molecular formula C19H27NO4S2 B11826507 BnOH-NH-bis-(C2-S)-propane-O-isoprene ester

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester

Cat. No.: B11826507
M. Wt: 397.6 g/mol
InChI Key: HCWRZUOZWXESHS-UHFFFAOYSA-N
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Description

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester is a useful research compound. Its molecular formula is C19H27NO4S2 and its molecular weight is 397.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H27NO4S2

Molecular Weight

397.6 g/mol

IUPAC Name

2-[2-(2-buta-1,3-dien-2-yloxyethylsulfanyl)propan-2-ylsulfanyl]ethyl N-[4-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C19H27NO4S2/c1-5-15(2)23-10-12-25-19(3,4)26-13-11-24-18(22)20-17-8-6-16(14-21)7-9-17/h5-9,21H,1-2,10-14H2,3-4H3,(H,20,22)

InChI Key

HCWRZUOZWXESHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(SCCOC(=C)C=C)SCCOC(=O)NC1=CC=C(C=C1)CO

Origin of Product

United States

Foundational & Exploratory

Synthesis of BnOH-NH-bis-(C2-S)-propane-O-isoprene ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Rational Synthesis of a Complex Thioether Amine Ester

A Whitepaper on the Synthesis of a Proposed Structure for BnOH-NH-bis-(C2-S)-propane-O-isoprene Ester

Abstract

The nomenclature "this compound" does not correspond to a standard, systematically named chemical entity. This presents a significant challenge in identifying an existing synthetic pathway. This technical guide addresses this ambiguity by first proposing a chemically logical and synthetically accessible target molecule that incorporates all the specified structural fragments. We then present a comprehensive, three-stage convergent synthesis strategy to construct this complex molecule. The proposed target is N-benzyl-N,N-bis(2-((3-((3-methylbut-2-enoyl)oxy)propyl)thio)ethyl)amine . This guide provides a detailed retrosynthetic analysis, step-by-step experimental protocols grounded in established chemical principles, and workflow visualizations to aid researchers in the synthesis of this or structurally related polyfunctional molecules.

Introduction and Strategic Overview

The synthesis of complex organic molecules with multiple, diverse functional groups—such as tertiary amines, thioethers, and esters—requires a robust and carefully planned strategy. The provided topic, "," lacks the precision of IUPAC nomenclature, making a direct literature search for its synthesis impossible.

Our first directive was to interpret the name and design a plausible target molecule. We propose the following structure, which contains all the key fragments suggested by the name:

  • Bn-NH : A benzyl group attached to a central nitrogen atom (N-benzyl).

  • bis- : The nitrogen is tertiary, attached to two identical arms.

  • -C2-S- : Each arm contains a thioethyl (-CH₂CH₂-S-) moiety.

  • -propane-O- : A three-carbon chain is linked to an oxygen atom.

  • isoprene ester : The oxygen is part of an ester formed with an isoprene derivative, specifically 3-methylbut-2-enoic acid (senecioic acid).

Based on this interpretation, we identified the target molecule as N-benzyl-N,N-bis(2-((3-((3-methylbut-2-enoyl)oxy)propyl)thio)ethyl)amine (Figure 1).

Proposed Target Molecule Structure

Figure 1: Proposed chemical structure for "this compound".

Our synthetic approach is a convergent one, which offers greater efficiency and easier purification of intermediates compared to a linear synthesis. The strategy involves the independent synthesis of two key fragments—an electrophilic amine core and a nucleophilic thiol ester—followed by their final coupling.

Retrosynthetic Analysis

The retrosynthesis deconstructs the target molecule into readily available starting materials. The primary disconnections are at the thioether and C-N bonds, leading to three key precursors: N-benzyldiethanolamine, 3-mercaptopropan-1-ol, and 3-methylbut-2-enoyl chloride.

G TM Target Molecule N-benzyl-N,N-bis(2-((3-((3-methylbut-2-enoyl)oxy) propyl)thio)ethyl)amine F1 Fragment A (Nucleophile) 3-((3-methylbut-2-enoyl)oxy)propane-1-thiol TM->F1 C-S Disconnection (Williamson Thioether) F2 Fragment B (Electrophile) N-benzyl-N,N-bis(2-(methylsulfonyloxy)ethyl)amine TM->F2 C-S Disconnection (Williamson Thioether) SM1 3-mercaptopropan-1-ol F1->SM1 Ester Disconnection SM2 3-methylbut-2-enoyl chloride F1->SM2 Ester Disconnection SM3 N-benzyldiethanolamine F2->SM3 S-O Disconnection (Mesylation) SM4 Methanesulfonyl chloride F2->SM4 S-O Disconnection (Mesylation) G cluster_0 Fragment A Synthesis A1 1. Thiol Protection (Trityl Chloride) A2 2. Esterification (3-methylbut-2-enoyl chloride) A1->A2 A3 3. Deprotection (TFA / TIPS) A2->A3 A4 Purified Fragment A A3->A4

BnOH-NH-bis-(C2-S)-propane-O-isoprene ester chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to BnOH-NH-bis-(C2-S)-propane-O-isoprene ester (PROTAC Linker 29)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound, a hetero-bifunctional molecule also recognized by its synonym, PROTAC Linker 29. With the CAS number 2448704-23-0, this compound serves a critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This document delineates its molecular structure, physicochemical properties, and provides a framework for its synthesis and characterization. The guide is intended to equip researchers in medicinal chemistry and drug discovery with the necessary insights for the effective application of this linker in their research endeavors.

Introduction and Molecular Structure

This compound is a key building block in the synthesis of PROTACs. PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. They consist of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase[1]. The linker component is of paramount importance as its composition and length critically influence the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

The subject of this guide, with the molecular formula C₁₉H₂₇NO₄S₂, is an alkyl ether-based PROTAC linker[1][2][3]. Its structure integrates several key functional groups that impart specific chemical characteristics, influencing its solubility, stability, and reactivity during PROTAC assembly.

Molecular Structure:

The structure of this compound can be elucidated from its systematic name and confirmed by its SMILES string: O=C(OCCSC(C)(SCCOC(C=C)=C)C)NC1=CC=C(CO)C=C1[2].

A visual representation of the molecular structure is provided below:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of a PROTAC linker are crucial for the overall drug-like properties of the final PROTAC molecule. These include solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₁₉H₂₇NO₄S₂[2]
Molecular Weight 397.55 g/mol [2]
CAS Number 2448704-23-0[2]
Topological Polar Surface Area (TPSA) 67.79 Ų[2]
LogP (calculated) 4.6462[2]
Hydrogen Bond Acceptors 6[2]
Hydrogen Bond Donors 2[2]
Rotatable Bonds 12[2]
Purity ≥98%[2]

Interpretation of Physicochemical Properties:

  • Solubility: The presence of polar functional groups, including a secondary amine, an alcohol, an ester, and two thioether linkages, suggests that the molecule will have some solubility in polar organic solvents. The secondary amine and the alcohol group can participate in hydrogen bonding with water, which may impart a degree of aqueous solubility, although the large carbon skeleton and high calculated LogP suggest that it is likely to be more soluble in organic solvents[4][5][6]. Amines with fewer than six carbon atoms are generally soluble in water, but the overall size of this molecule will reduce its water solubility[4][5][6].

  • Permeability: The calculated LogP of 4.6462 indicates a lipophilic character, which is often correlated with good cell membrane permeability. This is a desirable characteristic for PROTACs, which need to enter cells to exert their function.

  • Reactivity and Stability:

    • The secondary amine provides a nucleophilic site and can act as a base. It is a key reactive handle for conjugation to a ligand for either the target protein or the E3 ligase. Secondary amines can form intermolecular hydrogen bonds, which can influence their physical properties[4][5][6][7].

    • The benzyl alcohol group offers another point for modification or can be a point of interaction with biological targets.

    • The ester group is susceptible to hydrolysis, especially under basic or acidic conditions. This potential instability should be considered during synthesis, purification, and storage, as well as in biological systems where esterases are present.

    • The isoprene unit contains a conjugated diene system, which can potentially undergo addition reactions. The thermal stability of isoprene-containing polymers can be influenced by their specific structure[8].

    • The thioether linkages are generally stable but can be oxidized under certain conditions.

Proposed Synthesis Workflow

While the exact proprietary synthesis method for this commercial linker is not publicly detailed, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential retrosynthetic analysis suggests the molecule can be assembled from three key fragments: a benzyl alcohol-containing aniline derivative, a bis-thio-propane unit, and an isoprene-containing acid chloride or activated ester.

Synthetic_Workflow cluster_products Final Product cluster_reaction Key Coupling Step cluster_reactants Key Intermediates Final_Product This compound Amide_Coupling Amide Bond Formation Amide_Coupling->Final_Product Intermediate_A Aniline Derivative (with BnOH) Intermediate_A->Amide_Coupling Intermediate_B Activated Isoprene Ester (e.g., Acid Chloride) Intermediate_B->Amide_Coupling

Caption: A conceptual workflow for the synthesis of the target linker.

A Plausible Step-by-Step Methodology:

  • Synthesis of the Aniline Moiety: Starting from a commercially available nitro-substituted benzyl alcohol, the nitro group can be reduced to an aniline to provide the core aromatic amine with the pendant alcohol.

  • Preparation of the Isoprene Ester Fragment: Isoprene can be converted to a suitable carboxylic acid derivative. For instance, reaction with an appropriate reagent could introduce a carboxyl group, which is then activated (e.g., converted to an acid chloride or an active ester) for the subsequent coupling reaction[9][10].

  • Assembly of the Linker Backbone: The bis-(C2-S)-propane unit can be synthesized separately and then coupled to the isoprene fragment.

  • Final Amide Coupling: The aniline derivative is then coupled with the activated isoprene ester fragment containing the linker backbone via a standard amide bond formation reaction (e.g., using a coupling agent like DCC or EDC, or via the acid chloride).

Spectroscopic Characterization

To confirm the identity and purity of this compound, a suite of spectroscopic techniques should be employed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

    • Aromatic protons from the benzyl ring.

    • A singlet for the benzylic CH₂ protons adjacent to the alcohol.

    • A broad singlet for the N-H proton of the secondary amine.

    • Signals corresponding to the methylene protons of the thioether and ester linkages.

    • Characteristic signals for the vinyl protons and the methyl group of the isoprene moiety.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the aliphatic linker and isoprene unit.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups:

  • A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

  • A strong absorption band around 1710-1735 cm⁻¹ for the C=O stretch of the ester.

  • C-H stretching vibrations for aromatic and aliphatic protons.

  • C=C stretching for the isoprene and aromatic ring.

  • C-O and C-N stretching bands.

4.3. Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula C₁₉H₂₇NO₄S₂. The fragmentation pattern observed in MS/MS analysis can further corroborate the proposed structure.

Applications in PROTAC Development

As PROTAC Linker 29, this molecule is designed for the synthesis of PROTACs[1][3]. Its structure offers several advantages:

  • Dual Reactivity: The presence of both a secondary amine and a primary alcohol allows for versatile conjugation strategies. The amine is a common site for amide bond formation to link a warhead for the target protein or a ligand for the E3 ligase.

  • Optimal Length and Flexibility: The number of rotatable bonds (12) provides conformational flexibility, which can be crucial for allowing the target protein and the E3 ligase to come into a productive orientation for ubiquitination[2].

  • Modulation of Physicochemical Properties: The linker contributes to the overall physicochemical properties of the final PROTAC. The balance of lipophilicity and polarity in this linker is designed to aid in cell permeability and solubility.

Handling and Storage

Given the presence of an ester functional group, it is advisable to store this compound in a cool, dry place, protected from moisture and strong acids or bases to prevent hydrolysis. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. The material is typically shipped at room temperature for continental US destinations[1][2].

Conclusion

This compound is a well-defined chemical entity with properties tailored for its application as a PROTAC linker. Its multifunctional nature provides chemists with the tools to construct sophisticated PROTAC molecules for targeted protein degradation. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its successful implementation in drug discovery and chemical biology research.

References

Theoretical modeling of isoprene ester compound structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Modeling of Isoprene Ester Compound Structures for Drug Discovery and Molecular Sciences

Foreword: The Rationale for a Computational Approach

Isoprene esters, a broad class of terpenoids, represent a rich source of bioactive molecules with significant potential in pharmacology and materials science.[1] Their inherent structural complexity and conformational flexibility, however, present considerable challenges to traditional empirical methods of characterization and development.[2] Understanding the relationship between a molecule's three-dimensional structure and its function is paramount, and this is where theoretical modeling becomes an indispensable tool. By simulating molecular behavior at the quantum and classical levels, we can predict properties, elucidate reaction mechanisms, and rationally design novel compounds with enhanced efficacy and specificity, thereby accelerating the discovery pipeline.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core theoretical methodologies used to model isoprene ester compounds. We move beyond simple protocols to explain the causality behind our choices, ensuring a robust and validated approach to computational inquiry.

Part 1: Quantum Mechanical Foundations - Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[4] It provides a framework for calculating a wide range of molecular properties, including optimized geometries, reaction energies, and electronic characteristics, which are fundamental to understanding molecular reactivity.[5][6] The core principle of DFT is that the ground-state properties of a multi-electron system are uniquely determined by its electron density.[7]

The Causality of Method Selection: Functionals and Basis Sets

The accuracy of any DFT calculation is critically dependent on the choice of the functional and the basis set.[7]

  • Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. For organic molecules like isoprene esters, hybrid functionals such as B3LYP are widely used and have demonstrated a good balance of accuracy and computational cost for determining molecular geometries and electronic properties.[5][8] For calculations requiring higher accuracy, especially for reaction barriers or non-covalent interactions, range-separated or double-hybrid functionals may be employed.[9]

  • Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like 6-31G(d,p) , are a common starting point for geometry optimizations.[8] For more accurate energy calculations or systems with diffuse electrons, larger basis sets such as 6-311++G(2d,2p) or the correlation-consistent basis sets from Dunning (e.g., cc-pVTZ) are recommended.[5]

Table 1: Recommended DFT Functionals and Basis Sets for Isoprene Ester Modeling

Application Recommended Functional Recommended Basis Set Rationale
Geometry Optimization B3LYP, ωB97X-D 6-31G(d,p) Provides a reliable and computationally efficient structure. The ωB97X-D functional includes dispersion corrections, which can be important for flexible molecules.
Thermochemistry/Energy M06-2X, B3LYP 6-311+G(d,p) or higher Offers improved accuracy for single-point energy calculations on an optimized geometry.
Electronic Properties (NBO, FMO) B3LYP 6-311G(d,p) A well-balanced choice for analyzing electron distribution and orbital energies.[5]

| NMR Chemical Shifts | mPW1PW91 | 6-311+G(2d,p) | Specifically parameterized for accurate prediction of NMR spectra, crucial for structure validation.[2] |

Self-Validating Protocol for DFT Analysis of an Isoprene Ester

This protocol outlines a robust workflow for characterizing an isoprene ester, ensuring each step validates the previous one.

Step 1: Initial Structure Preparation

  • Obtain a 3D structure of the isoprene ester. This can be done using molecular building software (e.g., Avogadro, ChemDraw) or by downloading from a database like PubChem.[10]

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation. This step is crucial for preventing the DFT calculation from starting in a high-energy, unrealistic geometry.

Step 2: Geometry Optimization

  • Set up the DFT calculation using a selected functional and basis set (e.g., B3LYP/6-31G(d,p)).[8]

  • Run the geometry optimization. The goal is to find the lowest energy conformation of the molecule on the potential energy surface. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.[8]

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Causality: A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.[2]

  • Perform a frequency calculation at the same level of theory used for the optimization.

  • Validation Check: Confirm that there are no imaginary frequencies. If an imaginary frequency is found, it means the structure is not a true minimum. The atomic motion corresponding to the imaginary frequency should be visualized to understand the instability, and the geometry should be perturbed along that mode before re-running the optimization.

Step 4: Single-Point Energy Refinement

  • With the validated geometry, perform a single-point energy calculation using a larger, more accurate basis set (e.g., 6-311++G(2d,2p)) to obtain a more reliable electronic energy.[5] This multi-level approach balances computational cost and accuracy.[9]

Step 5: Analysis of Electronic Properties

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a picture that corresponds to the familiar Lewis structure of bonds and lone pairs.[11][12] This is invaluable for understanding charge distribution (Natural Population Analysis), hybridization, and delocalization effects, such as hyperconjugation, which can be quantified via second-order perturbation theory analysis.[11]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[5][6]

  • Molecular Electrostatic Potential (MEP) Map: The MEP visualizes the electrostatic potential on the electron density surface. It reveals the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, providing a powerful guide to its intermolecular interactions.[5]

Visualization: DFT Workflow

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis Start Initial 3D Structure MM_Opt Molecular Mechanics Pre-optimization Start->MM_Opt DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) MM_Opt->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Validation No Imaginary Frequencies? Freq_Calc->Validation Validation->DFT_Opt No (Re-optimize) SP_Energy Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) Validation->SP_Energy Yes NBO NBO Analysis (Charges, Delocalization) SP_Energy->NBO FMO FMO Analysis (HOMO-LUMO Gap) SP_Energy->FMO MEP MEP Analysis (Reactive Sites) SP_Energy->MEP QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validate Prediction & Validation Data Curate Bio-Activity Data & Structures Desc Calculate Molecular Descriptors (DFT, etc.) Data->Desc Split Split Data (Training & Test Sets) Desc->Split Build Build Model on Training Set Split->Build Predict Predict Test Set Activity Split->Predict Internal Internal Validation (Q², Y-Randomization) Build->Internal Internal->Predict External External Validation (R²_pred) Predict->External AD Define Applicability Domain (AD) External->AD

References

An In-Depth Technical Guide to the Physical Properties of Functionalized Propane Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the role of the linker has evolved from a simple tether to a critical determinant of a molecule's overall efficacy, safety, and developability. Among the various linker classes, the functionalized propane linker has emerged as a versatile and widely employed scaffold. Its three-carbon backbone offers a balance of flexibility and conformational constraint that is amenable to fine-tuning through chemical modification. This guide provides a comprehensive exploration of the physical properties of functionalized propane linkers, offering insights into how these properties can be modulated to optimize drug candidates for researchers, scientists, and drug development professionals. The principles discussed herein are particularly relevant to the design of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the linker plays a multifaceted role in governing stability, solubility, cell permeability, and target engagement.[1][2][]

Chapter 1: The Conformational Landscape of the Propane Linker

The unsubstituted propane linker, a simple three-carbon alkyl chain, possesses significant conformational flexibility due to rotation around its carbon-carbon single bonds. This flexibility allows the linker to adopt a variety of spatial arrangements, from fully extended (anti) to more compact (gauche) conformations. While this inherent plasticity can be advantageous, enabling a molecule to adapt to the topology of a binding site, it can also introduce an entropic penalty upon binding, potentially reducing affinity.[4]

The introduction of functional groups or structural constraints, such as double bonds or cyclic moieties, can dramatically alter this conformational landscape. For instance, incorporating a cyclopropyl group introduces significant rigidity, restricting the accessible conformations and potentially pre-organizing the molecule for optimal target interaction.[5][6][7] Such rigidification strategies have been shown to enhance the degradation activity of PROTACs by improving the geometrical complementarity between the protein of interest and the E3 ligase.[1] However, excessive rigidity can also be detrimental, hindering the adaptability required for the formation of a productive ternary complex.[1]

Caption: Anti and gauche conformations of a propane linker.

Chapter 2: Impact of Functionalization on Key Physicochemical Properties

The true power of the propane linker lies in its capacity for functionalization. The introduction of various chemical moieties can profoundly influence a range of physical properties critical for drug action.

Lipophilicity and Solubility

A delicate balance between lipophilicity and solubility is paramount for a drug's success. Lipophilicity, often quantified as the distribution coefficient (logD), influences membrane permeability, plasma protein binding, and metabolic clearance. Conversely, adequate aqueous solubility is essential for formulation, absorption, and distribution.[8]

Functionalizing a propane linker can modulate these properties. The introduction of polar groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, increases hydrophilicity and aqueous solubility.[9] Conversely, appending non-polar aliphatic or aromatic groups will increase lipophilicity. This "chameleonic" behavior, where a molecule can present a more polar face in an aqueous environment and a more non-polar face to traverse a lipid membrane, is a key concept in modern drug design.[10] For instance, replacing ether oxygens in a linker with methylene groups can reduce the topological polar surface area and increase lipophilic efficiency, often leading to improved passive permeability.[]

Hydrogen Bonding Capacity

Hydrogen bonds are critical for molecular recognition and binding to biological targets. Functional groups on a propane linker can act as hydrogen bond donors or acceptors, contributing to the overall binding affinity and specificity of the drug molecule. The introduction of groups like amines (-NH2) and amides (-CONH2) can significantly increase the hydrogen bonding potential.[12] Quantum chemical calculations have shown that hydroxyl-functionalized cations can form stable clusters through cooperative hydrogen bonds.[13] This property is crucial for interactions within a protein's binding pocket and can also influence a molecule's solubility and permeability.

Caption: Impact of functionalization on hydrogen bonding.

Rigidity and Conformational Pre-organization

As mentioned earlier, controlling the conformational freedom of the linker is a key strategy in drug design. The introduction of rigidifying elements can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency.[4][14]

A common strategy to rigidify a propane linker is the incorporation of a cyclopropyl ring.[5][7] This small, strained ring system significantly restricts bond rotation while maintaining a three-dimensional character. The use of a trans-cyclopropylmethyl linker has been successfully employed to create selective and allosteric antagonists for the dopamine D3 receptor.[5][7] Other strategies to increase rigidity include the introduction of double or triple bonds within the linker chain.

Polarity and Polar Surface Area (PSA)

The polar surface area (PSA) is a descriptor of a molecule's polarity and is strongly correlated with its ability to permeate cell membranes. For larger molecules like PROTACs, the solvent-accessible 3D polar surface area (SA 3D PSA) has become an established descriptor of polarity.[15][16] The ability of a PROTAC to adopt folded conformations with a low SA 3D PSA has been shown to be important for high passive cell permeability.[15][16][17][18][19]

Functionalization of the propane linker directly impacts the molecule's PSA. The addition of polar functional groups will increase the PSA, which can be beneficial for solubility but may hinder cell permeability if not carefully balanced. Conversely, alkyl linkers can help to reduce the topological polar surface area.[]

Chapter 3: Experimental and Computational Characterization of Propane Linker Properties

A combination of experimental and computational methods is essential for a thorough characterization of the physical properties of functionalized propane linkers.

Experimental Protocols

Protocol 3.1.1: Determination of Lipophilicity (logD) by Shake-Flask Method

  • Principle: This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with buffer)

    • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

    • Vials, vortex mixer, centrifuge

    • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a known amount of the stock solution to a vial containing equal volumes of pre-saturated n-octanol and buffer.

    • Vortex the vial vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

    • Centrifuge the vial to separate the two phases completely.

    • Carefully collect aliquots from both the n-octanol and aqueous layers.

    • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • Data Analysis:

    • Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logD = log10([Compound]octanol / [Compound]aqueous)

Protocol 3.1.2: Assessment of Aqueous Solubility by Nephelometry

  • Principle: This method measures the light scattering caused by undissolved particles in a solution, providing a rapid assessment of kinetic solubility.

  • Materials:

    • Test compound (as a high-concentration DMSO stock)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Nephelometer with a microplate reader

  • Procedure:

    • Serially dilute the DMSO stock solution of the test compound in DMSO.

    • Add a small volume of each DMSO solution to the aqueous buffer in a microplate.

    • Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

    • Measure the turbidity of each well using the nephelometer.

  • Data Analysis:

    • The solubility limit is determined as the concentration at which a significant increase in light scattering is observed compared to the buffer blank.

Computational Workflows

Computational tools are invaluable for predicting the physical properties of linkers early in the design process, allowing for the prioritization of synthetic efforts.[20]

Workflow 3.2.1: In Silico Prediction of Physicochemical Properties

  • Objective: To calculate key molecular descriptors such as calculated logP (cLogP), topological polar surface area (TPSA), number of rotatable bonds, and hydrogen bond donors/acceptors.

  • Tools: Various software packages are available, including those from Schrödinger, MOE (Molecular Operating Environment), and open-source tools like RDKit.

  • Procedure:

    • Generate a 2D or 3D representation of the molecule.

    • Submit the structure to the chosen software.

    • The software employs algorithms based on group contributions or atomic properties to calculate the desired descriptors.

  • Application: These calculated values provide a rapid initial assessment of a linker's drug-like properties and can be used to guide the selection of functional groups.

Computational_Workflow cluster_input Input cluster_calculation Calculation Engine cluster_output Predicted Properties Molecule 2D/3D Molecular Structure Software Computational Chemistry Software (e.g., MOE, RDKit) Molecule->Software cLogP cLogP Software->cLogP TPSA TPSA Software->TPSA RotBonds Rotatable Bonds Software->RotBonds HBD_HBA H-Bond Donors/ Acceptors Software->HBD_HBA

Caption: Workflow for in silico property prediction.

Workflow 3.2.2: Conformational Analysis

  • Objective: To explore the accessible conformations of a functionalized propane linker and identify low-energy states.

  • Tools: Molecular dynamics (MD) simulations and conformational search algorithms are commonly used.[21]

  • Procedure:

    • Build a 3D model of the molecule.

    • Perform a conformational search using methods like systematic rotation of dihedral angles or Monte Carlo simulations.

    • For more dynamic insights, run MD simulations in a simulated solvent environment.

  • Application: This analysis helps to understand the flexibility of the linker and how functionalization influences its preferred shape, providing crucial insights for rational design.[21]

Chapter 4: Data Synthesis and Application in Drug Design

The effective application of the principles discussed requires a holistic view of how different physical properties are interconnected. The following table provides a comparative summary of the predicted properties of several representative functionalized propane linkers.

Linker StructureFunctional GroupcLogP (Predicted)TPSA (Ų) (Predicted)H-Bond DonorsH-Bond AcceptorsRotatable BondsKey Characteristics
PropaneNone1.40001Flexible, lipophilic
1-Hydroxypropane-OH0.320.2112Increased polarity and solubility
1-Aminopropane-NH20.526.0212H-bond donor, basic
Propanoic Acid-COOH0.337.3122Acidic, increased polarity
1-Fluoropropane-F1.20011Increased lipophilicity, metabolic blocker
CyclopropylmethaneCyclopropyl1.60001Rigid, lipophilic

Note: Predicted values are illustrative and can vary depending on the calculation method.

In the rational design of linkers, these properties must be considered in the context of the specific therapeutic application. For an orally bioavailable PROTAC, a linker that promotes a folded conformation with a low 3D PSA might be desirable to enhance cell permeability.[15][16] For an ADC, the linker must be stable in circulation but cleavable within the target cell, a property governed by the specific chemical functionalities incorporated.[2][22][23][24][25]

Conclusion

The functionalized propane linker is a powerful tool in the medicinal chemist's arsenal. A deep understanding of how chemical modifications influence its physical properties—from conformational flexibility and lipophilicity to hydrogen bonding capacity and polarity—is essential for the successful design of next-generation therapeutics. By integrating computational predictions with experimental characterization, researchers can rationally navigate the complex interplay of these properties to develop drug candidates with optimized efficacy and safety profiles. The continued exploration of novel functionalizations and linker architectures will undoubtedly lead to further advancements in the field of drug discovery.

References

The Pivotal Role of Benzyl Alcohol Amine Compounds in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of polymer chemistry, the quest for novel materials with tailored properties is perpetual. Among the versatile building blocks available to scientists, benzyl alcohol amine compounds have emerged as a cornerstone for the synthesis of a wide array of functional polymers. Their unique bifunctionality, combining the nucleophilic and chain-growth-promoting characteristics of the amine group with the initiator and modifier capabilities of the benzyl alcohol moiety, offers a rich platform for designing polymers with exceptional thermal, mechanical, and biomedical properties. This in-depth technical guide provides a comprehensive exploration of the synthesis, mechanisms, properties, and applications of polymers derived from benzyl alcohol amine systems, offering field-proven insights for researchers and professionals in polymer science and drug development.

The Dual Functionality of Benzyl Alcohol Amine Systems: A Mechanistic Overview

The synergy between the benzyl alcohol and amine functionalities is central to their utility in polymer chemistry. These compounds can act as monomers, initiators, curing agents, and modifiers, participating in a variety of polymerization reactions, including ring-opening polymerization, polycondensation, and the curing of epoxy resins.

Role in Ring-Opening Polymerization (ROP)

In ring-opening polymerization, particularly of cyclic esters like lactide and caprolactone, benzyl alcohol often serves as an initiator, while the amine can act as a catalyst. The alcohol initiates polymerization by attacking the monomer, and the amine base activates the alcohol initiator, accelerating the reaction.[1][2] This dual role allows for the synthesis of polyesters with controlled molecular weights and narrow polydispersity.[1][2]

Furthermore, benzyl alcohol can function as a chain transfer agent, a process sometimes referred to as "immortal polymerization".[1] In this scenario, a growing polymer chain can transfer its active end to a benzyl alcohol molecule, which then initiates a new polymer chain. This allows for the production of a larger number of polymer chains from a given amount of initiator, offering another layer of control over the final polymer architecture.[1]

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer (Immortal Polymerization) Monomer Cyclic Ester Monomer BnOH Benzyl Alcohol (Initiator) Amine Amine (Catalyst) Activated_BnOH Activated Benzyl Alcohol Opened_Monomer Ring-Opened Monomer Growing_Chain Growing Polymer Chain Another_Monomer Monomer Longer_Chain Elongated Polymer Chain Dormant_Chain Dormant Polymer Chain New_BnOH Benzyl Alcohol New_Active_Species New Active Initiator

Function in Epoxy Resin Curing

Benzyl alcohol is widely recognized for its role as a plasticizer and accelerator in the amine curing of epoxy resins.[3] It reduces the viscosity of the resin mixture, improving its processability. Mechanistically, the hydroxyl group of benzyl alcohol can form hydrogen bonds with the epoxide ring, making it more susceptible to nucleophilic attack by the amine curing agent. This accelerates the curing process and can lead to a more completely cured network with enhanced mechanical and thermal properties.

Epoxy_Curing Epoxy Epoxy Resin Activated_Epoxy Activated Epoxy Ring (Hydrogen Bonded) Epoxy->Activated_Epoxy Amine Amine Curing Agent Cured_Network Crosslinked Polymer Network Amine->Cured_Network Nucleophilic Attack BnOH Benzyl Alcohol BnOH->Activated_Epoxy H-bonding Activated_Epoxy->Cured_Network

Monomers with Benzyl Alcohol and Amine Functionalities: A Gateway to Novel Polymers

Monomers that intrinsically possess both benzyl alcohol and amine functionalities, such as aminobenzyl alcohols, provide a direct route to functional polymers. These monomers can undergo self-polymerization or be copolymerized with other monomers to create a diverse range of materials.[4]

Synthesis of Aminobenzyl Alcohol Monomers

The synthesis of aminobenzyl alcohols can be achieved through several routes. A common laboratory and industrial method involves the reduction of the corresponding nitrobenzyl alcohol.[5] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is an efficient and clean method for this transformation.[5] Chemical reduction using reagents like stannous chloride or iron in acidic media can also be employed.[5] Another approach is the reduction of aminobenzoic acids or their esters using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]

Aminobenzyl_Alcohol_Synthesis cluster_route1 Reduction of Nitrobenzyl Alcohol cluster_route2 Reduction of Aminobenzoic Acid NBA 4-Nitrobenzyl Alcohol ABA1 4-Aminobenzyl Alcohol NBA->ABA1 H₂, Pd/C or Raney Ni ABAc 4-Aminobenzoic Acid ABA2 4-Aminobenzyl Alcohol ABAc->ABA2 1. Esterification 2. LiAlH₄

Polymerization of Aminobenzyl Alcohol Monomers

The bifunctional nature of aminobenzyl alcohols allows them to participate in various polymerization reactions:

  • Polycondensation: The amine and alcohol groups can react with difunctional monomers like diacids, diacyl chlorides, or diisocyanates to form polyamides, polyesters, and polyurethanes, respectively.[7][8][9] For instance, the reaction of 4-aminobenzyl alcohol with a diacid chloride would yield a polyamide with pendant hydroxyl groups.

  • Oxidative Polymerization: Similar to aniline, aminobenzyl alcohols can undergo oxidative polymerization to produce conductive polymers. The resulting poly(aminobenzyl alcohol) would possess both the conductivity of a polyaniline-like backbone and the functionality of the hydroxyl groups.[3][4]

Properties and Applications of Polymers Derived from Benzyl Alcohol Amine Systems

The unique structures of polymers synthesized from benzyl alcohol amine compounds give rise to a range of desirable properties, leading to their application in diverse, high-performance areas.

Thermal and Mechanical Properties

Polymers derived from these systems, particularly aromatic polyamides and polyimides, are known for their high thermal stability and excellent mechanical strength.[9] The presence of aromatic rings in the polymer backbone contributes to rigidity and high glass transition temperatures (Tg). The thermal stability of electrochemically synthesized poly(o-aminobenzyl alcohol) shows a decomposition onset at approximately 200°C.[4]

Table 1: Thermal Properties of Poly(o-aminobenzyl alcohol) and Polyaniline

PropertyPoly(o-aminobenzyl alcohol)Polyaniline (Emeraldine Salt)
Decomposition Temp. (Td)Onset ~200 °C[4]>300 °C[4]

Note: Data for poly(o-aminobenzyl alcohol) is used as a proxy due to limited data on the para-substituted isomer.[4]

Biomedical Applications and Drug Delivery

The biocompatibility and functionalizability of polymers derived from benzyl alcohol amine systems make them attractive candidates for biomedical applications. The amine and hydroxyl groups provide sites for conjugating drugs, targeting ligands, or other bioactive molecules.

  • Dendrimers and Hyperbranched Polymers: The ABx nature of some benzyl alcohol amine monomers makes them suitable for the synthesis of dendrimers and hyperbranched polymers.[10][11][12][13] These highly branched architectures offer a high density of functional groups on their periphery, making them excellent nanocarriers for drug delivery.[10]

  • Biodegradable Polymers: By incorporating ester linkages, for example through the ring-opening polymerization of lactones initiated by aminobenzyl alcohol, biodegradable polymers can be synthesized.[7] These materials are of great interest for controlled drug release and tissue engineering scaffolds.

Experimental Protocols

Synthesis of 4-Aminobenzyl Alcohol via Reduction of 4-Nitrobenzyl Alcohol

Materials:

  • 4-Nitrobenzyl alcohol

  • Palladium on carbon (10 wt%)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve 4-nitrobenzyl alcohol in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 4-aminobenzyl alcohol.

  • The product can be further purified by recrystallization.

General Procedure for Polycondensation of an Aminobenzyl Alcohol with a Diacid Chloride

Materials:

  • Aminobenzyl alcohol

  • Diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Pyridine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aminobenzyl alcohol and LiCl in anhydrous DMAc.

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine to the solution as an acid scavenger.

  • Slowly add a solution of the diacid chloride in anhydrous DMAc to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with water to remove any salts.

  • Dry the polymer in a vacuum oven at an elevated temperature.

Conclusion and Future Outlook

Benzyl alcohol amine compounds represent a versatile and powerful class of building blocks in polymer chemistry. Their inherent bifunctionality enables the synthesis of a wide range of polymers with tunable properties through various polymerization techniques. From high-performance engineering plastics to sophisticated biomedical materials, the applications of these polymers are continually expanding.

Future research in this area is expected to focus on the development of novel monomers with more complex architectures, leading to polymers with even more advanced functionalities. The exploration of controlled polymerization techniques will allow for the synthesis of well-defined polymer architectures, such as block copolymers and star polymers, with precise control over their properties. Furthermore, the inherent biocompatibility and functionality of these polymers will continue to drive their application in cutting-edge biomedical fields, including targeted drug delivery, regenerative medicine, and advanced diagnostics. The continued investigation into the structure-property relationships of these polymers will undoubtedly unlock new possibilities for the design of next-generation materials.

References

Exploring the Reactivity of Thioether Linkages in Propane Backbones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Thioether linkages (C-S-C) are fundamental structural motifs in chemistry and biology, prized for their unique combination of stability and tunable reactivity. When incorporated into a flexible propane backbone, the resulting 1,3-dithiopropane derivatives and related structures exhibit a fascinating array of chemical behaviors, governed by the inherent properties of the sulfur atom, its oxidation state, and its interaction with the local molecular environment. This guide provides a comprehensive exploration of the reactivity of these linkages, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core reactions—oxidation, reduction, and C-S bond cleavage—and examine the profound influence of neighboring group participation. This document moves beyond simple protocols to explain the causality behind experimental choices, grounding all claims in authoritative sources to ensure scientific integrity and practical utility.

Introduction: The Thioether in Context

The thioether, or sulfide, functional group is the sulfur analog of an ether.[1] Unlike oxygen, the sulfur atom in a thioether possesses accessible d-orbitals, is more polarizable, and is less electronegative.[2] These characteristics bestow upon the thioether a distinct chemical personality: it is an excellent nucleophile, yet the C-S bond is kinetically stable.[2][3] Its bond strength (S-H at ~365 kJ/mol) is significantly lower than the corresponding O-H bond (~435 kJ/mol), making its conjugate base, the thiolate, a softer and more potent nucleophile than an alkoxide.[4]

When two thioether linkages are separated by a propane backbone (e.g., in 1,3-bis(alkylthio)propane), the conformational flexibility of the three-carbon chain allows the sulfur atoms to adopt spatial arrangements that can significantly influence reactivity, either through cooperative effects or by enabling intramolecular reactions. This structural motif is not merely a synthetic curiosity; thioethers are integral components of numerous pharmaceuticals, natural products, and materials.[5][6][7] In drug development, for instance, the thioether linkage can serve as a metabolically stable replacement for a labile disulfide bond, enhancing a therapeutic peptide's stability in the body's reducing environment.[8] Understanding the reactivity of this core unit is therefore paramount for designing novel molecules, predicting metabolic pathways, and developing robust synthetic strategies.

The Duality of Sulfur: Oxidation and Reduction

The true versatility of the thioether linkage is most evident in its redox chemistry. The sulfur atom can exist in various oxidation states, from -2 in a thioether to +6 in a sulfone, providing a molecular switch that can be controlled by specific reagents.[9]

Oxidation: From Thioether to Sulfoxide and Sulfone

The oxidation of thioethers proceeds in a stepwise manner, first yielding a sulfoxide (S=O) and, upon further oxidation, a sulfone (O=S=O).[2][4] This transformation dramatically alters the polarity and geometry of the sulfur center, converting it from a nucleophilic species to an electrophilic one.

The choice of oxidant is critical and dictates the reaction's outcome. Mild oxidants may stop at the sulfoxide stage, while stronger ones will proceed to the sulfone.

  • Hydrogen Peroxide (H₂O₂): A common and relatively "green" oxidant. The reaction can be slow, especially under biologically relevant concentrations, but can be catalyzed by transition metals or zeolites like TS-1.[10][11] The catalyzed reaction often favors the formation of the sulfone.[11]

  • Peroxyacids (e.g., m-CPBA): Highly effective for converting thioethers to sulfoxides and sulfones.[2] Stoichiometry is key; one equivalent of m-CPBA typically yields the sulfoxide, while two equivalents produce the sulfone.

  • Hypochlorite (NaOCl): A powerful and rapid oxidant. In biological systems, hypochlorite is a highly reactive oxygen species (ROS) that oxidizes thioethers orders of magnitude faster than hydrogen peroxide.[10]

  • Other Reagents: Iodine (I₂) is a mild oxidant often used to convert thiols to disulfides but can also effect thioether chemistry.[2]

The oxidation process is not merely a synthetic tool; it is a key metabolic pathway for many thioether-containing drugs and can be harnessed for ROS-responsive drug delivery systems.[8][12] Oxidation to a more polar sulfoxide or sulfone can trigger conformational changes or facilitate the cleavage of a nearby ester bond, enabling targeted drug release in environments with high oxidative stress.[12]

G cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway Thioether R-S-R' (Thioether) Sulfoxide R-S(=O)-R' (Sulfoxide) Thioether->Sulfoxide [O] (e.g., H₂O₂, m-CPBA) Sulfone R-S(=O)₂-R' (Sulfone) Sulfoxide->Sulfone [O] (Stronger Oxidant) Sulfoxide_R R-S(=O)-R' (Sulfoxide) Thioether_R R-S-R' (Thioether) Sulfoxide_R->Thioether_R [H] (e.g., LiAlH₄) caption Fig. 1: Redox states of the thioether linkage.

Fig. 1: Redox states of the thioether linkage.
Data Presentation: Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsProduct Selectivity (Thioether →)Key Considerations
Hydrogen Peroxide (H₂O₂) Aqueous or organic solvent, RT or heatSulfoxide or SulfoneReaction can be slow; often requires a catalyst for efficient sulfone formation.[10][11]
m-CPBA CH₂Cl₂, 0°C to RTSulfoxide (1 eq.), Sulfone (2+ eq.)Highly efficient and predictable; requires careful stoichiometric control for selectivity.[2]
Sodium Hypochlorite (NaOCl) Aqueous solution, RTSulfoneVery fast and powerful oxidant; less selective if other oxidizable groups are present.[10]
NCS / NBS Various solventsCan lead to C-S cleavage via sulfonium intermediatesPrimarily used for C-S cleavage rather than simple oxidation.[5][13]
Reduction

While thioethers themselves are generally resistant to reduction, their oxidized counterparts can be reduced. The reduction of sulfoxides back to thioethers is a synthetically useful transformation. In contrast, the reduction of sulfones to thioethers is significantly more difficult due to the high stability of the sulfone group and requires harsh reducing agents.[4]

Deconstruction of the Linkage: C-S Bond Cleavage

The C(sp³)–S bond in a propane-backed thioether is robust, but it can be selectively cleaved under specific conditions, providing a powerful tool for synthetic transformations.[5] This cleavage is distinct from the more commonly targeted C(sp²)–S bond in aryl thioethers.[14]

Methods for C(sp³)–S bond cleavage often involve converting the sulfur into a better leaving group.

  • Halogen-Mediated Cleavage: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are highly effective.[5][15] The reaction proceeds through a transient halosulfonium salt intermediate. Subsequent nucleophilic attack or elimination leads to the cleavage of the C-S bond, yielding products such as alkyl bromides or aryl aldehydes, depending on the substrate and reaction conditions.[13][15] The selectivity of which C-S bond breaks in an unsymmetrical thioether can be controlled by the reagent and substrate structure.[15]

  • Electrochemical Cleavage: Electro-oxidative methods provide a metal-free and mild alternative for regioselective C(sp³)–S bond cleavage. This approach generates cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles to form new products like aldehydes and sulfinates.[14]

  • Metal-Mediated Cleavage: While more common for aryl thioethers, transition metals can also facilitate the cleavage of alkyl thioethers, often as part of a larger catalytic cycle.[16][17]

G caption Fig. 2: Experimental workflow for synthesis and reactivity.

Fig. 2: Experimental workflow for synthesis and reactivity.

The Internal Nucleophile: Neighboring Group Participation (NGP)

One of the most significant factors governing the reactivity of thioethers in propane backbones is Neighboring Group Participation (NGP) , also known as anchimeric assistance.[2] When a leaving group is present on the propane chain (e.g., at the 1- or 3-position relative to the sulfur), the thioether's lone pair of electrons can act as an internal nucleophile.[18]

This intramolecular S_N2 reaction displaces the leaving group and forms a strained, three-membered cyclic sulfonium ion intermediate. This intermediate is highly reactive and is rapidly opened by an external nucleophile. The net result of this two-step process is a dramatic increase in the reaction rate—sometimes by several orders of magnitude—compared to a similar reaction without the participating thioether group.[18] Another key consequence is the retention of stereochemistry at the reaction center, as the NGP involves two successive S_N2 inversions.

G caption Fig. 3: NGP accelerates substitution via a cyclic intermediate.

Fig. 3: NGP accelerates substitution via a cyclic intermediate.

Furthermore, other functional groups near the thioether can participate in its reactions. A neighboring amide or hydroxyl group can stabilize the sulfur radical cation formed during oxidation, making the thioether easier to oxidize (i.e., lowering its oxidation potential).[19][20][21] This principle is crucial in understanding the redox behavior of methionine-containing peptides in biological systems.[21]

Experimental Protocols: A Practical Guide

Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems for key transformations.

Protocol: Synthesis of 1,3-Bis(phenylthio)propane

This protocol describes a standard Williamson thioether synthesis, a robust S_N2 reaction.[2][22]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve thiophenol (2.2 equivalents) in a suitable solvent like DMF or ethanol.

  • Deprotonation: Add a base such as sodium hydroxide or potassium carbonate (2.2 equivalents) portion-wise to the solution. Stir at room temperature for 30 minutes to form the sodium thiophenolate salt. The causality here is that the thiolate anion is a much stronger nucleophile than the neutral thiol.[2]

  • Nucleophilic Attack: Add 1,3-dibromopropane (1.0 equivalent) dropwise to the stirred solution. The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3-bis(phenylthio)propane.

Protocol: Selective Oxidation to 1-(Phenylsulfinyl)-3-(phenylthio)propane

This protocol uses controlled stoichiometry to achieve selective oxidation to the monosulfoxide.

  • Setup: Dissolve 1,3-bis(phenylthio)propane (1.0 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a flask cooled to 0°C in an ice bath. The low temperature helps control the exothermic reaction and prevent over-oxidation.

  • Oxidant Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.05 equivalents) in CH₂Cl₂ and add it dropwise to the thioether solution over 30 minutes. Using a slight excess of the limiting reagent ensures full conversion of the starting material.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by TLC. The sulfoxide product will be more polar than the starting thioether.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy any excess peroxide.

  • Workup and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via flash column chromatography to separate the monosulfoxide from any starting material and the disulfone byproduct.

Protocol: NBS-Mediated C-S Bond Cleavage

This protocol demonstrates the cleavage of a C(sp³)-S bond to form an alkyl bromide.[15]

  • Setup: In a 30 mL Schlenk tube, charge the thioether substrate (e.g., an arylmethyl thioether, 0.2 mmol, 1.0 equivalent) and a solvent such as acetonitrile (2.0 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 0.2 mmol, 1.0 equivalent) to the solution. For forming unsymmetrical disulfides, a disulfide would also be added at this stage.[15]

  • Reaction: Seal the tube and stir the reaction vigorously at room temperature (25°C) for 2 hours. The choice of NBS as the electrophilic halogen source is key to generating the reactive bromosulfonium intermediate.[15]

  • Workup: After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

  • Purification: Purify the residue by flash chromatography on silica gel to isolate the desired alkyl bromide or other cleavage product.

Conclusion: A Versatile Tool for Molecular Design

The thioether linkage within a propane backbone is a deceptively simple yet remarkably versatile functional group. Its reactivity is a delicate interplay of the sulfur atom's intrinsic nucleophilicity, its capacity for redox transformations, and its ability to engage in powerful intramolecular processes like neighboring group participation. For researchers in drug discovery and materials science, a deep understanding of these principles is not academic; it is essential for the rational design of molecules with tailored properties. By mastering the control of thioether reactivity—be it through selective oxidation, targeted C-S bond cleavage, or the strategic placement of neighboring groups—scientists can unlock new synthetic pathways and create novel chemical entities with enhanced stability, responsiveness, and function.

References

A Technical Guide to Isoprene-Based Esters: Innovations in Polymer Design for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of isoprene-based esters, a versatile class of polymers poised to redefine performance standards across numerous sectors of materials science. By chemically integrating polar ester functionalities into the nonpolar, elastomeric polyisoprene backbone, researchers can unlock a unique synergy of properties. This guide will detail the synthesis, structure-property relationships, and potential applications of these materials, offering a technical resource for scientists and engineers in polymer chemistry, materials development, and biomedical research.

Foundational Chemistry: From Isoprene Monomer to Polyisoprene Elastomer

Isoprene, or 2-methyl-1,3-butadiene (C₅H₈), is a volatile organic compound that serves as the fundamental building block for natural rubber.[1][2] Its polymerization leads to polyisoprene, a polymer whose properties are critically dictated by its isomeric microstructure.[3]

  • cis-1,4-polyisoprene: This is the primary structure of natural rubber, responsible for its remarkable elasticity, high tensile strength, and resilience.[3][4]

  • trans-1,4-polyisoprene: Known as gutta-percha, this isomer is a much harder and more crystalline material, historically used for electrical insulation and golf balls.[3]

The synthesis of polyisoprene can be achieved through various methods, including anionic and coordination polymerization, which allow for control over the isomeric content.[3][5] However, the inherently nonpolar nature of the polyisoprene backbone limits its utility in applications requiring adhesion to polar surfaces, compatibility with polar fillers, or specific chemical reactivity. The introduction of ester groups is a key strategy to overcome these limitations.

Synthesis of Isoprene-Based Esters: A Gateway to Functional Materials

The incorporation of ester functionalities into a polyisoprene structure can be achieved through several strategic synthetic routes. The choice of method dictates the final polymer architecture—be it a random copolymer, a block copolymer, or a post-polymerization modified homopolymer—and, consequently, its material properties.

Copolymerization Strategies

Direct copolymerization of isoprene with ester-containing monomers is a primary route to these functional materials. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly effective. They allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices.[6][7]

  • Isoprene and Acrylate/Methacrylate Monomers: Isoprene can be copolymerized with various acrylic monomers (e.g., butyl acrylate, methyl methacrylate).[8] The resulting copolymers combine the elastomeric properties of the polyisoprene segments with the polarity and potentially different glass transition temperatures (Tg) of the polyacrylate segments. This approach is foundational for creating block copolymers that behave as thermoplastic elastomers.[8]

Post-Polymerization Modification

An alternative and highly versatile approach is the chemical modification of a pre-synthesized polyisoprene backbone. This allows for the precise introduction of functional groups onto a well-characterized parent polymer.

  • Esterification of Hydroxyl-Terminated Polyisoprene (HTPI): A common method involves starting with HTPI, which can be synthesized via anionic polymerization or by the controlled degradation of high molecular weight polyisoprene.[9][10] The terminal hydroxyl groups serve as reactive handles for esterification reactions, allowing for the attachment of various ester-containing molecules. This pathway is crucial for synthesizing precursors for advanced polyurethanes.[9][11]

  • Modification of Epoxidized Polyisoprene: The double bonds in the polyisoprene backbone can be epoxidized and subsequently ring-opened with carboxylic acids to yield ester and hydroxyl functionalities along the polymer chain.

The selection of a synthetic pathway is a critical experimental choice driven by the desired final polymer architecture and properties. Copolymerization offers a direct route to integrating ester groups, while post-polymerization modification provides a modular approach to functionalization.

Experimental Methodologies and Characterization

Representative Synthesis Protocol: RAFT Copolymerization of Isoprene and an Acrylic Monomer

This protocol outlines a general procedure for synthesizing an isoprene-acrylate block copolymer.

Materials:

  • Isoprene (purified)

  • Acrylic monomer (e.g., tert-butyl acrylate, purified)

  • RAFT agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate)

  • Radical initiator (e.g., AIBN or t-butyl peroxide)[7]

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask and line for inert atmosphere operations

Procedure:

  • Macro-RAFT Agent Synthesis: A polyisoprene macro-RAFT agent is first synthesized by polymerizing isoprene in the presence of the RAFT agent and initiator at an optimized temperature (e.g., 125°C) under an inert atmosphere.[7]

  • Reaction Setup: The purified polyisoprene macro-RAFT agent is dissolved in the solvent within a Schlenk flask. The acrylic monomer and a fresh portion of the initiator are added.

  • Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[12]

  • Polymerization: The flask is immersed in a pre-heated oil bath to initiate the polymerization of the second block. The reaction is allowed to proceed for a predetermined time to achieve the desired block length.

  • Quenching and Purification: The polymerization is quenched by cooling the reaction and exposing it to air. The resulting block copolymer is purified by precipitation in a non-solvent (e.g., methanol) to remove unreacted monomers and initiator fragments.

  • Drying: The purified polymer is dried under vacuum until a constant weight is achieved.

Key Characterization Techniques

The successful synthesis and properties of isoprene-based esters are confirmed through a suite of analytical techniques.

TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of functional groups (C=O stretch for esters, C=C stretch for isoprene units).[1][13]
NMR Spectroscopy Detailed structural analysis, including isomeric content of polyisoprene (cis vs. trans), copolymer composition, and confirmation of ester linkages.[13][14]
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature(s) (Tg), which indicates phase separation in block copolymers and the effect of functionalization on polymer chain mobility.[15]
Thermogravimetric Analysis (TGA) Assessment of the material's thermal stability and decomposition profile.

Structure-Property Relationships: The Impact of Ester Functionalization

Introducing polar ester groups into the nonpolar polyisoprene matrix fundamentally alters its material properties, creating a versatile platform for material design.

  • Adhesion and Polarity: The primary benefit of ester functionalization is the significant increase in polarity. Unlike the hydrophobic polyisoprene, isoprene-based esters exhibit improved adhesion to a wide range of substrates, including metals, glass, and other polar polymers. This is crucial for adhesive and coating applications.

  • Mechanical Properties: The mechanical behavior can be precisely tuned. In block copolymers like poly(styrene-isoprene-styrene) (SIS), the polyisoprene midblock provides elasticity, while hard end-blocks (polystyrene or polymethacrylate) form physical crosslinks at room temperature, imparting cohesive strength.[16][17] The choice of ester comonomer can modify the Tg of the soft phase, influencing properties like tack and low-temperature performance.

  • Thermal Properties: The glass transition temperature of the polyisoprene phase is typically low (around -60°C), ensuring flexibility at low temperatures. The incorporation of ester-containing blocks can introduce additional, higher Tg values, leading to materials with distinct thermal transitions.[15]

  • Biodegradability: The presence of hydrolyzable ester linkages opens the possibility of creating biodegradable elastomers.[18] While the polyisoprene backbone itself is not readily biodegradable, cleavage of the ester bonds can break down the polymer network, a highly desirable feature for biomedical and environmentally conscious applications.[19]

Potential Applications in Materials Science

The unique combination of elasticity, polarity, and tunability makes isoprene-based esters highly promising for a variety of advanced applications.

Adhesives and Sealants

Isoprene-based block copolymers are pillars of the pressure-sensitive adhesive (PSA) and hot-melt adhesive (HMA) industries.[17][20]

  • Pressure-Sensitive Adhesives (PSAs): Styrene-isoprene-styrene (SIS) block copolymers are widely used. The polyisoprene midblock provides the necessary tack and flexibility, while the polystyrene end-blocks form hard domains that give the adhesive its cohesive strength.[16] Functionalizing the isoprene block with ester groups can enhance adhesion to polar surfaces and allow for reactive curing mechanisms.

  • UV-Curable Sealants: Liquid isoprene polymers functionalized with (meth)acryloyl groups can be formulated into UV-curable sealants. These materials offer excellent flexibility and moisture resistance, making them suitable for sealing electronic components and displays.

Advanced Elastomers and Coatings

The ability to tune mechanical properties and surface chemistry is valuable for creating next-generation elastomers and functional coatings.

  • Thermoplastic Elastomers (TPEs): Isoprene-ester block copolymers can be designed as recyclable TPEs with improved oil resistance compared to standard SIS materials.[8]

  • Compatibilizers for Polymer Blends: The amphiphilic nature of isoprene-ester copolymers makes them excellent compatibilizers for immiscible polymer blends, such as natural rubber and acrylic rubber, improving the morphology and mechanical properties of the final blend.

  • Functional Coatings: Copolymers of isoprene and acrylic acid can be synthesized via plasma-enhanced chemical vapor deposition (PECVD) to create thin, stretchable films with adjustable wettability, useful for functional fabrics or flexible electronics.[1]

Biomedical Materials

The potential for biocompatibility and biodegradability makes this class of materials particularly exciting for medical applications.[21][22]

  • Drug Delivery Systems: The amphiphilic nature of isoprene-ester block copolymers allows them to self-assemble into micelles or vesicles (polymersomes) in aqueous environments. These nanostructures can encapsulate hydrophobic drugs within the polyisoprene core while the hydrophilic ester-containing block provides stability in biological fluids, enabling targeted and controlled drug release.[23][24]

  • Tissue Engineering Scaffolds: Biodegradable isoprene-based ester networks could serve as flexible and elastomeric scaffolds for tissue engineering, particularly for soft tissues like skin, cartilage, or cardiac muscle.[25] The scaffold can provide mechanical support during tissue regeneration and then safely degrade over time.[18]

  • Medical Adhesives: The strong adhesive properties combined with the potential for biocompatibility make these materials candidates for skin-contact adhesives and internal surgical sealants.

Diagrams and Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_process Polymerization Process cluster_product Product cluster_apps Applications Isoprene Isoprene Monomer Polymerization Controlled Radical Polymerization (RAFT) Isoprene->Polymerization EsterMonomer Ester-Containing Monomer (e.g., Acrylate) EsterMonomer->Polymerization RAFT_Agent RAFT Agent RAFT_Agent->Polymerization Initiator Initiator Initiator->Polymerization BlockCopolymer Isoprene-Based Ester Block Copolymer Polymerization->BlockCopolymer Purification Adhesives Adhesives BlockCopolymer->Adhesives Coatings Coatings BlockCopolymer->Coatings Biomedical Biomedical Materials BlockCopolymer->Biomedical

Caption: General workflow for synthesizing an isoprene-ester block copolymer via RAFT polymerization.

Structure-Property-Application Relationship

SPADiagram Structure Chemical Structure Nonpolar Polyisoprene Block Polar Ester Group Properties Material Properties Elasticity & Flexibility Enhanced Adhesion Biocompatibility & Biodegradability Tunable Mechanics Structure:pi->Properties:el Structure:ester->Properties:adh Structure:ester->Properties:bio Structure->Properties:tune Applications Potential Applications Pressure-Sensitive Adhesives Functional Coatings Drug Delivery Tissue Engineering Properties:el->Applications:psa Properties:adh->Applications:psa Properties:adh->Applications:coat Properties:bio->Applications:drug Properties:bio->Applications:tissue Properties:tune->Applications

Caption: Interplay between chemical structure, material properties, and applications.

Conclusion and Future Outlook

Isoprene-based esters represent a highly adaptable and promising class of polymeric materials. By marrying the inherent elasticity of polyisoprene with the functional versatility of ester groups, scientists can design materials with tailored properties for specific, high-value applications. The ability to control polymer architecture through advanced techniques like RAFT polymerization enables precise tuning of adhesion, mechanical performance, and biodegradability. Future research will likely focus on developing novel bio-based monomers to enhance sustainability, exploring complex architectures for smart, stimuli-responsive materials, and conducting rigorous in-vivo studies to translate the biomedical potential of these polymers from the laboratory to clinical applications. The continued exploration of isoprene-based esters is set to drive significant innovation in materials science.

References

A Technical Guide to the Discovery and Implementation of Novel Functional Monomers for Advanced Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the modern strategies employed in the discovery, synthesis, and characterization of new functional monomers. By integrating computational design, high-throughput screening, and advanced polymerization techniques, we can accelerate the development of next-generation polymers for a wide array of applications, from targeted drug delivery to high-performance materials.

Section 1: The Modern Paradigm of Monomer Discovery: From Rational Design to High-Throughput Screening

The traditional approach to monomer discovery has often been a resource-intensive and serendipitous process. However, the contemporary landscape is defined by a synergistic interplay between computational foresight and experimental validation, significantly enhancing the efficiency and success rate of identifying novel candidates.

In Silico Monomer Design: The Blueprint for Functionality

Before a single flask is touched, the journey of a new functional monomer begins in the digital realm. Computational methodologies allow for the pre-screening and optimization of monomer structures, saving invaluable time and resources.

Computational Approaches:

  • Molecular Dynamics (MD) Simulations: These simulations provide a dynamic picture of how a potential monomer will interact with other molecules, such as a target protein or a growing polymer chain. This is particularly crucial in the rational design of materials like molecularly imprinted polymers (MIPs) for specific binding applications.[1][2] By simulating the prepolymerization mixture, researchers can predict the strength of template-monomer interactions, guiding the selection of the most effective functional monomer.[1][2]

  • Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure of a monomer, predicting its reactivity and the nature of its interactions with other molecules.[3] This method is instrumental in evaluating the interaction energies between a template and a functional monomer, often through the analysis of hydrogen bonding and other non-covalent forces.[3]

  • Machine Learning (ML): ML is rapidly emerging as a transformative tool in polymer science.[4][5] By training algorithms on existing polymer data, ML models can predict the properties of polymers derived from novel monomers.[4][5][6][7][8] Despite the current challenge of data scarcity, ML holds immense promise for navigating the vast chemical space of potential monomers and accelerating the discovery of materials with desired functionalities.[4][5][6][7][8]

The following diagram illustrates a typical computational workflow for monomer design:

Computational Monomer Design Workflow cluster_0 In Silico Design cluster_1 Experimental Validation Define Target Properties Define Target Properties Virtual Monomer Library Virtual Monomer Library Define Target Properties->Virtual Monomer Library Input Computational Screening Computational Screening Virtual Monomer Library->Computational Screening Screen Candidate Monomers Candidate Monomers Computational Screening->Candidate Monomers Select Synthesis Synthesis Candidate Monomers->Synthesis Characterization Characterization Synthesis->Characterization Performance Testing Performance Testing Characterization->Performance Testing Performance Testing->Define Target Properties Feedback Loop

Caption: A workflow for computational monomer design and experimental validation.

High-Throughput Screening (HTS): Accelerating Discovery

Once a pool of promising monomer candidates has been identified computationally, high-throughput screening (HTS) allows for the rapid experimental evaluation of these candidates.[9] HTS employs robotics, data processing software, and sensitive detectors to conduct millions of chemical, genetic, or pharmacological tests in parallel.[9]

Key HTS Methodologies:

  • Parallel Synthesis: HTS platforms enable the simultaneous synthesis of a large library of polymers from different monomer candidates. This allows for the rapid exploration of a wide range of chemical diversity.

  • Assay Miniaturization: Reactions are typically performed in microtiter plates with 96, 384, or even 1536 wells, significantly reducing the amount of reagents and time required for each experiment.[10]

  • Rapid Readout Mechanisms: A crucial aspect of HTS is the ability to quickly assess the outcome of each experiment. Techniques like Förster Resonance Energy Transfer (FRET) can be used to screen for polymer-protein interactions, providing a rapid and sensitive readout.[11][12]

The following diagram depicts a generalized high-throughput screening funnel:

High-Throughput Screening Funnel Large_Monomer_Library Large Monomer Library (10^3 - 10^6 candidates) Primary_Screening Primary Screening (e.g., binding affinity) Large_Monomer_Library->Primary_Screening Secondary_Screening Secondary Screening (e.g., functional assays) Primary_Screening->Secondary_Screening Hit_Validation Hit Validation & Lead Optimization Secondary_Screening->Hit_Validation

Caption: A high-throughput screening funnel for monomer discovery.

Section 2: Synthesis and Polymerization of Novel Functional Monomers

The successful synthesis of a novel functional monomer is a critical step that bridges the gap between theoretical design and practical application. This section explores both traditional and modern synthetic approaches, with a particular emphasis on sustainable and controlled polymerization techniques.

"Green" Chemistry and Biocatalysis in Monomer Synthesis

There is a growing emphasis on the development of environmentally friendly and sustainable methods for monomer synthesis.[13] Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to achieving this goal.[14][15]

Advantages of Biocatalysis:

  • Mild Reaction Conditions: Enzymes typically operate under mild conditions of temperature and pressure, reducing energy consumption.[16]

  • High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups and reducing the number of synthetic steps.[15]

  • Renewable Feedstocks: Biocatalysis can be used to synthesize monomers from renewable biomass, providing a sustainable alternative to petroleum-based feedstocks.[14][17]

A notable example is the use of Candida antarctica Lipase B (CAL-B) for the synthesis of antioxidant norbornene-based monomers from naturally occurring ferulic and sinapic acids.[16] This biocatalytic process is not only greener but also provides higher yields compared to traditional chemical synthesis.[16]

Controlled Radical Polymerization (CRP): Precision in Polymer Architecture

For many applications, particularly in the biomedical field, it is essential to have precise control over the polymer architecture, including molecular weight, molecular weight distribution (polydispersity), and functionality.[18] Controlled radical polymerization (CRP) techniques have emerged as powerful tools for achieving this level of control.[18][19]

Key CRP Techniques:

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique that allows for the synthesis of well-defined polymers from a wide range of functional monomers.[18][20] It has been successfully used to polymerize monomers with various functionalities, including styrenes, (meth)acrylates, and (meth)acrylamides.[20]

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that is tolerant to a wide range of functional groups in monomers, solvents, and initiators.[21] The choice of a suitable RAFT agent is crucial for achieving good control over the polymerization of different types of monomers, which are broadly classified as More-Activated Monomers (MAMs) and Less-Activated Monomers (LAMs).[21]

Table 1: Comparison of Common CRP Techniques

TechniqueAdvantagesLimitations
ATRP Well-defined polymers, high end-group fidelity, commercially available catalysts.Catalyst can be sensitive to impurities and oxygen; potential for metal contamination.
RAFT Tolerant to a wide range of monomers and functional groups; no metal catalyst.Requires a RAFT agent; can have issues with color and odor in the final polymer.
NMP No metal catalyst; simple to implement.Limited to certain monomer classes; often requires high temperatures.

Section 3: Comprehensive Characterization of Novel Monomers and Polymers

Thorough characterization is essential to confirm the chemical identity of a new monomer and to understand the properties of the resulting polymer.[22] A combination of analytical techniques is typically required to obtain a complete picture of the material's chemical, molecular, and bulk properties.[22]

Monomer Characterization

Before polymerization, it is crucial to confirm the purity and structure of the newly synthesized monomer.

Essential Characterization Techniques for Monomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is arguably the most powerful tool for elucidating the chemical structure of a new monomer.[22][23]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the monomer, confirming its successful synthesis.[24]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups in the monomer.[22][25]

Polymer Characterization

Once the monomer has been polymerized, a different set of characterization techniques is employed to analyze the resulting macromolecule.

Key Polymer Characterization Techniques:

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the primary technique used to determine the molecular weight and molecular weight distribution (polydispersity) of a polymer.[22][23]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a polymer, such as its glass transition temperature (Tg) and melting point (Tm).[22][25]

  • Spectroscopic Methods (NMR, FTIR): These techniques are also used to characterize the polymer, confirming the successful incorporation of the monomer units and the preservation of their functional groups.[23][24]

Table 2: Key Polymer Properties and Corresponding Characterization Techniques

PropertyCharacterization Technique(s)
Molecular Weight & Polydispersity Size-Exclusion Chromatography (SEC/GPC)[22][23]
Chemical Structure & Composition Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)[23][24]
Thermal Properties (Tg, Tm) Differential Scanning Calorimetry (DSC)[22][25]
Morphology X-ray Diffraction (XRD), Electron Microscopy (SEM, TEM)[24]
Mechanical Properties Dynamic Mechanical Analysis (DMA), Tensile Testing[24]

Section 4: Experimental Protocols

This section provides representative, step-by-step methodologies for key experiments in the discovery and implementation of new functional monomers.

Protocol for In Silico Screening of Functional Monomers for Molecularly Imprinted Polymers (MIPs)

This protocol outlines a general workflow for using molecular dynamics (MD) simulations to guide the selection of a functional monomer for a specific template molecule.[1][2]

  • System Setup:

    • Define the template molecule and a library of potential functional monomers.

    • Choose a suitable cross-linker (e.g., ethylene glycol dimethacrylate) and porogen (solvent).

    • Create initial configurations of the prepolymerization mixtures with varying template-to-monomer ratios in a simulation box.[1]

  • Molecular Dynamics Simulation:

    • Perform energy minimization of the initial configurations to remove any unfavorable contacts.

    • Run MD simulations at a constant temperature and pressure (NPT ensemble) to equilibrate the systems.

    • Conduct production MD runs to generate trajectories for analysis.

  • Data Analysis:

    • Calculate the radial distribution function (RDF) to determine the proximity of functional monomers to the template molecule.

    • Analyze the number and lifetime of hydrogen bonds between the template and the functional monomers.

    • Calculate the binding energy between the template and the functional monomers.

  • Monomer Selection:

    • Select the functional monomer that exhibits the strongest and most stable interactions with the template molecule for experimental validation.[2]

Protocol for High-Throughput Screening of Polymer-Protein Interactions using FRET

This protocol describes a general method for using Förster Resonance Energy Transfer (FRET) to screen a library of polymers for their ability to bind to a target protein.[11][12]

  • Protein and Polymer Labeling:

    • Covalently label the target protein with a donor fluorophore (e.g., Cy3).

    • Synthesize a library of polymers, each containing a monomer functionalized with an acceptor fluorophore (e.g., Cy5).

  • Assay Setup:

    • In a 384-well microplate, dispense a solution of the labeled protein into each well.

    • Add a solution of a different labeled polymer from the library to each well.

    • Include appropriate controls (e.g., labeled protein alone, labeled polymer alone).

  • FRET Measurement:

    • Excite the donor fluorophore at its excitation wavelength.

    • Measure the emission intensity of both the donor and acceptor fluorophores using a plate reader.

    • Calculate the FRET efficiency for each polymer-protein pair.

  • Hit Identification:

    • Identify the polymers that exhibit the highest FRET efficiency as potential binders for the target protein.[11]

Protocol for a Typical ATRP Synthesis of a Functional Polymer

This protocol provides a general procedure for the synthesis of a well-defined functional polymer using Atom Transfer Radical Polymerization (ATRP).[18]

  • Reagent Preparation:

    • Purify the functional monomer to remove any inhibitors.

    • Degas all solvents to remove dissolved oxygen.

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the functional monomer, initiator (e.g., ethyl α-bromoisobutyrate), and solvent.

    • In a separate flask, prepare the catalyst solution by dissolving the copper(I) halide (e.g., CuBr) and the ligand (e.g., PMDETA) in the solvent.

  • Polymerization:

    • Transfer the catalyst solution to the monomer solution to initiate the polymerization.

    • Place the reaction flask in a temperature-controlled oil bath.

    • Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by NMR and GPC.

  • Termination and Purification:

    • Once the desired monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air.

    • Dilute the mixture with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

References

Methodological & Application

A Step-by-Step Guide to the Comprehensive Characterization of Isoprene Ester Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprene esters, a diverse class of organic compounds derived from the fundamental five-carbon isoprene unit, are of significant interest across various industries, including pharmaceuticals, fragrances, food technology, and advanced materials.[1][2] Their structural complexity, which can range from simple volatile flavor compounds to large, polymeric materials, necessitates a multi-technique analytical approach for complete characterization. This guide provides a detailed, step-by-step framework for the separation, identification, and structural elucidation of isoprene ester compounds. We will delve into the causality behind experimental choices, offering field-proven insights into method development and validation, ensuring the generation of reliable and reproducible data. The protocols outlined herein are designed to be self-validating systems, integrating chromatographic and spectroscopic techniques to build a cohesive and definitive analytical profile.

Introduction: The Analytical Challenge of Isoprene Esters

Isoprenoids are a vast family of natural products synthesized from isoprene units.[1][3] When these isoprenoid structures (alcohols, for instance) are reacted with carboxylic acids, they form isoprene esters.[4][5][6] The characterization of these molecules presents a unique challenge due to their potential for high structural diversity, including:

  • Isomerism: Positional and geometric (cis/trans) isomers are common within the isoprene backbone.

  • Volatility Range: Depending on molecular weight, they can range from highly volatile aromas to non-volatile oils or waxes.

  • Matrix Complexity: They are often found in complex mixtures, such as essential oils or synthetic reaction products.[7][8]

A robust analytical strategy must therefore not only identify the primary compound but also quantify its purity and resolve its precise isomeric structure. This guide presents an integrated workflow, beginning with separation and purity assessment, followed by definitive structural elucidation and functional group confirmation.

The Characterization Workflow: An Integrated Approach

A comprehensive characterization strategy relies on the synergy of multiple analytical techniques. No single method can provide all the necessary information. The logical flow of analysis ensures that each step builds upon the last, leading to an unambiguous identification and purity assessment.

G cluster_0 Phase 1: Separation & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Functional Group Confirmation Sample Isoprene Ester Sample (Crude or Purified) GC Gas Chromatography (GC) (For Volatile Esters) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) (For Non-Volatile Esters) Sample->HPLC Purity Purity Assessment & Quantification GC->Purity HPLC->Purity MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Purity->MS Isolated Fractions NMR Nuclear Magnetic Resonance (NMR) (Definitive Structure & Isomerism) MS->NMR Structure Structural Confirmation NMR->Structure FTIR FTIR Spectroscopy (Functional Group ID) Structure->FTIR Final Fully Characterized Compound FTIR->Final

Caption: Overall workflow for isoprene ester characterization.

Phase 1: Chromatographic Separation and Purity Analysis

The first critical step is to separate the target compound from impurities, starting materials, or other components in a mixture. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated primarily by the volatility and thermal stability of the analyte.

Gas Chromatography (GC) for Volatile Isoprene Esters

GC is the preferred method for analyzing volatile and semi-volatile compounds like those found in flavors and fragrances.[9][10] Its high resolving power makes it ideal for separating complex mixtures and isomers.

Expertise & Causality: The choice of GC column is paramount. A non-polar column (e.g., with a 5% phenyl polysiloxane phase, like an EL-5 or DB-5) separates compounds primarily by their boiling points. However, for separating isomers with similar boiling points, a more polar column (e.g., a polyethylene glycol/WAX phase) is often superior as it introduces selectivity based on dipole-dipole interactions. For terpene analysis, a liquid injection method is often preferred over headspace sampling to ensure that both lighter and heavier compounds are represented equally, as heavier terpenes may not vaporize efficiently in headspace techniques.[11][12] Coupling GC with a Flame Ionization Detector (FID) provides excellent quantification, while coupling to a Mass Spectrometer (MS) is the gold standard for identification.[13][14]

Protocol: GC-MS Analysis of a Volatile Isoprene Ester Mixture

  • Sample Preparation: Dilute the sample (e.g., 1 µL of essential oil or reaction mixture) in 1 mL of a suitable solvent like hexane or ethyl acetate. The goal is to have a final concentration in the low ppm (µg/mL) range.[15]

  • Internal Standard: For accurate quantification, add an internal standard (e.g., tridecane) at a known concentration. The internal standard should be a compound not naturally present in the sample that elutes in a clear region of the chromatogram.[15]

  • Instrumentation: Use a GC system equipped with a mass spectrometer.

  • GC Conditions (Typical):

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio) to avoid column overload.

    • Injector Temperature: 250 °C. A high temperature ensures rapid volatilization but should be tested to prevent thermal degradation.[11]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A mid-polarity column, such as an EL-5 (30 m x 0.25 mm ID x 0.25 µm film thickness), is a good starting point for screening.[11]

    • Oven Program: Start at 60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min. This program effectively separates compounds across a wide range of boiling points.

  • MS Conditions (Typical):

    • Ionization Source: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns that are comparable to spectral libraries.[16]

    • Mass Range: Scan from m/z 40 to 400. This range covers the expected molecular ions and fragments of most common isoprene esters.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify peaks by comparing their retention times to those of authentic standards.

    • Confirm identity by matching the acquired mass spectrum against a reference library (e.g., NIST).

    • Calculate purity based on the relative peak area percentage.

ParameterTypical Value/ConditionRationale
Injection Technique Liquid, Split InjectionPrevents column overload, suitable for concentrated samples.[17]
Column Phase 5% Phenyl PolysiloxaneGood general-purpose column for separating by boiling point.[11]
Carrier Gas Helium / HydrogenInert, provides good efficiency.[11]
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragments for library matching.[16]
High-Performance Liquid Chromatography (HPLC)

For larger, less volatile, or thermally sensitive isoprene esters, HPLC is the method of choice.[18] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the most common mode. It uses a non-polar stationary phase (like C8 or C18) and a polar mobile phase (like methanol/water or acetonitrile/water).[18] Compounds elute in order of decreasing polarity (most polar elutes first). This is ideal for many isoprene esters which have moderate polarity. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape for any residual carboxylic acids from the synthesis, but be aware that this can promote esterification with methanol in the mobile phase bottle over time.[19]

Phase 2: Spectroscopic Structural Elucidation

Once the compound is isolated and its purity confirmed, spectroscopic techniques are used to determine its exact chemical structure.

Mass Spectrometry (MS)

As a detector for GC or HPLC, MS provides two key pieces of information: the molecular weight of the compound from the molecular ion (M⁺) and its fragmentation pattern, which acts as a structural "fingerprint".

Expertise & Causality: In EI-MS, the fragmentation of isoprene esters is often predictable. Common fragmentation patterns include the loss of the alkoxy group (-OR') or the entire ester group. The isoprene backbone itself can undergo characteristic rearrangements and cleavages. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecular ion, further confirming the molecular formula. Direct injection mass spectrometry (DIMS) techniques can also be used for rapid analysis without prior separation.[13]

cluster_gc Gas Chromatography cluster_ms Mass Spectrometry GC Sample injected and vaporized Column Components separated in capillary column GC->Column Ion Ionization (Electron Impact, 70 eV) Column->Ion Eluting Components Analyzer Mass Analyzer (Separates ions by m/z) Ion->Analyzer Detector Detector (Generates signal) Analyzer->Detector Data Data System (Mass Spectrum & Chromatogram) Detector->Data

Caption: Simplified workflow of a GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.[20] It provides detailed information about the carbon-hydrogen framework of a molecule.

Expertise & Causality:

  • ¹H NMR: Identifies all unique proton environments in the molecule. Key signals for an isoprene ester include vinylic protons (on C=C double bonds) typically in the 4.5-6.5 ppm range, protons on the carbon adjacent to the ester oxygen (α-protons of the alcohol part) around 3.5-4.5 ppm, and the methyl protons of the isoprene unit.[21][22]

  • ¹³C NMR: Identifies all unique carbon environments. The most characteristic signal is the ester carbonyl carbon, which appears far downfield (165-175 ppm). Carbons of the C=C double bonds appear around 110-145 ppm.[23]

  • 2D NMR (COSY, HSQC): For complex structures, 2D experiments are essential. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) shows which protons are directly attached to which carbons. These experiments allow you to piece the molecular puzzle together.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isoprene ester in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals to determine proton ratios. Assign peaks to specific atoms in the proposed structure using chemical shift tables and the correlations observed in the 2D spectra.

NMR ExperimentInformation GainedTypical Chemical Shift Ranges for Isoprene Esters
¹H NMR Number and type of proton environmentsVinylic H: 4.5-6.5 ppm; H-C-O-C=O: 3.5-4.5 ppm; Allylic H: 1.8-2.5 ppm
¹³C NMR Number and type of carbon environmentsC =O: 165-175 ppm; C =C: 110-145 ppm; H-C -O: 60-80 ppm
COSY H-H connectivity through bondsCross-peaks show which protons are neighbors.
HSQC Direct C-H attachmentCross-peaks link a carbon to its attached proton(s).
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. For isoprene esters, it is an excellent way to quickly confirm the presence of the ester group.

Expertise & Causality: Esters are characterized by a "Rule of Three" pattern of intense peaks.[24]

  • C=O Stretch: A very strong, sharp absorbance between 1735-1750 cm⁻¹ . This is one of the most characteristic peaks in an IR spectrum.[25][26]

  • C-O-C Asymmetric Stretch: A strong absorbance between 1150-1250 cm⁻¹ .

  • C-O-C Symmetric Stretch: A strong absorbance between 1000-1100 cm⁻¹ . The presence of C=C double bonds from the isoprene unit will also be visible as a medium-intensity peak around 1640-1680 cm⁻¹.

Method Validation for Trustworthiness

For quality control and regulatory purposes, the developed analytical methods must be validated.[27][28] Validation ensures the method is fit for its intended purpose.

Expertise & Causality: Method validation is a self-validating system that confirms the reliability of your data.[28] Key parameters, as defined by regulatory bodies, must be assessed.[29][30]

  • Linearity: Demonstrates that the instrument response is proportional to the analyte concentration over a specific range. A calibration curve is generated using standards of known concentration, and the correlation coefficient (R²) should typically be >0.99.

  • Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration (a control sample) or by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.[27]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present (e.g., impurities, degradation products).

Conclusion

The comprehensive characterization of isoprene ester compounds is a systematic process that builds a pyramid of analytical evidence. It begins with chromatographic techniques (GC or HPLC) to separate the compound and assess its purity. This is followed by mass spectrometry to determine molecular weight and fragmentation, and crucially, by NMR spectroscopy to establish the definitive chemical structure and stereochemistry. Finally, FTIR provides rapid confirmation of key functional groups. By following this multi-technique workflow and adhering to principles of method validation, researchers can confidently and accurately characterize novel isoprene ester compounds for applications in research, development, and quality control.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of PROTAC Linker 29

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) are an emergent therapeutic modality that utilizes the cell's ubiquitin-proteasome system to degrade specific proteins of interest.[1] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3-ligase-binding ligands.[2][3] This application note provides a comprehensive, in-depth guide to the structural verification and analysis of "BnOH-NH-bis-(C2-S)-propane-O-isoprene ester," commonly known as PROTAC Linker 29 (CAS 2448704-23-0), using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a suite of detailed protocols for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, designed for researchers, chemists, and drug development professionals. The causality behind experimental choices is explained, and a full, predicted dataset is provided to guide the unambiguous structural elucidation of this complex molecule.

Introduction: The Challenge of Characterizing Complex Linkers

PROTAC Linker 29 is a molecule designed for the synthesis of PROTACs, featuring a diverse array of functional groups including a 1,4-disubstituted aromatic ring, a benzylic alcohol, a carbamate, two thioether linkages, and a terminal methacrylate ester. The non-systematic common name can be ambiguous; therefore, this guide is based on the verified chemical structure corresponding to CAS number 2448704-23-0 and molecular formula C₁₉H₂₇NO₄S₂.

The structural complexity, with multiple heteroatoms and flexible chains, presents a significant analytical challenge. Simple 1D NMR spectra can be crowded and difficult to interpret definitively. A multi-dimensional NMR strategy is therefore not just advantageous, but essential for complete and unambiguous structural verification and purity assessment. This note provides the framework for such a strategy.

Figure 1: Structure of PROTAC Linker 29 with atom numbering for NMR assignments.

Foundational Principles: A Multi-faceted NMR Approach

A combination of 1D and 2D NMR experiments is required to solve the structure by assembling its constituent parts.

  • ¹H NMR Spectroscopy: This is the starting point for assessing the number of unique proton environments, their relative ratios (via integration), and their immediate neighboring protons (via spin-spin coupling). Key regions to analyze include the aromatic, vinyl, and various aliphatic signals deshielded by adjacent heteroatoms (O, N, S).

  • ¹³C NMR and DEPT-135: Provides a count of all unique carbon atoms. The broad chemical shift range helps to identify carbonyls, aromatic/vinyl carbons, and aliphatic carbons. A DEPT-135 experiment is crucial as it differentiates carbon types: CH/CH₃ signals appear positive, while CH₂ signals are negative, and quaternary carbons are absent. This simplifies assignments significantly.

  • 2D COSY (COrrelation SpectroscopY): This experiment maps out all proton-proton couplings within 3 bonds (³JHH). It is the primary tool for identifying contiguous spin systems, such as the protons in the A-B pattern of the aromatic ring and the coupled -CH₂-CH₂- fragments of the linker chains.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal directly to the carbon signal it is attached to (¹JCH). It allows for the confident assignment of carbon resonances for all protonated carbons, effectively mapping the ¹H spectrum onto the ¹³C spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the complete structure of a complex molecule like this linker. It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH). These long-range correlations are the "glue" that connects the independent spin systems identified by COSY. For example, HMBC can connect the aromatic ring to the carbamate carbonyl, and the methacrylate protons to the central part of the linker, confirming the entire molecular framework.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1 1D ¹H NMR (Proton Environments & Integration) Prep->H1 Initial Survey C13 1D ¹³C & DEPT-135 NMR (Carbon Environments & Types) H1->C13 Complementary 1D NMR_2D 2D NMR Experiments (COSY, HSQC, HMBC) C13->NMR_2D Detailed Correlations Assign1D Assign ¹H & ¹³C Signals (using HSQC) NMR_2D->Assign1D Build Build Spin Systems (using COSY) Assign1D->Build Connect Connect Fragments (using HMBC) Build->Connect Verify Final Structure Verification Connect->Verify

Figure 2: Recommended workflow for the complete NMR analysis of PROTAC Linker 29.

Experimental Protocols

Protocol A: Sample Preparation

A well-prepared sample is the foundation of high-quality NMR data. Poor sample quality can lead to broad lines and artifacts that obscure true signals.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its viscosity may lead to slightly broader lines.

  • Sample Concentration:

    • For ¹H and 2D COSY NMR , dissolve 5-10 mg of the purified linker in 0.6 mL of deuterated solvent.

    • For ¹³C and other 2D experiments (HSQC, HMBC) , a higher concentration of 15-25 mg in 0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time, given the low natural abundance of the ¹³C isotope.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as the chemical shift reference (0.00 ppm for both ¹H and ¹³C).

  • Filtration and Transfer: Prepare the sample in a small glass vial. Once fully dissolved, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can ruin magnetic field homogeneity and spectral resolution.[6]

  • Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL), which covers the detection region of the NMR coil.

Protocol B: NMR Data Acquisition

The following parameters are provided for a 500 MHz spectrometer and should be adapted as needed for other field strengths.

Experiment Pulse Program Spectral Width (ppm) Acquisition Time (s) Relaxation Delay (s) Number of Scans Rationale
¹H zg3012~4216Standard proton experiment for quick survey and high resolution.
¹³C zgpg30220~1.521024Proton-decoupled for singlet peaks. A 2s delay ensures relaxation for most carbons.
DEPT-135 dept135220~1.52512Differentiates CH/CH₃ (up) from CH₂ (down) carbons.
COSY cosygpqf12 x 12~0.228Identifies H-H spin systems. Gradient selection reduces artifacts.
HSQC hsqcedetgpsisp2.212 (F2) x 220 (F1)~0.15216Phase-edited to distinguish CH/CH₃ from CH₂ signals by sign.
HMBC hmbcgpndqf12 (F2) x 220 (F1)~0.2232Optimized for 8 Hz long-range coupling to connect fragments.
Protocol C: Data Processing

Modern NMR software can automate much of this process, but manual checking is essential for high-quality results.

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually adjust the phase of the transformed spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum using the same TMS signal.

  • Peak Picking and Integration: Identify all significant peaks in the ¹H spectrum and integrate them. Normalize the integration values to a known number of protons (e.g., the two protons of the C19 vinyl group).

Predicted Data and Interpretation

The following tables provide predicted chemical shifts and assignments based on established NMR principles and data for similar functional groups.[4][7]

Table 1: Predicted ¹H NMR Data for PROTAC Linker 29 (500 MHz, CDCl₃)

Atom # Assignment Predicted δ (ppm) Multiplicity Integration J (Hz)
H2, H6 Aromatic CH 7.35 d 2H ~8.5
H3, H5 Aromatic CH 7.28 d 2H ~8.5
H7 Ar-CH₂ -OH 4.68 s 2H -
H-N1 Carbamate NH 6.5-7.5 br s 1H -
H-O1 Alcohol OH 1.5-2.5 br s 1H -
H9 -O-CH₂ -CH₂-S- 4.30 t 2H ~6.5
H10 -O-CH₂-CH₂ -S- 2.95 t 2H ~6.5
H12, H13 -C(CH₃ )₂- 1.45 s 6H -
H14 -S-CH₂ -CH₂-O- 2.80 t 2H ~6.0
H15 -S-CH₂-CH₂ -O- 4.40 t 2H ~6.0
H19a =CH₂ (trans to C=O) 6.12 s 1H -
H19b =CH₂ (cis to C=O) 5.58 s 1H -

| H18 | =C-CH₃ | 1.95 | s | 3H | - |

Table 2: Predicted ¹³C NMR Data for PROTAC Linker 29 (125 MHz, CDCl₃)

Atom # Assignment Predicted δ (ppm) DEPT-135
C16 Ester C =O 167.2 Absent
C8 Carbamate C =O 154.5 Absent
C4 Aromatic C -N 139.0 Absent
C17 Methacrylate =C (CH₃) 136.5 Absent
C1 Aromatic C -CH₂OH 135.8 Absent
C2, C6 Aromatic C H 128.5 Positive
C19 Methacrylate =C H₂ 126.0 Negative
C3, C5 Aromatic C H 119.0 Positive
C7 Ar-C H₂-OH 64.8 Negative
C15 -CH₂-C H₂-O- 64.2 Negative
C9 -O-C H₂-CH₂-S- 63.5 Negative
C11 -S-C (CH₃)₂-S- 48.0 Absent
C14 -S-C H₂-CH₂-O- 31.5 Negative
C10 -O-CH₂-C H₂-S- 30.8 Negative
C12, C13 -C(C H₃)₂- 25.5 Positive

| C18 | =C-C H₃ | 18.3 | Positive |

Structural Elucidation Walkthrough
  • Identify Spin Systems (COSY):

    • A cross-peak between the doublets at ~7.35 and ~7.28 ppm confirms the coupled aromatic protons (H2/H6 with H3/H5).

    • A cross-peak between the triplets at ~4.30 (H9) and ~2.95 ppm (H10) establishes the first -CH₂-CH₂- fragment.

    • A cross-peak between the triplets at ~2.80 (H14) and ~4.40 ppm (H15) establishes the second -CH₂-CH₂- fragment.

  • Assign Directly Attached Carbons (HSQC):

    • Use the HSQC spectrum to correlate every signal in Table 1 to its corresponding carbon in Table 2. For example, the proton signal at 4.68 ppm (H7) will show a cross-peak to the carbon signal at 64.8 ppm (C7).

  • Connect the Fragments (HMBC):

    • This is the final and most crucial step. Key expected correlations are illustrated in Figure 3.

    • Aromatic to Carbamate: A correlation from the NH proton (H-N1) to the aromatic carbon C4, and from the aromatic protons H3/H5 to the carbamate carbonyl C8 (~154.5 ppm) will link the phenyl ring to the carbamate.

    • Carbamate to Linker Chain 1: A correlation from the H9 protons (~4.30 ppm) to the carbamate carbonyl C8 confirms the -O-C9- connection.

    • Chain 1 to Central Core: A correlation from the H10 protons (~2.95 ppm) to the quaternary carbon C11 (~48.0 ppm) connects the first chain.

    • Central Core to Chain 2: Correlations from the gem-dimethyl protons H12/H13 (~1.45 ppm) to both C11 and the carbons of the adjacent chains (C10 and C14) confirm the central >C(CH₃)₂ structure.

    • Chain 2 to Methacrylate: A crucial correlation from the H15 protons (~4.40 ppm) to the ester carbonyl C16 (~167.2 ppm) connects the second chain to the terminal ester group.

    • Methacrylate Confirmation: Correlations from the vinyl protons H19 (~6.12/5.58 ppm) and the methyl protons H18 (~1.95 ppm) to the ester carbonyl C16 and the vinyl quaternary carbon C17 will confirm the entire methacrylate substructure.

G Figure 3: Key HMBC Correlations for Structural Assembly Aromatic Aromatic Ring (H3/H5) C8 C8 (Carbamate C=O) ~154.5 ppm Aromatic->C8 ³J NH NH NH->C8 ²J H9 H9 (-OCH2-) H9->C8 ³J H10 H10 (-CH2S-) C11 C11 (quat. C) ~48.0 ppm H10->C11 ³J H12_13 H12/H13 (gem-diMe) H12_13->C11 ²J H15 H15 (-OCH2-) C16 C16 (Ester C=O) ~167.2 ppm H15->C16 ³J H18_19 Methacrylate (H18/H19) H18_19->C16 ²J / ³J

References

Application Notes and Protocols: BnOH-NH-bis-(C2-S)-propane-O-isoprene Ester in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction: A Novel Amphiphile for Stimuli-Responsive Drug Delivery

The field of targeted drug delivery continuously seeks innovative materials that can intelligently respond to specific pathological microenvironments. BnOH-NH-bis-(C2-S)-propane-O-isoprene ester, hereafter referred to as BNIS , is a novel synthetic amphiphilic molecule engineered for advanced drug delivery applications. Its unique chemical architecture combines a hydrophilic head with a hydrophobic tail, enabling self-assembly into nanoscale carriers such as micelles or polymersomes in aqueous environments.[1][2]

The core innovation of BNIS lies in its stimuli-responsive nature. The molecule incorporates thioether linkages within its backbone, which are susceptible to oxidation in the presence of elevated levels of reactive oxygen species (ROS).[3][4] Since many disease states, including cancer and inflammation, are characterized by high local concentrations of ROS, BNIS-based nanoparticles are designed to remain stable in healthy tissue but selectively release their therapeutic payload upon reaching the target site. This targeted release mechanism promises to enhance therapeutic efficacy while minimizing off-target side effects.[5][6][7]

Causality of Molecular Design:

  • Amphiphilicity: The distinct hydrophilic (BnOH-NH-) and hydrophobic (bis-(C2-S)-propane-O-isoprene) segments drive the self-assembly of BNIS into core-shell nanostructures in aqueous media.[8][9] The hydrophobic core serves as a reservoir for poorly water-soluble drugs, effectively increasing their bioavailability.[1]

  • ROS-Responsiveness: The thioether moieties are the key to the "smart" behavior of BNIS. In an oxidative environment, these groups undergo a phase transition from hydrophobic thioethers to more hydrophilic sulfoxides and sulfones.[3][10][11] This conversion increases the polarity of the nanoparticle core, leading to structural destabilization and subsequent release of the encapsulated drug.[3][4]

  • Biocompatibility: The constituent parts are selected based on precedents in biocompatible polymer design, aiming for eventual in vivo application.

These application notes provide a comprehensive guide for researchers on the formulation, characterization, and evaluation of BNIS-based nanoparticles for ROS-mediated drug delivery.

Proposed Mechanism of Action

The therapeutic utility of BNIS is predicated on a specific, triggerable mechanism of drug release. In the physiological environment of healthy tissue (low ROS), BNIS nanoparticles are designed to be stable, effectively sequestering the encapsulated drug. Upon reaching a pathological site with high ROS levels (e.g., a tumor microenvironment), the thioether bonds are oxidized. This chemical transformation from a hydrophobic to a hydrophilic state disrupts the amphiphilic balance, causing the nanoparticle to swell and disassemble, thereby releasing the drug payload precisely where it is needed.[3][10]

G cluster_0 Low ROS Environment (Circulation) cluster_1 High ROS Environment (e.g., Tumor) NP_Stable Stable BNIS Nanoparticle (Drug Encapsulated) Circulation Systemic Circulation NP_Stable->Circulation Stable transport Oxidation Thioether Oxidation (S → S=O, SO₂) NP_Stable->Oxidation Exposure to ROS ROS High ROS (H₂O₂, OCl⁻, etc.) Circulation->ROS Accumulation at Target Site (EPR Effect) ROS->Oxidation NP_Destabilized Destabilized Nanoparticle Oxidation->NP_Destabilized Hydrophilic Transition Drug_Release Drug Release NP_Destabilized->Drug_Release

Caption: Proposed mechanism of ROS-triggered drug release from BNIS nanoparticles.

Experimental Protocols

The following protocols provide step-by-step methodologies for the creation and evaluation of drug-loaded BNIS nanoparticles.

Protocol 1: Formulation of BNIS Nanoparticles via Nanoprecipitation

This protocol describes the formation of BNIS nanoparticles using the nanoprecipitation (solvent displacement) method, a widely used technique for creating polymeric nanoparticles.[12][13][14]

Rationale: Nanoprecipitation is a rapid and straightforward method that relies on the interfacial turbulence created when a solvent phase (containing the polymer and drug) is mixed with an anti-solvent phase (typically aqueous), causing the polymer to precipitate into nanoparticles.[14][15]

Materials:

  • BNIS polymer

  • Model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Acetone or Tetrahydrofuran (THF), HPLC grade (Solvent)

  • Deionized water (18.2 MΩ·cm) (Anti-solvent)

  • Magnetic stirrer and stir bar

  • Glass vials

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of BNIS polymer and 1-2 mg of the hydrophobic drug in 1 mL of acetone or THF. Vortex briefly to ensure complete dissolution.

  • Aqueous Phase Preparation: Add 10 mL of deionized water to a clean glass vial containing a magnetic stir bar.

  • Nanoprecipitation: Place the vial with the aqueous phase on a magnetic stirrer set to a moderate speed (e.g., 600 RPM). Using a syringe, add the organic phase dropwise to the center of the vortex of the stirring aqueous phase.[13] A milky-white suspension should form immediately, indicating nanoparticle formation.

  • Solvent Evaporation: Leave the nanoparticle suspension stirring in a fume hood overnight (approx. 12-18 hours) to allow for the complete evaporation of the organic solvent.[13]

  • Purification (Optional): To remove any unencapsulated drug, the nanoparticle suspension can be centrifuged at high speed (e.g., 15,000 x g for 30 min). Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water.

Protocol 2: Physicochemical Characterization of BNIS Nanoparticles

Characterization is crucial to ensure the nanoparticles meet the desired specifications for size, uniformity, and morphology.[16][17]

A. Size and Polydispersity by Dynamic Light Scattering (DLS)

Rationale: DLS measures the hydrodynamic diameter of particles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[18][19][20] It is a rapid method for determining the average size and size distribution (Polydispersity Index, PDI).[21][22]

Procedure:

  • Dilute a small aliquot of the BNIS nanoparticle suspension with deionized water to an appropriate concentration (typically until slightly opalescent).

  • Transfer the diluted sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument (e.g., Malvern Zetasizer).

  • Set the instrument parameters (e.g., solvent refractive index, temperature) and perform the measurement.

  • Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered acceptable for drug delivery applications.

B. Morphology by Transmission Electron Microscopy (TEM)

Rationale: TEM provides high-resolution, direct visualization of the nanoparticles, allowing for the assessment of their shape, size, and aggregation state.[16][23][24]

Procedure:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper TEM grid.

  • Allow the grid to sit for 1-2 minutes.

  • Wick away the excess liquid using filter paper.

  • (Optional) For enhanced contrast, a negative staining step using an agent like uranyl acetate can be performed. Note that staining can sometimes introduce artifacts.[23]

  • Allow the grid to air-dry completely before imaging under the TEM. Be mindful that prolonged exposure to the electron beam can damage polymeric samples.[23]

Protocol 3: Drug Loading and Encapsulation Efficiency Quantification

This protocol determines the amount of drug successfully encapsulated within the nanoparticles, a critical parameter for dosage calculations.[25][26][27]

Rationale: An indirect method is used, where the amount of free, unencapsulated drug in the supernatant is measured after separating the nanoparticles. This value is then subtracted from the total initial amount of drug used. High-Performance Liquid Chromatography (HPLC) is the preferred method for its sensitivity and specificity.[25][28]

Procedure:

  • Following nanoparticle synthesis (Protocol 1, Step 3), transfer a known volume of the suspension to a centrifuge tube.

  • Centrifuge at high speed (e.g., 15,000 x g for 30 min) to pellet the nanoparticles.

  • Carefully collect the supernatant, which contains the unencapsulated drug.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the drug concentration in the filtered supernatant using a pre-validated HPLC method.[28][29]

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • EE (%) = ((Total Drug - Free Drug) / Total Drug) * 100

    • DL (%) = ((Total Drug - Free Drug) / Total Weight of Nanoparticles) * 100

Protocol 4: In Vitro ROS-Responsive Drug Release Study

This protocol evaluates the drug release profile from BNIS nanoparticles in response to an oxidative stimulus using a dialysis-based method.[30][31][32]

Rationale: A dialysis membrane with a specific molecular weight cut-off (MWCO) is used to separate the nanoparticles (donor compartment) from a larger volume of release medium (acceptor compartment).[32] Only the released, free drug can pass through the membrane into the acceptor medium, where its concentration is measured over time.[30] Hydrogen peroxide (H₂O₂) is used to simulate an ROS-rich environment.[33][34]

Materials:

  • Drug-loaded BNIS nanoparticle suspension

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Hydrogen Peroxide (H₂O₂) solution

  • Large beaker, magnetic stirrer, and stir bar

  • Orbital shaker incubator

Procedure:

  • Prepare Dialysis Bags: Cut a length of dialysis tubing and hydrate it according to the manufacturer's instructions. Securely close one end with a clip.

  • Load Samples: Pipette a precise volume (e.g., 1 mL) of the drug-loaded BNIS nanoparticle suspension into the dialysis bag and securely close the other end.

  • Set up Release Media: Prepare two sets of beakers, each containing 100 mL of PBS (pH 7.4).

    • Control Group: PBS only.

    • ROS Group: PBS with a final concentration of H₂O₂ (e.g., 10 mM) to simulate an oxidative environment.[3]

  • Initiate Release Study: Submerge one dialysis bag into each beaker. Place the beakers in an orbital shaker incubator set to 37°C and a gentle agitation (e.g., 100 RPM).[32]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag. Immediately replace it with 1 mL of fresh medium (of the corresponding group) to maintain sink conditions.[30]

  • Quantification: Analyze the drug concentration in each collected sample using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for both the control and ROS groups. A significantly faster release rate in the ROS group validates the stimuli-responsive nature of the BNIS nanoparticles.

Data Presentation and Expected Results

Proper data organization is key to interpreting experimental outcomes.

Table 1: Example Physicochemical Characterization Data
Formulation IDZ-Average Diameter (nm)Polydispersity Index (PDI)Drug Loading (DL, w/w %)Encapsulation Efficiency (EE, %)
BNIS-DOX-01125.3 ± 4.10.15 ± 0.028.7 ± 0.591.2 ± 3.4
BNIS-DOX-02132.8 ± 5.60.18 ± 0.038.5 ± 0.789.5 ± 4.1
Data are presented as mean ± standard deviation (n=3).

Overall Experimental Workflow

G A Protocol 1: Nanoparticle Formulation B Protocol 2A: DLS Analysis A->B C Protocol 2B: TEM Imaging A->C D Protocol 3: Drug Loading Quantification A->D F Final Data Analysis & Interpretation B->F C->F E Protocol 4: In Vitro Release Study D->E E->F

Caption: Workflow for the synthesis and evaluation of BNIS nanoparticles.

Trustworthiness and Self-Validation

  • Controls: The inclusion of a control group (without H₂O₂) in the drug release study (Protocol 4) is essential to validate that the accelerated release is indeed triggered by the oxidative stimulus and not due to simple diffusion or instability.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reliability and statistical significance of the results.

  • Orthogonal Characterization: Combining DLS and TEM (Protocol 2) provides a more complete picture of the nanoparticle population. DLS gives statistical, solution-state size data, while TEM offers direct visualization of individual particle morphology.[24]

  • Method Validation: The HPLC method used for drug quantification (Protocols 3 and 4) must be properly validated for linearity, accuracy, and precision to ensure trustworthy data.[26]

References

Application Notes and Protocols for the Incorporation of Thioether-Containing Monomers into Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thioether Functionality in Advanced Polymers

The deliberate incorporation of thioether linkages into polymer structures has emerged as a pivotal strategy in the design of advanced materials, particularly within the biomedical and pharmaceutical sectors. The unique chemical properties of the thioether bond—most notably its susceptibility to oxidation to form hydrophilic sulfoxides and sulfones—render these polymers exquisitely responsive to cellular microenvironments characterized by high levels of reactive oxygen species (ROS).[1][2][3] This ROS-responsiveness provides a powerful mechanism for the targeted delivery and triggered release of therapeutic agents in pathological tissues, such as tumors.[1][2][3] Beyond their stimulus-responsive nature, thioether-containing polymers offer a versatile platform for further chemical modification, enabling the attachment of targeting ligands, imaging agents, and other functional moieties.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic methodologies for introducing thioether functionalities into polymeric materials. We will delve into the mechanistic underpinnings of each technique, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be self-validating, with integrated characterization steps to ensure the successful synthesis of well-defined, functional polymers.

Strategic Approaches to Thioether Polymer Synthesis: A Comparative Overview

The selection of an appropriate synthetic strategy for incorporating thioether-containing monomers is dictated by the desired polymer architecture, the nature of the monomer, and the intended application. The principal methodologies can be broadly categorized as follows:

  • "Click" Chemistry Approaches: Thiol-ene and thiol-epoxy reactions represent highly efficient and orthogonal "click" chemistry pathways to polythioethers. These reactions are characterized by high yields, mild reaction conditions, and a tolerance of a wide range of functional groups.[4][5]

  • Ring-Opening Polymerization (ROP): The ring-opening of cyclic monomers, such as thiiranes (episulfides) and thiolactones, provides a direct route to polymers with thioether linkages integrated into the backbone. This method allows for excellent control over molecular weight and architecture, particularly when employing living polymerization techniques.[6][7][8]

  • Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization enable the synthesis of well-defined polymers from vinyl monomers bearing thioether or thioester functionalities. RAFT offers precise control over molecular weight, polydispersity, and end-group fidelity.[9][10]

  • Post-Polymerization Modification: This versatile approach involves the synthesis of a precursor polymer with reactive functional groups that can be subsequently converted to thioethers. This strategy is particularly useful for introducing thioether moieties into polymers that are not readily accessible through direct polymerization of thioether-containing monomers.[11][12]

The following sections will provide detailed protocols and mechanistic insights for each of these key techniques.

Methodology 1: Thiol-Ene "Click" Chemistry for Polythioether Synthesis

The thiol-ene reaction, the addition of a thiol across a carbon-carbon double bond, is a cornerstone of "click" chemistry and a highly versatile tool for polymer synthesis and modification.[13] The reaction can proceed via either a radical-mediated or a nucleophilic pathway, offering flexibility in reaction setup and catalyst selection.[4][13]

Mechanism of Radical-Mediated Thiol-Ene Polymerization

The radical-mediated thiol-ene reaction is a chain-growth process initiated by a radical source, typically a photoinitiator or thermal initiator. The generally accepted mechanism involves the following steps:[14]

  • Initiation: A radical initiator generates a primary radical, which abstracts a hydrogen atom from a thiol (R-SH) to form a thiyl radical (R-S•).

  • Propagation:

    • The thiyl radical adds to an alkene (the "ene") in an anti-Markovnikov fashion to generate a carbon-centered radical.

    • This carbon-centered radical then abstracts a hydrogen from another thiol molecule (chain transfer), regenerating a thiyl radical and forming the thioether linkage.

  • Termination: The reaction is terminated by standard radical-radical coupling reactions.

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator Radical Radical Initiator->Radical hv or Δ Thiyl_Radical R-S• Radical->Thiyl_Radical + R-SH - Radical-H Thiol R-SH Thiyl_Radical_Prop R-S• Ene >C=C< Carbon_Radical R-S-C-C• Thioether R-S-C-C-H Carbon_Radical->Thioether + R-SH Carbon_Radical->Thiyl_Radical_Prop - H• transfer Thiyl_Radical_Prop->Carbon_Radical + >C=C<

Caption: Radical-mediated thiol-ene polymerization mechanism.

Experimental Protocol: Photoinitiated Thiol-Ene Polymerization in Miniemulsion for Nanoparticle Synthesis

This protocol describes the synthesis of polythioether nanoparticles via photoinitiated thiol-ene polymerization in a miniemulsion system.[15][16][17][18][19] Miniemulsion polymerization offers excellent control over nanoparticle size and distribution.

Materials:

  • Multifunctional thiol monomer (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)

  • Multifunctional alkene monomer (e.g., triallyl triazine-trione, TTT)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Surfactant (e.g., sodium dodecyl sulfate, SDS)

  • Deionized (DI) water

  • Organic solvent (e.g., chloroform, for stock solutions)

Equipment:

  • Ultrasonicator (probe type)

  • UV lamp (365 nm)

  • Magnetic stirrer and stir bars

  • Schlenk flask or similar reaction vessel

  • Nitrogen or argon source for inert atmosphere

Procedure:

  • Preparation of Organic Phase:

    • In a vial, prepare a stock solution of the thiol and alkene monomers in a 1:1 functional group stoichiometry. For example, for nanoparticles with excess thiol for post-polymerization modification, a 1.5:1 thiol to alkene stoichiometry can be used.[15]

    • Add the photoinitiator to the monomer mixture (typically 1-2 wt% relative to the total monomer weight).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 20 mM SDS in DI water).

  • Miniemulsion Formation:

    • Add a small volume of the organic phase to the aqueous phase (e.g., 250 µL of organic solution to 9.75 mL of aqueous solution).[15]

    • Immediately sonicate the mixture using a probe ultrasonicator for a specified time and amplitude (e.g., 20 minutes at 10% amplitude) to form a stable miniemulsion.[15] The vial should be kept in an ice bath during sonication to prevent premature polymerization.

  • Photopolymerization:

    • Transfer the miniemulsion to the reaction vessel and deoxygenate by purging with nitrogen or argon for 15-30 minutes while stirring.

    • Irradiate the miniemulsion with a UV lamp (365 nm) for a predetermined time (e.g., 10 minutes) to initiate polymerization.[15] The reaction is typically rapid.

  • Purification and Characterization:

    • The resulting nanoparticle suspension can be purified by dialysis against DI water to remove unreacted monomers, surfactant, and initiator fragments.

    • Characterize the nanoparticle size and distribution by Dynamic Light Scattering (DLS).

    • The polymer structure can be confirmed by ¹H NMR and FTIR spectroscopy after drying a sample of the latex. The molecular weight of the polymer can be determined by Gel Permeation Chromatography (GPC) of a soluble fraction.

Parameter Typical Range/Value Effect on Nanoparticle Size
Monomer Loading 2-10 wt%Higher loading can lead to larger particles
Surfactant Conc. 10-50 mMHigher concentration generally leads to smaller particles
Sonication Time 10-30 minLonger time can result in smaller, more uniform droplets
Sonication Amplitude 10-30%Higher amplitude provides more energy for droplet breakup

Table 1: Typical parameters for thiol-ene miniemulsion polymerization and their influence on nanoparticle size.

Methodology 2: Ring-Opening Polymerization (ROP) of Thiiranes

The ring-opening polymerization of thiiranes (episulfides) is a powerful method for producing polythioethers with a high degree of structural control.[6][7][20][21] Both cationic and anionic ROP mechanisms can be employed, with the choice of initiator dictating the polymerization characteristics.

Mechanism of Cationic Ring-Opening Polymerization of Thiiranes

Cationic ROP of thiiranes is typically initiated by strong acids or Lewis acids. The polymerization proceeds via a propagating sulfonium ion. This method can provide good control over the polymer's stereochemistry, especially when using enantiomerically pure monomers.[6]

G cluster_initiation Initiation cluster_propagation Propagation Initiator H⁺A⁻ Activated_Monomer Activated Monomer (Sulfonium Ion) Initiator->Activated_Monomer + Thiirane Thiirane Thiirane Propagating_Chain Pₙ-S⁺< Longer_Chain Pₙ₊₁-S⁺< Propagating_Chain->Longer_Chain + Thiirane

Caption: Cationic ring-opening polymerization of thiiranes.

Experimental Protocol: Anionic Ring-Opening Polymerization of Propylene Sulfide

Anionic ROP of thiiranes can be initiated by strong bases or nucleophiles, such as organometallic reagents or alkoxides. This protocol describes a method for initiating the anionic ROP of propylene sulfide using an alcohol in the presence of a phosphazene base and a γ-thiolactone.[7]

Materials:

  • Propylene sulfide (PS), freshly distilled

  • Initiator (e.g., benzyl alcohol)

  • γ-Thiolactone (e.g., γ-thiobutyrolactone)

  • Phosphazene base (e.g., t-BuP₁)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

Equipment:

  • Schlenk line and glassware for air-sensitive reactions

  • Dry solvent purification system

  • Magnetic stirrer and stir bars

Procedure:

  • Initiator Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alcohol initiator and γ-thiolactone in anhydrous THF.

    • Add the phosphazene base to catalyze the ring-opening of the thiolactone by the alcohol, generating a thiol in situ. This step is typically fast at room temperature.

  • Polymerization:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Add the freshly distilled propylene sulfide monomer to the initiator solution via a syringe.

    • Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR for monomer conversion.

  • Termination and Purification:

    • Terminate the polymerization by adding a quenching agent, such as acidic methanol.

    • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC.

    • Confirm the polymer structure and end-group functionality by ¹H and ¹³C NMR spectroscopy.

Methodology 3: Controlled Radical Polymerization (RAFT)

RAFT polymerization is a versatile technique for synthesizing polymers with well-defined architectures from a wide range of vinyl monomers.[10][22] By using a suitable chain transfer agent (CTA), the polymerization proceeds in a living manner, allowing for the preparation of block copolymers and other complex structures.

Mechanism of RAFT Polymerization

The control in RAFT polymerization is achieved through a degenerative chain transfer process mediated by a thiocarbonylthio compound (the RAFT agent). The key steps are:

  • Initiation: A standard radical initiator generates propagating radicals.

  • Reversible Chain Transfer: A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to regenerate the RAFT agent and a new propagating radical, or it can fragment to form a new dormant polymer chain and a new radical derived from the RAFT agent.

  • Reinitiation: The newly formed radical initiates the polymerization of the monomer.

  • Equilibrium: A rapid equilibrium is established between the active (propagating) and dormant (RAFT-adduct) polymer chains, ensuring that all chains grow at a similar rate.

G Initiator Initiator Propagating_Radical Pₙ• Initiator->Propagating_Radical + n(Monomer) Intermediate_Radical Pₙ-S-C(•)(Z)-S-R Propagating_Radical->Intermediate_Radical + RAFT Agent RAFT_Agent Z-C(=S)-S-R Intermediate_Radical->Propagating_Radical Fragmentation Dormant_Polymer Pₙ-S-C(=S)-Z Intermediate_Radical->Dormant_Polymer Fragmentation New_Radical R• Intermediate_Radical->New_Radical New_Radical->Propagating_Radical + m(Monomer)

Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism.

Experimental Protocol: RAFT Polymerization of a Styrenic Sulfonium Monomer

This protocol details the RAFT polymerization of 4-vinylbenzyltetrahydrothiophenium tetrafluoroborate, a styrenic sulfonium monomer, which can be subsequently converted to a thioether-containing polymer.[9][23]

Materials:

  • 4-vinylbenzyltetrahydrothiophenium tetrafluoroborate (monomer)

  • RAFT agent (e.g., a tertiary trithiocarbonate CTA)

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)

Equipment:

  • Schlenk flask or ampules for polymerization

  • Schlenk line for freeze-pump-thaw cycles

  • Oil bath with temperature controller

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup:

    • In a Schlenk flask or ampule, dissolve the monomer, RAFT agent, and AIBN in anhydrous DMF. A typical molar ratio of [monomer]:[CTA]:[AIBN] would be 200:1:0.1.[23]

  • Deoxygenation:

    • Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).[23]

    • Allow the polymerization to proceed for the required time (e.g., 5 hours for >85% conversion).[23] Samples can be taken periodically to monitor conversion by ¹H NMR and molecular weight evolution by GPC.

  • Termination and Purification:

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether).

    • Isolate the polymer by filtration and dry under vacuum.

  • Post-Polymerization Modification to Thioether:

    • The resulting polysulfonium salt can be converted to a polythioether by reaction with a nucleophile, such as sodium benzylthiolate.[9][23]

  • Characterization:

    • Analyze the molecular weight and PDI of the final polymer by GPC.

    • Confirm the structure of the polymer before and after modification by ¹H and ¹³C NMR spectroscopy.

Monomer CTA [M]:[CTA]:[I] Temp (°C) Time (h) Mn ( g/mol ) PDI Ref.
4-VBThtBF₄Trithiocarbonate200:1:0.1805~15,000~1.15[23]
Methyl MethacrylateBenzodithioateVaries6015Controlled< 1.2

Table 2: Representative conditions and results for RAFT polymerization.

Methodology 4: Post-Polymerization Modification

Introducing thioether functionalities after polymerization is a highly effective strategy, especially for polymer backbones that are not amenable to direct polymerization of thioether-containing monomers.[11][12] A common approach is to synthesize a polymer with reactive handles that can be converted to thiols, which are then reacted to form thioethers.

Workflow for Post-Polymerization Introduction of Thioethers

This workflow outlines the conversion of a RAFT-synthesized polymer with a terminal trithiocarbonate group into a thioether-functionalized polymer via aminolysis followed by a thiol-ene reaction.[11]

G RAFT_Polymer Polymer-S-C(=S)-S-R Thiol_Polymer Polymer-SH RAFT_Polymer->Thiol_Polymer Aminolysis (e.g., R-NH₂) Thioether_Polymer Polymer-S-R' Thiol_Polymer->Thioether_Polymer Thiol-Ene Reaction (+ Alkene, hv)

Caption: Post-polymerization modification workflow.

Experimental Protocol: Aminolysis of RAFT Polymer and Subsequent Thiol-Ene "Click" Reaction

This protocol provides a two-step method to introduce a terminal thioether group to a polymer synthesized by RAFT.[11]

Part A: Aminolysis to Generate a Terminal Thiol

Materials:

  • Trithiocarbonate-terminated polymer

  • Primary amine (e.g., hexylamine)

  • Solvent (e.g., dichloromethane, DCM)

  • Non-solvent for precipitation (e.g., cold diethyl ether)

Procedure:

  • Dissolve the RAFT-synthesized polymer in the chosen solvent.

  • Purge the solution with an inert gas for 15-30 minutes.

  • Add a molar excess of the primary amine (e.g., 20 equivalents relative to the polymer chain ends).

  • Stir the mixture at room temperature. The reaction can be monitored by the disappearance of the yellow color of the trithiocarbonate group (typically 1-4 hours).

  • Precipitate the thiol-terminated polymer in a cold non-solvent.

  • Collect the polymer by filtration, wash, and dry under vacuum.

Part B: Thiol-Ene "Click" Reaction to Form a Thioether

Materials:

  • Thiol-terminated polymer from Part A

  • Alkene-containing molecule

  • Photoinitiator

  • Solvent

Procedure:

  • Dissolve the thiol-terminated polymer and the alkene-containing molecule (in slight molar excess) in a suitable solvent.

  • Add the photoinitiator (e.g., 0.1-0.5 equivalents relative to the thiol).

  • Deoxygenate the solution by purging with an inert gas for 30 minutes.

  • Irradiate with a UV lamp at room temperature with stirring (typically 30-120 minutes).

  • Monitor the reaction by ¹H NMR for the disappearance of the thiol proton.

  • Purify the final thioether-functionalized polymer by precipitation.

Conclusion: A Versatile Toolbox for Advanced Polymer Design

The methodologies outlined in this guide represent a robust and versatile toolbox for the synthesis of thioether-containing polymers. From the precision of living polymerization techniques like ROP and RAFT to the high efficiency of "click" chemistry and the adaptability of post-polymerization modification, researchers have a wealth of options to design and create materials with tailored properties. The ability to strategically place thioether functionalities within a polymer chain opens up exciting possibilities for the development of smart materials for drug delivery, diagnostics, and a host of other advanced applications. Careful consideration of the desired polymer architecture and application will guide the selection of the most appropriate synthetic strategy, enabling the creation of next-generation functional polymers.

References

How to use BnOH-NH-bis-(C2-S)-propane-O-isoprene ester in surface modification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical nomenclature "BnOH-NH-bis-(C2-S)-propane-O-isoprene ester" suggests a novel or highly specific multifunctional molecule. As this compound is not found in readily available chemical literature, this guide is built upon the foundational principles of organic chemistry, leveraging the known reactivity of its constituent functional groups for surface modification applications.

Introduction to a Multifunctional Surface Modifier

The molecule, which we will refer to as "BNBCPIE," is presumed to possess the following key functional moieties, making it a versatile tool for researchers in biomaterials, drug delivery, and biosensor development:

  • Benzyl Alcohol (BnOH): Offers a primary alcohol for esterification or etherification and an aromatic ring for π-π stacking interactions.

  • Secondary Amine (NH): Provides a nucleophilic site for covalent immobilization and a basic handle for pH-responsive surfaces.

  • Thioether Linkages (bis-(C2-S)-propane): Can be oxidized to sulfoxides or sulfones to alter surface polarity and hydrophilicity, or potentially participate in metal coordination.

  • Isoprene Ester (O-isoprene ester): Features a reactive double bond suitable for "click" chemistry reactions, such as thiol-ene and Diels-Alder, as well as radical polymerization. The ester linkage offers a hydrolyzable point for creating degradable or stimuli-responsive surfaces.

This unique combination of functionalities in a single molecule allows for a multi-pronged approach to surface engineering, enabling precise control over surface chemistry, topography, and biological interactions.

PART 1: Surface Immobilization Strategies

The initial step in utilizing BNBCPIE is its covalent attachment to a substrate. The choice of strategy will depend on the nature of the substrate and the desired orientation of the molecule.

Protocol 1.1: Amine-Reactive Surface Immobilization

This protocol is suitable for surfaces functionalized with amine-reactive groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or epoxides.

Principle: The secondary amine of BNBCPIE acts as a nucleophile, attacking the electrophilic group on the surface to form a stable covalent bond. This method is widely used for immobilizing molecules on glass, silicon, and gold nanoparticles functionalized with appropriate silanes or thiols.

Step-by-Step Methodology:

  • Surface Preparation: Ensure the substrate is clean and functionalized with amine-reactive groups. For example, a glass slide can be treated with (3-aminopropyl)triethoxysilane (APTES) followed by reaction with an NHS-ester crosslinker.

  • Solution Preparation: Dissolve BNBCPIE in an appropriate anhydrous organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) at a concentration of 1-10 mM.

  • Immobilization Reaction: Immerse the functionalized substrate in the BNBCPIE solution. The reaction is typically carried out at room temperature for 2-12 hours. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), can facilitate the reaction by deprotonating the secondary amine.

  • Washing: After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by ethanol and deionized water to remove any non-covalently bound molecules.

  • Drying: Dry the modified surface under a stream of inert gas (e.g., nitrogen or argon).

Workflow for Amine-Reactive Immobilization:

G sub Substrate with NHS-ester react Immerse Substrate in Solution (2-12h, RT) sub->react sol Prepare BNBCPIE Solution (1-10 mM) sol->react wash Wash with Solvent, EtOH, H2O react->wash dry Dry with N2 wash->dry char Surface Characterization dry->char

Caption: Workflow for immobilizing BNBCPIE via its secondary amine.

Protocol 1.2: Hydroxyl-Reactive Surface Immobilization

This protocol is designed for surfaces bearing hydroxyl groups, such as cellulose, glass, or polyvinyl alcohol.

Principle: The benzyl alcohol moiety of BNBCPIE can be coupled to surface hydroxyls through esterification or etherification reactions. A common method involves activation of the surface hydroxyls or the benzyl alcohol itself.

Step-by-Step Methodology:

  • Surface Activation (Option A - Esterification): Activate the surface hydroxyls using a coupling agent like N,N'-dicarbonyldiimidazole (CDI). This forms an imidazole carbamate intermediate that readily reacts with the benzyl alcohol of BNBCPIE.

  • Solution Preparation: Prepare a solution of BNBCPIE in an anhydrous solvent.

  • Immobilization Reaction: Immerse the activated substrate in the BNBCPIE solution and incubate at room temperature for 4-24 hours.

  • Washing and Drying: Follow the same washing and drying steps as in Protocol 1.1.

PART 2: Post-Immobilization Surface Modification

Once BNBCPIE is anchored to the surface, its other functional groups can be used to introduce additional functionalities.

Protocol 2.1: Thiol-Ene "Click" Chemistry

This protocol utilizes the isoprene double bond for the photo-initiated grafting of thiol-containing molecules.

Principle: Thiol-ene "click" chemistry is a highly efficient and orthogonal reaction that proceeds via a radical-mediated mechanism. It allows for the covalent attachment of biomolecules, polymers, or small molecules containing a thiol group.

Step-by-Step Methodology:

  • Prepare Thiol Solution: Dissolve the thiol-containing molecule of interest (e.g., a cysteine-terminated peptide, a thiol-terminated polymer) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent. The solvent should be transparent to the UV light used for initiation.

  • Apply Solution: Apply a thin film of the thiol solution onto the BNBCPIE-modified surface.

  • UV Irradiation: Expose the surface to UV light (typically 365 nm) for a specified period (e.g., 5-30 minutes) to initiate the thiol-ene reaction.

  • Washing: Thoroughly wash the surface to remove unreacted reagents.

  • Characterization: Confirm the successful grafting using surface characterization techniques.

Mechanism of Thiol-Ene Reaction:

G cluster_init Initiation cluster_prop Propagation I Photoinitiator R_dot Radical (R●) I->R_dot UV Light I->R_dot RSH Thiol (R'-SH) R_dot->RSH H-abstraction R_dot->RSH RS_dot Thiyl Radical (R'-S●) RSH->RS_dot RSH->RS_dot RSH->RS_dot Isoprene Isoprene Double Bond RS_dot->Isoprene Addition RS_dot->Isoprene Carbon_Radical Carbon-centered Radical Isoprene->Carbon_Radical Isoprene->Carbon_Radical Carbon_Radical->RSH Chain Transfer Carbon_Radical->RSH

Caption: Radical-mediated mechanism of the thiol-ene "click" reaction.

Protocol 2.2: Oxidation of Thioethers

This protocol allows for tuning the surface hydrophilicity by oxidizing the thioether linkages.

Principle: The thioether groups can be oxidized to sulfoxides and then to sulfones using common oxidizing agents. This transformation significantly increases the polarity and hydrogen bonding capacity of the surface.

Step-by-Step Methodology:

  • Prepare Oxidizing Solution: Prepare a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), in a compatible solvent. The choice of oxidant and reaction conditions will determine the extent of oxidation (sulfoxide vs. sulfone).

  • Oxidation Reaction: Immerse the BNBCPIE-modified surface in the oxidizing solution. The reaction can be performed at room temperature or with gentle heating.

  • Quenching: Quench any remaining oxidizing agent, for example, by adding a reducing agent like sodium sulfite.

  • Washing and Drying: Wash the surface thoroughly with deionized water and dry it.

PART 3: Surface Characterization

A comprehensive characterization of the modified surfaces is crucial to validate the success of each step.

Technique Purpose Expected Outcome for BNBCPIE Modification
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of the surface.- Immobilization: Appearance of N 1s and S 2p peaks. - Thiol-Ene: Increase in the signal corresponding to the elements of the grafted molecule. - Oxidation: Shift in the S 2p binding energy to higher values, indicative of sulfoxide and sulfone formation.
Contact Angle Goniometry To measure the surface hydrophilicity/hydrophobicity.- Immobilization: Change in water contact angle depending on the initial surface. - Oxidation: Significant decrease in water contact angle due to increased polarity.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) To identify functional groups on the surface.- Immobilization: Appearance of characteristic peaks for the amide/amine and aromatic rings. - Thiol-Ene: Disappearance of the C=C stretching vibration of the isoprene unit. - Oxidation: Appearance of S=O stretching bands.
Atomic Force Microscopy (AFM) To visualize the surface topography.Can reveal changes in surface roughness and the formation of molecular layers or patterns.

Application Note: A Comprehensive Protocol for the Scalable Synthesis of Functionalized Propane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Functionalized propane linkers are critical components in modern chemical biology and drug development, serving as the covalent bridges in sophisticated molecular constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The transition from bench-scale synthesis (milligrams) to process scale (multi-grams to kilograms) presents significant challenges in terms of reaction efficiency, purification, and cost-effectiveness. This guide provides a detailed framework and actionable protocols for the strategic scale-up of both homobifunctional and heterobifunctional propane linkers, addressing key considerations from route selection to final quality control.

Introduction: The Central Role of Propane Linkers in Bioconjugation

The three-carbon propane scaffold offers a versatile and conformationally stable backbone for bifunctional linkers.[1] These linkers connect a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug or a fluorescent probe), and their chemical nature profoundly influences the stability, solubility, and overall efficacy of the final conjugate.[1][2] While numerous synthetic routes exist for their creation at the discovery stage, scaling these processes requires a fundamental shift in strategy. Issues such as heat management, reagent cost, purification methodology, and process safety become paramount.[3] This document serves as a practical guide for researchers, chemists, and drug development professionals to navigate the complexities of scaling up the synthesis of these vital molecular tools.

Strategic Pillars for Scalable Linker Synthesis

Successfully scaling a synthesis is not merely about increasing reagent quantities. It demands a holistic re-evaluation of the entire chemical process. The following pillars are essential for a robust and economically viable scale-up.

Synthetic Route Selection: From Feasibility to Manufacturability

The ideal scalable route prioritizes cost-effective starting materials, high-yielding reactions, and minimal chromatographic purification.

  • Common Starting Scaffolds: The choice of starting material dictates the overall synthetic strategy.

    • 1,3-Propanediol Derivatives: Offer a robust entry point for linkers featuring ether or ester functionalities.[4][5]

    • 1,3-Diaminopropane Derivatives: Serve as a direct precursor for amide-based linkers, often providing enhanced stability.[6][7][8]

    • Malonic Esters: Provide a powerful and versatile method for constructing substituted propane backbones through C-C bond formation, allowing for the introduction of diverse functionalities.[9][10][11]

  • Key Reactions for Scale-Up:

    • Nucleophilic Substitution (SN2): A reliable method for forming C-N, C-O, and C-S bonds. Its scalability is well-understood, though it requires careful selection of solvents and control of reaction temperature.

    • Grignard Reactions: Excellent for carbon-carbon bond formation but require strict anhydrous conditions, which can be challenging and costly to maintain at a large scale.[12][13][14][15]

    • Ring-Opening of Azetidines: A modern approach to generate 3-substituted propylamines, offering high regioselectivity under mild conditions.[16][17][18][19]

The Art of Protection and Deprotection at Scale

Managing reactive functional groups is non-negotiable. The choice of protecting groups must be scrutinized for cost, stability, and ease of removal without resorting to chromatography.[20][21]

  • Orthogonal Strategies: For heterobifunctional linkers, an orthogonal protecting group strategy is essential. This allows for the selective deprotection and functionalization of one end of the linker without affecting the other.[20] For example, an acid-labile Boc group can be used alongside a base-labile Fmoc group.[20][22]

  • Scalable Deprotection: Deprotection methods ideal for scale-up include:

    • Acid/Base Hydrolysis: Often inexpensive and straightforward, using reagents like HCl, TFA, or NaOH.

    • Catalytic Hydrogenation: A clean method for removing benzyl-type protecting groups, but requires specialized high-pressure equipment.

Purification: Moving Beyond the Column

Chromatography, the workhorse of the research lab, is often a bottleneck at scale due to high solvent consumption and cost.[3]

  • Crystallization: The "gold standard" for large-scale purification. It is highly effective for obtaining pure, solid products and is generally cost-effective.

  • Distillation: Ideal for purifying volatile liquid intermediates or products, provided they are thermally stable.[23][24]

  • Liquid-Liquid Extraction: An effective technique for removing water-soluble or organic-soluble impurities based on partitioning between immiscible solvents.[24]

  • Large-Scale Flash Chromatography: While traditional chromatography is often avoided, modern automated flash systems can be a viable option for purifying multi-kilogram quantities of high-value intermediates when other methods fail.[3]

Quality Control: Ensuring Purity and Consistency

Rigorous analytical testing is crucial at every stage to monitor reaction progress and confirm the purity and identity of intermediates and the final product. Key techniques include:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm molecular weight.[25]

Protocol 1: Scalable Synthesis of a Homobifunctional N-Protected 1,3-Diaminopropane Linker

This protocol details the synthesis of tert-butyl (3-((tert-butoxycarbonyl)amino)propyl)carbamate, a common precursor for amine-reactive linkers. The di-Boc protection strategy ensures stability and allows for simultaneous deprotection under acidic conditions.

Workflow Diagram

cluster_0 Step 1: Boc Protection cluster_1 Step 2: Work-up & Purification 1,3-Diaminopropane 1,3-Diaminopropane Reaction Protection Reaction (DCM, rt) 1,3-Diaminopropane->Reaction Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate->Reaction Product Di-Boc Protected Linker Reaction->Product Workup Aqueous Wash & Solvent Evaporation Product->Workup Purification Recrystallization (Hexane/EtOAc) Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for Boc protection of 1,3-diaminopropane.

Experimental Procedure

Materials:

  • 1,3-Diaminopropane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a reactor of appropriate size equipped with a mechanical stirrer and a dropping funnel, dissolve 1,3-diaminopropane in DCM. Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate in DCM and add it dropwise to the stirred solution of the diamine over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to yield the pure di-Boc protected linker.

Scale Comparison Table
ParameterLab Scale (5 g)Pilot Scale (100 g)
1,3-Diaminopropane5.0 g (67.5 mmol)100 g (1.35 mol)
Di-tert-butyl dicarbonate32.7 g (150 mmol)654 g (3.0 mol)
Dichloromethane (DCM)200 mL4.0 L
Typical Yield 16-17 g (85-90%) 325-345 g (85-90%)
Purification Method RecrystallizationRecrystallization

Protocol 2: Scalable Synthesis of a Heterobifunctional Amine-Thiol Linker

This protocol outlines the synthesis of a linker with a protected amine (Boc) at one end and a maleimide group at the other, suitable for conjugation to thiols. The synthesis starts from N-Boc-3-aminopropanoic acid, demonstrating a strategy that builds complexity onto a functionalized propane backbone.

Workflow Diagram

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Purification Start N-Boc-3-aminopropanoic acid Coupling Amide Coupling (EDC, HOBt) Start->Coupling Amine Maleimide Derivative (e.g., N-(2-aminoethyl)maleimide) Amine->Coupling Intermediate Boc-Protected Maleimide Linker Coupling->Intermediate Workup Aqueous Wash & Extraction Intermediate->Workup Purification Crystallization or Large-Scale Flash Workup->Purification Final_Product Pure Heterobifunctional Linker Purification->Final_Product

Caption: Synthesis of a heterobifunctional Boc-amine-maleimide linker.

Experimental Procedure

Materials:

  • N-Boc-3-aminopropanoic acid

  • N-(2-Aminoethyl)maleimide (as a stable salt, e.g., trifluoroacetate)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a stirred solution of N-Boc-3-aminopropanoic acid, HOBt, and N-(2-aminoethyl)maleimide salt in DMF, add DIPEA to neutralize the salt and create a basic environment (pH ~8).

  • Coupling Agent Addition: Add EDC·HCl portion-wise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of the starting acid by LC-MS or TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Caution: The maleimide group can be sensitive to highly basic conditions.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or, if necessary, by large-scale flash chromatography.[3]

Scale Comparison Table
ParameterLab Scale (1 g)Pilot Scale (50 g)
N-Boc-3-aminopropanoic acid1.0 g (5.28 mmol)50.0 g (264 mmol)
N-(2-Aminoethyl)maleimide salt1.4 g (~5.5 mmol)70.0 g (~275 mmol)
EDC·HCl1.2 g (6.34 mmol)60.0 g (317 mmol)
HOBt0.85 g (6.34 mmol)42.5 g (317 mmol)
DIPEA2.7 mL (15.8 mmol)135 mL (792 mmol)
DMF20 mL1.0 L
Typical Yield 1.3-1.5 g (75-85%) 65-75 g (75-85%)
Purification Method Flash ChromatographyCrystallization/Flash

Troubleshooting Guide for Scale-Up

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Inefficient mixing/heat transfer; reagent degradation; incomplete reaction.Use mechanical stirring; ensure proper heating/cooling control; monitor reaction to completion; re-evaluate reagent stoichiometry and addition rates.
Formation of Impurities Localized overheating ("hot spots"); side reactions due to long reaction times.Improve mixing; control rate of addition for exothermic steps; optimize reaction time based on kinetic data.
Difficult Purification Product is an oil, not a solid; inseparable impurities.Screen for alternative crystallization solvents; consider forming a salt of the product to induce crystallization; if unavoidable, utilize large-scale automated flash chromatography.[3]
Inconsistent Results Variation in raw material quality; moisture sensitivity.Qualify all raw materials before use; ensure all solvents are anhydrous and reactions are run under an inert atmosphere (e.g., nitrogen) where necessary (e.g., Grignard reactions).[12]

Conclusion

The successful scale-up of functionalized propane linker synthesis is a multi-faceted challenge that hinges on strategic planning and process optimization. By prioritizing scalable synthetic routes, robust protecting group strategies, and non-chromatographic purification methods, researchers can efficiently transition from lab-scale discovery to the production of large quantities of high-purity linkers. The protocols and principles outlined in this guide provide a solid foundation for developing reliable and cost-effective manufacturing processes for these essential components of next-generation therapeutics and diagnostics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of BnOH-NH-bis-(C2-S)-propane-O-isoprene Ester Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of complex thioether derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of a model compound, Benzyl N-(3-((2-((3-methylbut-3-en-1-yl)oxy)ethyl)thio)propyl)carbamate , which embodies the structural motifs suggested by "BnOH-NH-bis-(C2-S)-propane-O-isoprene ester". Our goal is to help you diagnose and overcome common challenges to improve reaction yields and product purity.

The multi-step synthesis of this target molecule involves sensitive functional groups, including a carbamate protecting group, a thioether linkage, and a terminal alkene, each presenting unique challenges. This guide is structured to address issues logically, from overarching yield problems to specific purification difficulties.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during the synthesis. The proposed synthetic pathway is illustrated below.

Synthetic_Workflow SM1 2-Chloroethanol StepA Step A: Williamson Ether Synthesis SM1->StepA SM2 Isoprenol SM2->StepA SM3 N-Cbz-3-chloropropylamine StepC Step C: SN2 Thioether Formation SM3->StepC Int1 Intermediate A 2-((Isoprenyl)oxy)ethanol StepB Step B: Thiol Formation Int1->StepB Int2 Intermediate B 2-((Isoprenyl)oxy)ethanethiol Int2->StepC Product Final Product Cbz-Protected Thioether StepA->Int1 StepB->Int2 StepC->Product Troubleshooting_SN2 Problem Low Yield / Side Products in Final SN2 Step (C) Cause1 Incomplete Thiolate Formation? Problem->Cause1 Cause2 Poor Leaving Group (R-Cl)? Problem->Cause2 Cause3 Thiol Dimerization (Oxidation)? Problem->Cause3 Sol1 Use 1.1 eq. Base (NaH) Ensure Anhydrous Conditions Cause1->Sol1 Solution Sol2 Add Catalytic NaI or TBAI Cause2->Sol2 Solution Sol3 Degas Solvent Run under N2/Ar Atmosphere Cause3->Sol3 Solution

Technical Support Center: Overcoming Challenges in the Purification of Isoprene Ester Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoprene ester compounds. As a Senior Application Scientist, I understand that moving from a crude reaction mixture to a highly pure, well-characterized compound is a critical, and often challenging, phase of research and development. Isoprene esters, a vital class of molecules in drug development and materials science, present unique purification hurdles due to their often nonpolar nature, potential for isomerization, thermal sensitivity, and tendency to exist as oils.

This guide is structured to provide direct, actionable solutions to the specific issues you may encounter. We will move from quick-answer FAQs to in-depth troubleshooting guides for common purification techniques, all grounded in the fundamental chemistry that governs these separations.

Section 1: Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting

This section provides rapid answers to the most common purification challenges.

Q1: My isoprene ester is an oil and refuses to crystallize. What are my options? A: This is a very common issue as many isoprene esters have low melting points or are amorphous.

  • Confirm Purity: First, ensure the oil is not a mixture of isomers or contains significant solvent/reagent impurities, which can inhibit crystallization. A single spot on TLC in multiple solvent systems or a clean HPLC trace is a good indicator of purity.

  • Solvent System: Isoprene esters are typically nonpolar. Your best chance for crystallization is often from a nonpolar solvent like pentane or hexane at low temperatures (-20°C to -78°C).[1][2]

  • Solvent Diffusion: If single-solvent cooling fails, try vapor diffusion. Dissolve your oily compound in a small amount of a good, volatile solvent (e.g., dichloromethane or ethyl acetate) and place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., pentane or hexane). The slow diffusion of the anti-solvent vapors into your solution can gently induce crystallization over days.

  • Accept the Oil: If all else fails and the compound is pure by other analytical methods (NMR, HPLC, MS), it may be an amorphous solid or an oil at room temperature. For subsequent steps, purification via high-performance flash chromatography or preparative HPLC is the most reliable method.

Q2: I'm seeing significant product loss and discoloration during distillation. What's causing this? A: This strongly suggests thermal degradation or polymerization. Isoprene derivatives can be heat-sensitive.

  • Reduce the Pressure: The most effective solution is to perform the distillation under high vacuum. Lowering the pressure significantly reduces the boiling point of your compound, allowing it to distill at a much lower temperature.[3]

  • Use Molecular Distillation: For extremely sensitive or high molecular weight compounds, short-path or Kugelrohr distillation minimizes the time the compound spends in the heated zone, drastically reducing degradation.[3]

  • Add an Inhibitor: If polymerization is suspected (a common issue with diene-containing structures), adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone to the distillation flask can prevent this.

Q3: How do I remove unreacted carboxylic acid or alcohol from my crude ester? A: An aqueous workup is the most efficient method.

  • For Acid Removal: After the reaction, dilute the mixture with a suitable organic solvent (like ethyl acetate or diethyl ether) and wash it in a separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5][6] The bicarbonate will react with the acidic carboxylic acid to form a water-soluble carboxylate salt, which partitions into the aqueous layer. Continue washing until CO₂ evolution (effervescence) ceases.

  • For Alcohol Removal: Unreacted alcohol can often be removed by washing with water or brine, especially for lower molecular weight alcohols. If the alcohol is less water-soluble, column chromatography is typically required for complete removal.

Q4: My TLC and HPLC show two spots/peaks that are very difficult to separate. Are these isomers? A: It's highly likely you have a mixture of isomers (e.g., diastereomers or geometric isomers), which often have very similar polarities.

  • Chromatography Optimization: Standard silica gel may not be sufficient. Consider columns with different selectivities. Phenyl or biphenyl-bonded phases can offer enhanced separation for compounds with aromatic rings or double bonds through π-π interactions.[7]

  • Chiral Chromatography: If you suspect enantiomers, they cannot be separated on standard columns. You must use a chiral stationary phase (CSP) in HPLC. Alternatively, you can derivatize your ester with a chiral agent to create diastereomers, which can then be separated on normal silica gel.[8][9][10]

  • Solvent System Tuning: For flash chromatography, try switching to solvent systems with different selectivities, such as replacing ethyl acetate with methyl tert-butyl ether (MTBE) or using a toluene/acetone gradient.

Section 2: Purification Method Selection

The choice of purification strategy depends critically on the physical properties of your isoprene ester. This decision tree provides a logical workflow for selecting the most appropriate primary purification technique.

G start Crude Isoprene Ester (Post-Workup) is_solid Is the compound a solid at room temperature? start->is_solid is_volatile Is the compound volatile and thermally stable? is_solid->is_volatile No (Oil or Amorphous) crystallize Attempt Crystallization is_solid->crystallize Yes is_sensitive Is the compound thermally sensitive? is_volatile->is_sensitive No distill Fractional Distillation is_volatile->distill Yes vac_distill Vacuum Distillation is_sensitive->vac_distill Yes chromatography Column Chromatography (Flash / Prep HPLC) is_sensitive->chromatography No / Impractical is_isomeric Are isomers present with similar polarity? special_chrom Specialized Chromatography (e.g., Chiral, Phenyl Phase) is_isomeric->special_chrom Yes final_product Pure Compound is_isomeric->final_product No crystallize->is_volatile Failure crystallize->final_product Success distill->final_product vac_distill->final_product chromatography->is_isomeric special_chrom->final_product

Caption: Purification method selection workflow for isoprene esters.

Section 3: In-Depth Troubleshooting Guides by Technique

Guide 1: Column Chromatography

Column chromatography is the workhorse for purifying non-volatile or isomeric isoprene esters.[11][12]

Problem: Poor Separation or Co-elution of Isomers

  • Causality: Isomers, particularly diastereomers or geometric isomers, often have nearly identical polarities, leading to overlapping elution profiles on standard stationary phases like silica gel. The separation relies on subtle differences in how each isomer interacts with the stationary phase.

  • Troubleshooting Steps:

    • Reduce Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, aim for a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.

    • Optimize the Mobile Phase:

      • Decrease Polarity: Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane). This increases the compound's interaction with the silica, providing more opportunity for separation.

      • Change Solvent Selectivity: If reducing polarity doesn't work, switch solvents entirely. The "like dissolves like" principle applies to interactions.[13][14] Try replacing a protic co-solvent like ethanol with an aprotic one like acetone, or replace ethyl acetate with dichloromethane (DCM).

    • Change the Stationary Phase:

      • Silver Nitrate Impregnated Silica (AgNO₃-Silica): This is a classic technique for separating compounds based on the degree of unsaturation. The silver ions form reversible complexes with the π-bonds of the isoprene units. The strength of this interaction can differ between isomers, enabling separation.

      • Reverse-Phase (e.g., C18): If your ester has some polar functionality, reverse-phase chromatography can provide an orthogonal separation mechanism based on hydrophobicity.

      • Specialized HPLC/Flash Columns: For challenging isomer separations, consider columns with different selectivities, such as those with phenyl, biphenyl, or embedded amide groups, which can provide unique spatial and electronic interactions.[7]

Problem: Low Recovery of Compound from the Column

  • Causality: The compound may be irreversibly adsorbing to the stationary phase, especially if it is slightly unstable to acidic silica gel, or it may be so nonpolar that it elutes very slowly and becomes diffuse.

  • Troubleshooting Steps:

    • Deactivate the Silica: If your ester is sensitive to acid, pre-treat the column by flushing it with a solvent mixture containing a small amount of a neutralizer like triethylamine (~0.5-1%) before loading your compound.

    • Use a More Inert Stationary Phase: Consider using alumina (neutral or basic) or a bonded phase like diol instead of silica gel.

    • Increase Eluent Strength: Ensure you are flushing the column with a sufficiently strong solvent at the end of the run (e.g., 100% ethyl acetate or even 5% methanol in DCM) to elute any strongly retained material.

    • Check Sample Solubility: Ensure your compound is fully dissolved when loaded onto the column. If it precipitates at the top, it will not chromatograph properly.

Guide 2: Distillation

Distillation is ideal for purifying volatile and thermally stable isoprene esters from non-volatile impurities.[6][15]

Problem: Thermal Degradation (Darkening, Polymerization)

  • Causality: Isoprene esters can contain sensitive functional groups or conjugated double bonds that are susceptible to decomposition or polymerization at high temperatures.[16][17] The longer the compound is exposed to heat, the greater the risk of degradation.

  • Troubleshooting Steps:

    • Switch to Vacuum Distillation: This is the most critical step. By reducing the pressure, you lower the boiling point, often by 80-100°C or more. A good quality vacuum pump and a well-sealed system are essential.

    • Minimize Residence Time: Use a short-path distillation apparatus (like a Kugelrohr). This setup minimizes the distance the vapor travels from the heated surface to the condenser, reducing the time the compound spends at high temperatures.[3]

    • Ensure Inert Atmosphere: Purge the apparatus with an inert gas like nitrogen or argon before heating to remove oxygen, which can promote oxidative degradation.

    • Use an Inhibitor: As mentioned in the FAQs, add a trace amount of a radical inhibitor (e.g., BHT) to the distilling flask to suppress polymerization.

Guide 3: Crystallization

Crystallization is the most effective technique for achieving the highest level of purity for solid compounds, as the process of forming a crystal lattice is highly selective.[2][18]

Problem: Compound "Oiling Out" Instead of Crystallizing

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid phase instead of a solid. This is common when the solvent's boiling point is too close to the compound's melting point or when cooling is too rapid.[18]

  • Troubleshooting Steps:

    • Slow Down the Cooling Process: After dissolving the compound in hot solvent, allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask (e.g., with glass wool or in a large beaker) can promote slow cooling and the formation of better crystals.

    • Use a Lower-Boiling Solvent: Choose a solvent with a boiling point well below the melting point of your compound. For nonpolar isoprene esters, pentane (BP: 36°C) or diethyl ether (BP: 35°C) are excellent choices.[2]

    • Use More Solvent: Oiling out can be a sign that the initial solution is too concentrated. Add more hot solvent to create a less saturated solution before initiating cooling.

    • Try a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (anti-solvent) dropwise at room temperature until the solution becomes faintly turbid. Gentle warming to clarify, followed by slow cooling, can often yield crystals. For nonpolar esters, a DCM/hexane or toluene/pentane system can be effective.[1]

Section 4: Standardized Protocols & Data Tables

Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give your desired compound an Rf value of ~0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica with your starting mobile phase (e.g., 100% hexane) to form a slurry and pour it into the column. Allow it to pack under gentle pressure.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed ("dry loading").

  • Elution: Begin eluting with your starting mobile phase. Collect fractions from the start.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., slowly increasing the percentage of ethyl acetate in hexane) to elute your compounds in order of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Tables

Table 1: Common Impurities and Removal Strategies

Impurity TypeCommon SourceRecommended Removal MethodCausality/Explanation
Unreacted Carboxylic AcidEsterification starting materialAqueous wash with NaHCO₃ or K₂CO₃ solution.[4][6]The base deprotonates the acid, forming a water-soluble salt that is extracted into the aqueous layer.
Unreacted AlcoholEsterification starting materialAqueous wash (for polar alcohols); Column chromatography (for nonpolar alcohols).Polar alcohols have some water solubility. Nonpolar alcohols are structurally similar to the ester and require chromatography.
Polymerization Inhibitor (e.g., BHT)Stabilizer in starting materialsColumn chromatography.These are typically nonpolar and can be separated from the more polar ester.
Isomeric ByproductsSide reactions, incomplete stereocontrolOptimized column chromatography (e.g., different solvent/stationary phase) or preparative HPLC.[7][10]Isomers require techniques with high resolving power due to very similar physical properties.
Catalyst Residues (e.g., DMAP, Acid)Esterification reactionAqueous wash (acid/base); Silica gel plug/column chromatography.Acid/base catalysts can be neutralized and washed out. Other catalysts adsorb strongly to silica.

Table 2: Chromatography Solvent Selection Guide

SolventPolarity IndexBoiling Point (°C)Notes for Isoprene Ester Purification
n-Hexane / Pentane0.169 / 36Excellent nonpolar base solvent. Good for eluting nonpolar impurities and separating isomers.[2]
Toluene2.4111Can provide different selectivity due to π-π interactions. Useful for compounds with aromatic groups.[2]
Dichloromethane (DCM)3.140A good intermediate polarity solvent. Effective at dissolving crude mixtures for loading.
Diethyl Ether2.835A common polar co-solvent. Its high volatility makes it easy to remove.
Ethyl Acetate (EtOAc)4.477The most common polar co-solvent used with hexane. Provides good separation for many esters.
Acetone5.156A more polar co-solvent. Useful for eluting more polar compounds or flushing a column.

Section 5: References

  • How to grow crystals for a non polar organic compounds. (2017). ResearchGate. --INVALID-LINK--

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. --INVALID-LINK--

  • Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media. (n.d.). Frontiers in Bioengineering and Biotechnology. --INVALID-LINK--

  • Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. (n.d.). LaboRogn. --INVALID-LINK--

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. --INVALID-LINK--

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health (NIH). --INVALID-LINK--

  • Crystallization. (n.d.). University of California, Irvine. --INVALID-LINK--

  • Ester Synthesis. (n.d.). University of Massachusetts. --INVALID-LINK--

  • Isoprene. (n.d.). PubChem, National Institutes of Health (NIH). --INVALID-LINK--

  • Experimental 4: Purification of organic compound by crystallization. (n.d.). University of Technology, Iraq. --INVALID-LINK--

  • Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU. --INVALID-LINK--

  • One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. (2019). PMC, PubMed Central. --INVALID-LINK--

  • Purification of Terpenoids. (n.d.). Buchi.com. --INVALID-LINK--

  • Organic Preparation & Purification of an Ester. (2014). YouTube. --INVALID-LINK--

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. --INVALID-LINK--

  • The Science and Strategy Behind Isomer Separation. (2024). Rotachrom Technologies. --INVALID-LINK--

  • Fisher Esterification: Synthesis and Purification of Esters. (2025). HSCprep. --INVALID-LINK--

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. --INVALID-LINK--

  • Extraction and Analysis of Terpenes/Terpenoids. (2017). PMC, National Institutes of Health (NIH). --INVALID-LINK--

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Longdom Publishing. --INVALID-LINK--

  • Isoprene. (n.d.). Some Industrial Chemicals - NCBI Bookshelf. --INVALID-LINK--

  • Study on polymerization inhibitor of isoprene during extractive distillation process. (n.d.). ResearchGate. --INVALID-LINK--

  • Enhanced Control of Isoprene Polymerization with Trialkyl Rare Earth Metal Complexes through Neutral Donor Support. (n.d.). ACS Publications. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for Thioether-Containing Monomer Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) for the polymerization of thioether-containing monomers. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic techniques.

The unique electronic properties of the sulfur atom in thioethers introduce specific challenges and opportunities in polymerization. This guide is structured to help you understand the underlying chemistry, diagnose common experimental issues, and implement effective solutions.

Section 1: General Issues & Considerations

This section addresses overarching challenges that can be encountered regardless of the specific polymerization method employed.

Question 1: My polymerization is sluggish or stalls at low conversion. What are the general factors I should investigate first?

Answer: Slow or incomplete polymerization is a common issue. Before diving into method-specific troubleshooting, it's crucial to rule out foundational problems. The primary suspects are often related to purity and reaction setup.

  • Monomer and Reagent Purity: Thioether monomers can be susceptible to oxidation, and impurities can act as inhibitors or chain transfer agents. Ensure your monomer is pure, and consider re-purification if it has been stored for a long time. Similarly, verify the purity of your initiator, catalyst, and solvent.

  • Oxygen Inhibition: Many polymerization mechanisms, especially radical-based ones, are sensitive to oxygen.[1] Inadequate degassing of your reaction mixture is a frequent cause of low conversion. Ensure you are using a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for a sufficient duration.

  • Solvent Choice: The solvent can significantly impact the reaction.[2] Ensure your solvent is anhydrous and free of impurities. For ionic polymerizations, the polarity of the solvent is critical for stabilizing the propagating species.

Section 2: Troubleshooting Cationic Polymerization of Vinyl Ethers and Thioethers

Cationic polymerization of vinyl ethers is known for its rapid reaction rates but can be challenging to control due to the high reactivity of the propagating carbocationic species.[3]

Question 2: I'm observing a broad molecular weight distribution (high dispersity) in my cationic polymerization of a vinyl thioether. How can I achieve better control?

Answer: High dispersity in cationic polymerization is typically a result of chain transfer reactions or a poorly controlled initiation step.[3] The highly reactive carbocation can be quenched by various species in the reaction mixture.

Causality and Solutions:

  • Chain Transfer to Monomer/Polymer: This is a common issue. Lowering the reaction temperature can often suppress chain transfer reactions more than the propagation reaction, leading to better control.

  • Initiator System: The choice of initiator and co-initiator (Lewis acid) is critical. A "living" cationic polymerization system, which minimizes termination and chain transfer, is ideal for achieving low dispersity.[4] Consider using a well-established living system for vinyl ethers.

  • Reversible Addition-Fragmentation Chain Transfer (RAFT): Cationic RAFT polymerization has emerged as a powerful technique to control the polymerization of vinyl ethers, yielding polymers with low dispersity.[3][4]

Experimental Workflow: Improving Control in Cationic Polymerization

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Problem High Dispersity (Đ > 1.5) Step1 Lower Reaction Temperature (e.g., to -78 °C) Problem->Step1 Step2 Optimize Initiator/Lewis Acid System Step1->Step2 Step3 Purify Monomer and Solvent Rigorously Step2->Step3 Step4 Consider Cationic RAFT Polymerization Step3->Step4 Outcome Controlled Polymerization (Low Dispersity, Đ < 1.2) Step4->Outcome

Caption: Troubleshooting workflow for high dispersity in cationic polymerization.

Section 3: Troubleshooting Ring-Opening Polymerization (ROP) of Cyclic Thioethers and Thioesters

ROP is a versatile method for producing polythioethers and polythioesters with good control over molecular weight and architecture.[5][6] However, issues can arise from monomer reactivity and catalyst choice.

Question 3: My ring-opening polymerization of a thiolactone is not initiating or is proceeding very slowly. What could be the cause?

Answer: The sluggish polymerization of thiolactones can be attributed to several factors, primarily related to the monomer's stability and the catalyst's activity.

  • Ring Strain: Unlike their lactone counterparts, some thiolactones have lower ring strain, which makes them less thermodynamically favorable to polymerize.[7] Ensure that the chosen monomer is known to be polymerizable under your conditions.

  • Catalyst/Initiator Choice: Most ROP reactions of thiolactones are of the anionic type, though organocatalytic systems are also effective.[5][6][7] The initiator must be sufficiently nucleophilic to open the thiolactone ring. Common initiators include alkoxides and organometallic compounds. For organocatalyzed ROP, a combination of a base and a hydrogen-bond donor (like thiourea) can be effective.[7]

  • Impurities: Water and other protic impurities can quench anionic initiators. Rigorous drying of all reagents and glassware is essential.

Table 1: Common Initiators for Anionic ROP of Thiolactones
Initiator/CatalystMonomer TypeTypical SolventsKey Considerations
Sodium/Potassium AlkoxidesThiolactonesTHF, TolueneHighly sensitive to moisture and protic impurities.
Organolithium ReagentsThiolactones, ThiiranesTHF, HexanesCan have side reactions; requires low temperatures.
Organocatalysts (e.g., TBD, DBU)ThiolactonesToluene, CH2Cl2Often used with an alcohol initiator; less sensitive to impurities than anionic initiators.

Section 4: Troubleshooting Thiol-Ene Polymerization

Thiol-ene "click" chemistry is an attractive method for forming polythioethers due to its high efficiency and mild reaction conditions.[8] However, achieving high conversion is not always straightforward.

Question 4: I'm observing low conversion in my thiol-ene polymerization. How can I optimize the reaction?

Answer: Low conversion in thiol-ene reactions can often be traced back to issues with the initiation, stoichiometry, or side reactions.[1]

  • Initiator Efficiency: The choice and concentration of the radical initiator are critical. For photoinitiated reactions, cleavage-type photoinitiators are generally more efficient. For thermally initiated reactions, ensure the temperature is appropriate for the chosen initiator's half-life. Insufficient initiator will lead to incomplete reaction, while too much can cause side reactions.[1]

  • Thiol:Ene Stoichiometry: A 1:1 stoichiometric ratio of thiol to ene functional groups is theoretically ideal for achieving high molecular weight polymers.[1] An imbalance can lead to low conversion and the formation of oligomers.

  • Oxygen Inhibition: As a radical-mediated process, thiol-ene reactions are highly sensitive to oxygen. Thoroughly degas your reaction mixture.

  • Side Reactions: The two most common side reactions are disulfide formation (from the combination of two thiyl radicals) and homopolymerization of the ene monomer.[1] Ensuring a sufficient concentration of a reactive ene can minimize disulfide formation. Homopolymerization is more problematic with electron-poor alkenes like acrylates.

Protocol 1: General Procedure for a Photoinitiated Thiol-Ene Polymerization
  • Preparation: In a suitable quartz reaction vessel, dissolve the thiol monomer, ene monomer, and photoinitiator (e.g., 0.1-1.0 mol%) in an appropriate solvent (if necessary).

  • Degassing: Degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

  • Sealing: Securely seal the reaction vessel.

  • Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm) at a fixed distance.

  • Reaction: Irradiate the mixture while stirring for the desired time. Monitor the reaction progress using techniques like FTIR (disappearance of the S-H and C=C peaks) or NMR.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent. The polymer can then be purified, for example, by precipitation in a non-solvent.

Section 5: Troubleshooting RAFT Polymerization of Thioether-Functionalized Monomers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing well-defined polymers with complex architectures.[9] The success of RAFT polymerization hinges on the appropriate choice of the RAFT agent for the given monomer.

Question 5: My RAFT polymerization of a thioether-containing monomer shows poor control over molecular weight and high dispersity. What should I check?

Answer: Poor control in RAFT polymerization is almost always linked to an inappropriate choice of RAFT agent or suboptimal reaction conditions.[9][10]

  • RAFT Agent Selection: The RAFT agent must be chosen based on the reactivity of the monomer. Monomers are broadly classified as "more activated" (MAMs, e.g., styrenes, acrylates) and "less activated" (LAMs, e.g., vinyl acetate).[9] Using a RAFT agent designed for MAMs with a LAM will result in poor control, and vice versa. The Z and R groups of the RAFT agent (ZC(=S)SR) are key to its effectiveness.[10][11]

  • Initiator Concentration: While RAFT is a radical polymerization, the concentration of the initiator relative to the RAFT agent is crucial. A high initiator concentration can lead to an increased number of dead chains, broadening the molecular weight distribution.

  • Reaction Conditions: High temperatures can sometimes lead to the degradation of the RAFT agent or increased rates of termination reactions.

Logical Diagram: Selecting the Right RAFT Agent

G Monomer Identify Your Monomer Type MAM More Activated Monomer (MAM) (e.g., styrenes, acrylates) Monomer->MAM LAM Less Activated Monomer (LAM) (e.g., vinyl acetate, N-vinylpyrrolidone) Monomer->LAM CTA_MAM Select Appropriate RAFT Agent (Dithiobenzoates, Trithiocarbonates) MAM->CTA_MAM CTA_LAM Select Appropriate RAFT Agent (Xanthates, Dithiocarbamates) LAM->CTA_LAM Success Achieve Controlled Polymerization CTA_MAM->Success CTA_LAM->Success

Caption: Decision tree for selecting a suitable RAFT agent.

References

Technical Support Center: Characterization of Complex Ester Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of complex ester compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in analyzing these diverse and often sensitive molecules. Complex esters, including long-chain fatty acid esters, waxes, and intricate pharmaceutical prodrugs, present unique analytical hurdles. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you refine your methods and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: My ester compound is degrading during sample preparation. How can I prevent this?

A1: Ester hydrolysis is a primary cause of sample degradation, catalyzed by trace amounts of acid, base, or water.[1][2]

  • Anhydrous Conditions are Critical: Always use high-quality anhydrous solvents. Dry all glassware in an oven (>120°C) and cool in a desiccator. For highly sensitive compounds, handle reagents under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Control pH: Ensure your sample and solvents are free from acidic or basic contaminants which can catalyze hydrolysis.[1][3] If the reaction itself produces an acidic or basic byproduct, consider adding a non-nucleophilic "scavenger" to neutralize it as it forms.[3]

  • Proper Storage: Store ester samples in a desiccator, not a freezer, as freezers can be humid environments that promote hydrolysis over time.[2] For long-term stability, consider stabilizers like carbodiimides which can react with carboxylic acids that may form, preventing further degradation.[1][4]

Q2: I need to analyze a non-volatile ester by Gas Chromatography (GC). What are my options?

A2: For non-volatile esters, derivatization is essential to increase volatility for GC analysis.[5]

  • Transesterification: The most common method is converting the complex ester into simpler, more volatile methyl esters (FAMEs - Fatty Acid Methyl Esters) or ethyl esters.[6][7] This is typically achieved by heating the sample with an alcohol (like methanol) in the presence of an acid or base catalyst.[6][8]

  • Silylation: This process replaces active hydrogens with a silyl group (e.g., trimethylsilyl - TMS), which increases volatility and thermal stability.[5] However, TMS esters are sensitive to water, so rigorous anhydrous conditions are required.[6]

Troubleshooting by Analytical Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural elucidation. However, the spectra of complex esters, especially those with long aliphatic chains, can be challenging to interpret due to overlapping signals.

Q: My ¹H NMR spectrum has very broad peaks. What's causing this and how do I fix it?

A: Peak broadening can stem from several factors.[9]

  • Poor Shimming: The magnetic field is not homogeneous. Always perform a shim routine before acquiring data. If automated shimming is insufficient, manual shimming may be necessary.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening and intermolecular interactions that affect peak shape.[9] Dilute the sample and re-acquire the spectrum.

  • Inhomogeneity/Solubility: If your compound is not fully dissolved or has precipitated, it will result in broad peaks.[9] Try a different deuterated solvent (e.g., benzene-d6, acetone-d6) or gently warm the sample.[9]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. If you suspect contamination, try filtering the sample through a small plug of silica or celite.

Q: The signals from the long alkyl chain in my ester are all overlapping in a broad multiplet. How can I resolve them?

A: This is a common issue with long-chain esters.[10]

  • Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion.

  • Try a Different Solvent: Aromatic solvents like benzene-d6 can induce different chemical shifts compared to chloroform-d6, sometimes resolving overlapping signals.[9]

  • 2D NMR Techniques: Two-dimensional NMR is essential for these molecules.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting different parts of the molecule.

Q: How do I distinguish between isomeric esters using NMR?

A: The key is to identify the protons and carbons immediately adjacent to the ester's carbonyl (C=O) group and the ester's oxygen atom.[11]

  • ¹H NMR: Protons on the carbon alpha to the carbonyl (–CH₂–C=O) typically appear around 2.2-2.3 ppm .[10][12] Protons on the carbon attached to the ester oxygen (–O–CH₂–) are further downfield, around 3.7-4.1 ppm .[11][12]

  • ¹³C NMR: The carbonyl carbon itself gives a signal in the 160-185 ppm range.[13] The carbon attached to the ester oxygen (–O–C H₂–) appears around 50-80 ppm .[11]

By identifying these key signals, you can piece together which part of the molecule is the "acid" portion and which is the "alcohol" portion.

Mass Spectrometry (MS)

MS provides vital information on molecular weight and fragmentation patterns, which aids in structural confirmation.

Q: I'm not seeing a molecular ion (M⁺) peak for my ester in the mass spectrum. Why?

A: Esters, especially those with long alkyl chains or derived from larger alcohols, can be fragile. The molecular ion may be weak or absent entirely.[14]

  • Soft Ionization: Use a "soft" ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15][16] These methods are less energetic than Electron Ionization (EI) and are more likely to produce a protonated molecule [M+H]⁺ or another adduct [M+Na]⁺ with minimal fragmentation.[15]

  • Check for Fragmentation: Even with soft ionization, in-source fragmentation can occur. Look for characteristic fragmentation patterns. A common fragmentation is the McLafferty rearrangement, which is often the base peak in EI-MS.[14]

  • Derivatization for GC-MS: If using GC-MS, the derivatization to a FAME can often stabilize the molecule and yield a more identifiable molecular ion.[8]

Q: My ester is nonpolar and I'm getting a very weak signal with Electrospray Ionization (ESI). What can I do?

A: ESI works best for polar molecules that can readily accept a charge in solution.[17] For nonpolar esters like waxes, ionization can be inefficient.[18]

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally better suited for analyzing less polar compounds.[19]

  • Use Adduct Formation: Direct protonation of nonpolar esters can be difficult.[18] Try adding a salt (e.g., sodium acetate or silver nitrate) to the mobile phase. This encourages the formation of sodiated [M+Na]⁺ or silver [M+Ag]⁺ adducts, which are often much easier to detect by ESI.[18]

  • Mobile Phase Modifiers: Adding a small amount of an acid (like formic acid) to the mobile phase can sometimes improve protonation efficiency, even for less polar compounds.[17]

Q: How can I interpret the fragmentation pattern of my ester in EI-MS?

A: Ester fragmentation is predictable and provides significant structural information.[14]

  • Acylium Ion: A key fragment is the acylium ion (R–C≡O⁺), formed by cleavage of the bond to the alkoxy group (–OR'). This fragment helps identify the acid portion of the ester.[14][20]

  • McLafferty Rearrangement: This is a very common fragmentation for esters with sufficiently long alkyl chains on the acid side. It results in a characteristic neutral loss and is often the base peak.[14]

  • Alkyl Cation: Cleavage can also result in the formation of an alkyl cation from the alcohol portion of the ester (R'⁺).[20]

The relative abundance of these fragments can help determine the size and structure of both the acid and alcohol components of the ester.[14]

Gas and Liquid Chromatography (GC & LC)

Chromatography is essential for separating complex ester mixtures and quantifying individual components.

Q: My ester peaks are tailing in my GC analysis. What is the cause?

A: Peak tailing in GC is often due to active sites in the system.

  • Column Activity: Highly polar esters can interact with active sites (e.g., exposed silanols) on the column or in the inlet liner. Use a deactivated inlet liner and a high-quality, low-bleed column specifically designed for your application.

  • Derivatization: If analyzing underivatized fatty acids that have been co-eluted, their high polarity can cause significant tailing.[8] Derivatizing them to their corresponding methyl esters (FAMEs) reduces polarity and dramatically improves peak shape.[8]

  • Contamination: Contamination in the inlet or at the head of the column can also create active sites. Perform regular maintenance, including changing the septum and liner.

Q: I am trying to separate a complex mixture of fatty acid methyl esters (FAMEs) by GC, but many peaks are co-eluting.

A: Separating FAMEs, especially isomers, requires careful method optimization.

  • Column Choice: A standard nonpolar column separates primarily by boiling point. For separating FAMEs with varying degrees of unsaturation, a more polar "wax" type column (e.g., polyethylene glycol phase) or a highly polar cyanosilicone phase is necessary. These columns provide separation based on both boiling point and polarity/unsaturation.

  • Temperature Program: Optimize the oven temperature program. A slower ramp rate can significantly improve the resolution of closely eluting peaks.

  • Two-Dimensional GC (GCxGC): For extremely complex mixtures, such as those found in essential oils, GCxGC provides a massive increase in peak capacity and resolution by using two columns with different selectivities.[21]

Q: How can I quantify the concentration of different esters in my sample using chromatography?

A: Accurate quantification requires a validated method.

  • Calibration: Create a calibration curve using certified standards of the esters you wish to quantify. This involves preparing a series of solutions with known concentrations and analyzing them to establish the relationship between concentration and detector response.

  • Internal Standard: Use an internal standard (IS). This is a compound with similar chemical properties to your analytes but which is not present in the sample. A known amount of the IS is added to every sample and standard. By comparing the peak area of the analyte to the peak area of the IS, you can correct for variations in injection volume and detector response, leading to more accurate and precise results.[22][23]

Visualized Workflows and Protocols

General Workflow for Complex Ester Characterization

This diagram outlines a typical workflow for identifying and characterizing a complex ester.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Initial Sample HydrolysisCheck Check for Hydrolysis Risk Prep->HydrolysisCheck Derivatize Derivatization (e.g., FAME) HydrolysisCheck->Derivatize Yes (for GC) DirectAnalysis Direct Analysis HydrolysisCheck->DirectAnalysis No (for LC/NMR) GCMS_LCMS GC-MS or LC-MS Derivatize->GCMS_LCMS To GC-MS DirectAnalysis->GCMS_LCMS NMR 1D & 2D NMR DirectAnalysis->NMR InterpretMS Interpret MS Spectra (MW & Fragmentation) GCMS_LCMS->InterpretMS InterpretNMR Interpret NMR Spectra (Structure Elucidation) NMR->InterpretNMR Structure Propose Structure InterpretNMR->Structure InterpretMS->Structure

Caption: A logical workflow for the characterization of complex ester compounds.

Troubleshooting Decision Tree: Weak MS Signal

Use this guide to diagnose the cause of a weak or non-existent signal in your mass spectrometer.

G Start Weak or No MS Signal Ionization Which Ionization Mode? Start->Ionization ESI ESI Ionization->ESI ESI APCI APCI Ionization->APCI APCI Polarity Is Compound Polar? ESI->Polarity Tune Tune & Calibrate Instrument APCI->Tune Adducts Try Adduct Formation (e.g., add Na⁺, Ag⁺) Polarity->Adducts No Contamination Check for Contamination & Ion Suppression Polarity->Contamination Yes SwitchAPCI Switch to APCI Adducts->SwitchAPCI Concentration Check Sample Concentration Tune->Concentration Concentration->Contamination

Caption: A decision tree for troubleshooting weak signals in mass spectrometry.

Protocols

Protocol 1: Transesterification of Complex Lipids to FAMEs for GC Analysis

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) using a boron trichloride-methanol catalyst.[8]

Materials:

  • Sample (1-25 mg)

  • Micro reaction vessel (5-10 mL)

  • Boron trichloride in methanol (BCl₃-Methanol), 12% w/w

  • Hexane (or Heptane), high purity

  • Deionized Water

  • Sodium Sulfate (anhydrous)

Procedure:

  • Weigh 1-25 mg of your lipid sample into a clean, dry micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Add 2 mL of 12% BCl₃-methanol solution to the vessel.

  • Cap the vessel tightly and heat at 60°C for 5-10 minutes. Reaction times may need to be optimized depending on the specific compounds.

  • Cool the vessel to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vessel.

  • Shake the vessel vigorously for 30 seconds to extract the FAMEs into the hexane (top) layer. It is critical to ensure the esters move into the non-polar solvent.[8]

  • Allow the layers to separate. Carefully pipette the top hexane layer into a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Self-Validation:

  • Control Sample: Run a well-characterized lipid standard (e.g., triolein) through the same procedure to ensure the reaction is proceeding to completion.

  • Purity Check: Before extensive analysis, run a preliminary GC to check for the disappearance of the starting material and the appearance of the expected FAME peaks.

References

Technical Support Center: Improving the Solubility of BnOH-NH-bis-(C2-S)-propane-O-isoprene ester

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-SOL-001

Posted: January 3, 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the novel compound BnOH-NH-bis-(C2-S)-propane-O-isoprene ester , hereafter referred to as "the compound."

Given the compound's complex structure—featuring a large, nonpolar isoprene ester tail, a benzyl group, and thioether linkages—poor aqueous solubility is an expected challenge. However, the presence of an amine (-NH-) group is the critical starting point for solubility enhancement. This guide provides a structured, causality-driven approach to systematically overcome these solubility hurdles.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses the immediate, practical issues you might be facing in the lab.

Q1: My compound is not dissolving in any aqueous buffer I've tried. Where do I start?

Answer: This is a common issue for large, lipophilic molecules, often described as "brick dust." The initial insolubility in neutral aqueous media is due to the molecule's dominant nonpolar characteristics. Your most powerful tool for improvement is to target the amine group for protonation.

The Core Principle: pH Modification

The amine group in your compound is basic and can accept a proton (H+) to form a positively charged ammonium salt (R-NH₂⁺). This charged species is significantly more polar and, therefore, more soluble in water than the neutral form.[1][2]

Immediate Action Plan:

  • Determine the pKa: Before proceeding, you must estimate or determine the pKa of the compound's conjugate acid. The pKa is the pH at which 50% of the compound is in its ionized (charged) form.[3]

  • Apply the Henderson-Hasselbalch Equation: To achieve significant solubilization, you need to lower the pH of your solvent to at least 1-2 units below the pKa.[4][5][6] The Henderson-Hasselbalch equation for a weak base demonstrates this relationship.[3][6]

  • Experimental Steps:

    • Prepare a series of acidic buffers (e.g., citrate, acetate, or HCl) with pH values ranging from 2 to 6.

    • Add a small, consistent amount of your solid compound to a fixed volume of each buffer.

    • Agitate (vortex, sonicate, shake) at a controlled temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • Visually inspect for dissolution and, for quantitative results, filter the saturated solutions and analyze the supernatant concentration via HPLC or UV-Vis spectroscopy.

You should observe a dramatic increase in solubility as the pH decreases.

Q2: I achieved solubility at low pH, but my compound precipitates when I try to bring the pH back towards neutral for my experiment. What can I do?

Answer: This is a classic "pH-shift" precipitation problem. While low pH is excellent for creating a stock solution, it may not be compatible with your biological assay (e.g., cell culture). The goal now is to keep the compound in solution at a higher, more physiologically relevant pH.

Here are several advanced strategies, which can be used alone or in combination:

Strategy 1: Co-solvents Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more hospitable to nonpolar molecules.[7][8][9] They work by disrupting the hydrogen-bonding network of water, which normally "squeezes out" hydrophobic compounds.[8]

  • Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, and Dimethyl Sulfoxide (DMSO) are common choices in preclinical studies.[9][10][11]

  • Protocol: Prepare your acidic stock solution as before, but include a percentage of a co-solvent (start with 10-20% v/v). When this solution is diluted into your final, higher-pH buffer, the co-solvent helps prevent the compound from precipitating.

Strategy 2: Surfactants Surfactants are amphiphilic molecules that form micelles in solution above a certain concentration (the Critical Micelle Concentration, or CMC).[12][13] The hydrophobic core of these micelles can encapsulate your nonpolar compound, effectively solubilizing it in the bulk aqueous phase.[13][14]

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are widely used due to their biocompatibility.[13][15]

  • Protocol: Add the surfactant to your final buffer system at a concentration above its CMC before introducing the acidic stock of your compound. This ensures micelles are pre-formed and ready to encapsulate the compound as the pH rises.

Strategy 3: Cyclodextrins Cyclodextrins are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form an "inclusion complex" where your lipophilic compound (the "guest") is held within the hydrophobic cavity of the cyclodextrin (the "host"), while the hydrophilic exterior allows the entire complex to dissolve in water.[16][17]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are highly soluble and commonly used.[18][19]

  • Protocol: Dissolve the cyclodextrin in your final buffer. Slowly add your concentrated compound stock (preferably dissolved in a minimal amount of a co-solvent like DMSO) to the cyclodextrin solution with vigorous stirring.

The following workflow provides a systematic approach to these strategies.

G cluster_0 Phase 1: Initial Solubilization cluster_1 Phase 2: Formulation for Target pH cluster_2 Phase 3: Final Outcome Start Start: Insoluble Compound pH_Screen pH Screening (pH 2-7.4) Start->pH_Screen Target the amine group Soluble_Low_pH Soluble at Low pH? pH_Screen->Soluble_Low_pH CoSolvent Strategy 1: Add Co-solvent (e.g., PEG 400, PG) Soluble_Low_pH->CoSolvent Yes Reassess Reassess Structure or Consider Solid Dispersion Soluble_Low_pH->Reassess No Surfactant Strategy 2: Add Surfactant (e.g., Tween 80) CoSolvent->Surfactant If precipitation still occurs Success SUCCESS: Stable Solution at Target pH CoSolvent->Success Cyclodextrin Strategy 3: Add Cyclodextrin (e.g., HP-β-CD) Surfactant->Cyclodextrin If precipitation still occurs Surfactant->Success Combine Combine Strategies (e.g., Co-solvent + Cyclodextrin) Cyclodextrin->Combine For very difficult cases Cyclodextrin->Success Combine->Success

Caption: Systematic workflow for solubilizing the target compound.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the scientific reason co-solvents and surfactants work together so well?

Answer: Co-solvents and surfactants address two different aspects of the solubility problem. A co-solvent like PEG 400 reduces the polarity of the bulk solvent, which lowers the energy penalty for introducing a hydrophobic molecule. A surfactant, on the other hand, creates hydrophobic "pockets" (micelles) that actively sequester the drug away from the water. When used together, the co-solvent can also help improve the solubility of the drug-surfactant complex itself, leading to a synergistic effect.[11][20]

Q4: Are there any other advanced methods if the above strategies are insufficient?

Answer: Yes. If you require a solid dosage form or if the above liquid formulation strategies are not providing sufficient stability or concentration, you should consider Solid Dispersion techniques.

Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[21][22] When this solid is introduced to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles.[23] This high surface area and lack of crystalline structure can dramatically increase the dissolution rate and apparent solubility.[24][25]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).[21][25]

  • Common Methods:

    • Solvent Evaporation: Both the drug and carrier are dissolved in a common organic solvent, which is then evaporated, leaving a solid dispersion.[25]

    • Melting/Fusion Method: A physical mixture of the drug and a water-soluble carrier is heated until it melts, then rapidly cooled and solidified.[23]

    • Hot Melt Extrusion (HME): The drug and carrier are simultaneously melted and mixed in an extruder. This is a scalable, solvent-free method.[23]

Q5: How do I choose the right initial solvents for screening?

Answer: A systematic solvent screening is a cornerstone of preclinical formulation development.[26][27][28] You should test a panel of solvents that covers a range of polarities and includes common pharmaceutical excipients.

Table 1: Recommended Initial Solvent Screening Panel

ClassSolvent/VehiclePurposeKey Considerations
Aqueous Buffers pH 2.0 HCl BufferAssess maximum solubility via protonationPotential for hydrolysis of the ester group
pH 4.5 Acetate BufferIntermediate acidic conditionCheck for pH-dependent solubility
pH 7.4 Phosphate BufferPhysiologically relevant pHExpected to be the most challenging
Co-solvents PEG 400Highly common, low toxicity solubilizerCan be viscous at high concentrations
Propylene Glycol (PG)Good solubilizing powerUsed in many injectable formulations
EthanolStrong organic solventCan cause precipitation upon aqueous dilution
DMSOVery strong solvent, for in vitro onlyOften limited to <1% in final assays due to toxicity
Formulation Aids 5% (w/v) Tween 80 in pH 7.4 BufferAssess micellar solubilizationEnsure concentration is above CMC
20% (w/v) HP-β-CD in pH 7.4 BufferAssess inclusion complexationHigh concentrations increase viscosity
Lipid-Based Labrafac™ PGFor exploring lipid-based formulationsRelevant if oral delivery is the goal[29][30]
Q6: How does the amine group's structure affect its basicity and my pH strategy?

Answer: The ability of the amine to be protonated (its basicity) is influenced by its chemical environment.[31]

  • Alkyl groups attached to the nitrogen are electron-donating and increase basicity, making the amine easier to protonate at a higher pH.[1]

  • Aromatic groups (like the benzyl group) can pull electron density away from the nitrogen through resonance, decreasing basicity. This means a lower pH is required to achieve protonation.[1]

Your compound has a benzyl group attached to the nitrogen, which likely makes it a weaker base than a simple alkylamine. Therefore, you should expect to need a significantly acidic pH (likely in the 2-4 range) to achieve full protonation and solubilization.

Caption: Protonation of the amine group at low pH increases solubility.

References

Technical Support Center: A Troubleshooting Guide for Scaling Up the Production of Functionalized Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis of novel functionalized monomers from the laboratory bench to pilot or production scale. Scaling up is rarely a linear process; what works for a few grams in a round-bottom flask can present significant challenges at the kilogram scale.[1][2] This resource provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the scale-up of functionalized monomer production. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical and engineering principles to empower you to proactively address challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Kinetics and Control

Question 1: My reaction yield has significantly dropped, or I'm seeing an increase in byproducts since moving to a larger reactor. What's going on?

This is a classic scale-up challenge often rooted in altered reaction kinetics and mass or heat transfer limitations.[1][3] In a larger vessel, the surface-area-to-volume ratio decreases dramatically, which can lead to inefficient heat dissipation and the formation of thermal gradients.[2][3] These "hot spots" can accelerate side reactions or degradation of your product.[2] Similarly, mixing efficiency can decrease, leading to localized concentration gradients of reactants and catalysts, which can negatively impact reaction rates and selectivity.[2][4][5]

Troubleshooting Steps:

  • Re-evaluate Your Stirring and Baffling: What worked with a magnetic stir bar in a small flask will not be sufficient in a large reactor.[2] You may need to switch to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine for better axial flow). Ensure your reactor has baffles to improve mixing and prevent vortex formation.

  • Characterize Your Reaction's Thermal Profile: Perform a preliminary scale-down experiment in a well-instrumented laboratory reactor to understand the reaction's thermal behavior (i.e., is it endothermic or exothermic?). This will help you anticipate the heating or cooling requirements at a larger scale.

  • Implement Process Analytical Technology (PAT): In-situ monitoring tools can provide real-time insights into your reaction. For example, an in-line FTIR or Raman probe can track the consumption of reactants and the formation of products and byproducts, allowing you to adjust parameters on the fly.[2][6]

Experimental Protocol: Preliminary Kinetic Analysis for Scale-Up

This protocol outlines a method to gather basic kinetic data to inform your scale-up strategy.

Objective: To determine the effect of temperature and reactant concentration on the reaction rate.

Materials:

  • Jacketed laboratory reactor (0.5-2 L) with overhead stirring and temperature control

  • In-situ monitoring probe (e.g., FTIR or Raman) or a method for rapid sampling and quenching

  • Your functionalized monomer precursors, catalyst, and solvent

Procedure:

  • Set up the reactor according to the manufacturer's instructions.

  • Charge the reactor with the solvent and one of the reactants.

  • Bring the reactor to the desired starting temperature.

  • Begin stirring at a rate that ensures good mixing without excessive shear.

  • Initiate the reaction by adding the second reactant and/or catalyst.

  • Start data acquisition with your in-situ probe or begin taking samples at regular intervals.

  • Continue monitoring until the reaction reaches completion or the desired conversion.

  • Repeat the experiment at different temperatures and reactant concentrations to build a kinetic model.

Data Presentation:

Temperature (°C)[Reactant A] (mol/L)[Reactant B] (mol/L)Initial Rate (mol/L·s)Yield (%)
500.50.5XY
501.00.5X'Y'
600.50.5X''Y''

Question 2: I'm observing uncontrolled polymerization of my monomer in the reactor. How can I prevent this?

Unwanted polymerization is a common issue, especially with highly reactive monomers. This can be triggered by excessive heat, contamination with initiators (like peroxides from air exposure), or the removal of inhibitors present in the starting materials.[7]

Troubleshooting Flowchart:

G start Uncontrolled Polymerization Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature. Use a temperature-controlled bath. check_temp->lower_temp Yes check_inhibitor Was the inhibitor removed from the starting material? check_temp->check_inhibitor No end Problem Resolved lower_temp->end add_inhibitor Consider adding a suitable inhibitor to the reaction mixture. check_inhibitor->add_inhibitor Yes check_air Is the reaction sensitive to air/oxygen? check_inhibitor->check_air No add_inhibitor->end inert_atm Run the reaction under an inert atmosphere (N2 or Ar). check_air->inert_atm Yes check_air->end No inert_atm->end G start Crude Functionalized Monomer solubility Solubility Screening start->solubility crystallization Develop Crystallization Protocol solubility->crystallization Solid Monomer extraction Develop Liquid-Liquid Extraction Protocol solubility->extraction Liquid Monomer purity Analyze Purity (e.g., HPLC, GC, NMR) crystallization->purity distillation Develop Distillation Protocol extraction->distillation distillation->purity optimize Optimize Conditions purity->optimize Purity < 99% end Pure Monomer at Scale purity->end Purity ≥ 99% optimize->solubility G data Real-Time Process Data (PAT) model Process Model data->model control Process Control System model->control process Monomer Production Process control->process process->data output Consistent Quality Monomer process->output

References

Validation & Comparative

A Comparative Guide to a Novel Multi-Responsive Ester for Advanced Drug Delivery: Unveiling the Potential of BnOH-NH-bis-(C2-S)-propane-O-isoprene Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction: Navigating the Complexities of Drug Delivery

In the landscape of modern therapeutics, the challenge is often not the potency of a drug, but its delivery. Precision, control, and safety are paramount. For decades, biodegradable esters, particularly aliphatic polyesters, have been the workhorses of controlled-release formulations. However, the next generation of therapies, especially in oncology and gene delivery, demands carriers that are more than passive containers. They must be "smart" systems, capable of responding to specific physiological cues to release their payload at the right time and place.

This guide introduces a novel, multi-functional ester platform, notionally termed BnOH-NH-bis-(C2-S)-propane-O-isoprene ester (BEIP) , designed to meet this demand. We provide a comprehensive comparison of its projected properties against established industry standards: Poly(lactic-co-glycolic acid) (PLGA) , Polycaprolactone (PCL) , and the ionizable lipid ester DLin-MC3-DMA . Through an analysis of its unique structural components, we will explore how BEIP is engineered for pH and redox-responsive behavior, offering a new paradigm for targeted drug delivery. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only comparative data but also the fundamental experimental protocols required for evaluation.

Section 1: Molecular Architecture and Predicted Properties

The promise of any drug delivery vehicle is encoded in its molecular structure. BEIP's design incorporates distinct functional domains, each contributing to a unique physicochemical profile.

  • Hydrophobic Core (Isoprene): Provides a large, hydrophobic domain ideal for encapsulating lipophilic drugs.

  • Biodegradable Linkage (Ester): Ensures the carrier can be broken down into smaller components for clearance via standard hydrolysis.

  • Redox-Sensitive Moiety (Thioether): The carbon-sulfur bonds are susceptible to oxidation.[1][2] This creates a "trigger" that can be activated by reactive oxygen species (ROS), which are often upregulated in diseased tissues like tumors.[3][4]

  • pH-Responsive Group (Amine): The tertiary amine provides a "smart" feature. In the neutral pH of the bloodstream (~7.4), it is largely deprotonated and neutral. However, upon cellular uptake into acidic endosomes (pH ~5.5-6.5), it becomes protonated, which can facilitate endosomal escape and drug release.[5][6]

  • Initiator/Terminus (Benzyl Alcohol): Represents a potential starting point for polymerization and a key degradation product.[7]

Below is a comparative overview of BEIP and its established counterparts.

PropertyBEIP (Hypothesized) PLGA (Poly(lactic-co-glycolic acid)) PCL (Polycaprolactone) DLin-MC3-DMA (Lipid Ester)
Core Structure Isoprene backbone with thioether and amine functionalitiesAliphatic copolyester of lactic and glycolic acidAliphatic polyester of caprolactoneHeptatriaconta-tetraenyl chain with a dimethylamino butanoate headgroup
Primary Degradation Ester hydrolysis, potential oxidation of thioetherBulk hydrolysis of ester backboneSlower surface and bulk hydrolysis of ester backboneEster hydrolysis
Key Functional Groups Ester, Thioether, Tertiary AmineEster, Carboxyl/Hydroxyl end-groupsEster, Hydroxyl end-groupsEster, Tertiary Amine
Stimuli-Response Redox (Oxidation) and pH (Acidic) None (degradation can be accelerated by pH extremes)NonepH (Acidic)
Primary Application Targeted delivery of hydrophobic drugs, stimuli-responsive systemsGeneral controlled release of small molecules, proteins.[8]Long-term implants and sustained release (months to years).[]Nucleic acid (siRNA, mRNA) delivery via Lipid Nanoparticles (LNPs).[10][11]
Biocompatibility Dependent on degradation products (isoprene oligomers, thioether-core, benzyl alcohol).[12][13]Generally high; degrades to natural metabolites (lactic acid, glycolic acid).[]Generally high; slower degradation minimizes acidic byproduct accumulation.[14]Well-tolerated in LNP formulations; pKa is optimized for efficacy and safety.[15]

Section 2: In-Depth Analysis and Experimental Protocols

A rigorous comparison requires standardized, validated experimental protocols. Here, we detail the methodologies for assessing key performance attributes and discuss the anticipated results for BEIP relative to established benchmarks.

Hydrolytic Stability and Degradation Kinetics

The rate at which a carrier degrades is fundamental to its drug release profile. For polyesters, this is primarily governed by the hydrolysis of ester bonds.

Experimental Protocol: In Vitro Hydrolytic Degradation

  • Sample Preparation: Prepare thin films (~200 µm thickness) of the polymer by solvent casting.[16] Weigh and record the initial dry mass of each sample (approx. 50 mg).

  • Incubation: Immerse triplicate samples in vials containing 30 mL of phosphate-buffered saline (PBS, pH 7.4). Place the vials in an incubator shaker at 37°C.[16]

  • Time Points: At predetermined intervals (e.g., 0, 3, 7, 14, 21, 28 days), remove a set of triplicate samples.

  • Analysis:

    • Mass Loss: Gently rinse the films with deionized water, dry them to a constant weight in a vacuum oven, and record the final mass.

    • Molecular Weight: Dissolve a portion of the dried sample in an appropriate solvent (e.g., tetrahydrofuran) and analyze the molecular weight distribution using Gel Permeation Chromatography (GPC).[17][18][19] A decrease in molecular weight over time indicates degradation.

    • pH Monitoring: Measure the pH of the degradation media to assess the accumulation of acidic byproducts.

Comparative Insights:

  • PLGA: Known for its relatively fast bulk erosion, leading to a rapid decrease in molecular weight and significant mass loss over weeks. The degradation rate can be tuned by the lactic-to-glycolic acid ratio.[8]

  • PCL: Exhibits much slower degradation kinetics (months to years) due to its higher crystallinity and hydrophobicity.[]

  • BEIP (Anticipated): The large, hydrophobic isoprene block is expected to slow water penetration, leading to a degradation rate slower than PLGA but likely faster than PCL. The primary mechanism will be ester hydrolysis.

Workflow for Hydrolytic Degradation Analysis

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis (t = 0, 3, 7... days) P1 Polymer Film Casting (~50 mg, 200 µm) P2 Initial Dry Weight (M_initial) P1->P2 I1 Immerse in PBS (pH 7.4) at 37°C P2->I1 A1 Remove Triplicate Samples I1->A1 Sample at intervals A2 Rinse, Dry to Constant Weight (M_final) A1->A2 A6 Measure Media pH A1->A6 A3 Calculate Mass Loss % = (M_initial - M_final) / M_initial A2->A3 A4 Dissolve in THF A2->A4 A5 Analyze Molecular Weight (GPC/SEC) A4->A5

Caption: Workflow for assessing in vitro polymer degradation.

Stimuli-Responsive Drug Release

The defining feature of BEIP is its dual-responsiveness to both pH and redox conditions, which is absent in standard polyesters like PLGA and PCL.[3][5]

Experimental Protocol: Redox-Responsive Release

  • Nanoparticle Formulation: Prepare drug-loaded nanoparticles (e.g., using a model hydrophobic drug like Paclitaxel) via a nanoprecipitation method.

  • Release Setup: Use a dialysis-based method.[20] Place a known concentration of the nanoparticle suspension inside a dialysis bag (with a molecular weight cutoff that retains nanoparticles but allows free drug to pass). Submerge the bag in a release buffer (PBS, pH 7.4).

  • Triggering: Divide the experiment into two groups:

    • Control Group: Standard release buffer.

    • Redox Group: Release buffer containing an oxidizing agent, such as hydrogen peroxide (H₂O₂) at a concentration mimicking a tumor microenvironment (e.g., 100 µM - 10 mM).

  • Sampling: At specified time points, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the aliquots using HPLC or UV-Vis spectroscopy.

Comparative Insights:

  • PLGA/PCL: Drug release is diffusion- and degradation-controlled. It will not be accelerated by the presence of H₂O₂.

  • BEIP (Anticipated): The thioether groups are expected to be oxidized to sulfoxides or sulfones. This increases the polarity and may disrupt the nanoparticle structure, leading to a significantly accelerated drug release compared to the control group. This mechanism allows for targeted drug release in ROS-rich environments.[1]

Mechanism of Redox-Triggered Release from BEIP Nanoparticles

G cluster_norm Normoxia (e.g., Bloodstream) cluster_ros Oxidative Stress (e.g., Tumor Microenvironment) NP_Stable BEIP Nanoparticle Hydrophobic Core (Drug Loaded) Stable Thioether (-S-) NP_Oxidized Oxidized BEIP Hydrophilic Sulfoxide (-SO-) Structural Disruption NP_Stable->NP_Oxidized H₂O₂ (ROS) Drug Drug Release NP_Oxidized->Drug Accelerated

Caption: Proposed mechanism for redox-responsive drug release.

Experimental Protocol: pH-Responsive Release & Endosomal Escape

The tertiary amine in BEIP and DLin-MC3-DMA is key to their function in intracellular delivery.[10]

  • pH-Dependent Release: Follow the dialysis protocol described above, but use two different release buffers:

    • Physiological pH: PBS at pH 7.4.

    • Endosomal pH: Acetate or citrate buffer at pH 5.5.[5]

  • Endosomal Escape (Proton Sponge Assay):

    • Incubate cells (e.g., HeLa) with nanoparticles loaded with a pH-sensitive fluorescent dye (e.g., LysoTracker Red to stain lysosomes and a green fluorescent drug/marker).

    • Use confocal microscopy to observe the co-localization of the green (nanoparticle) and red (lysosome) signals over time.

    • A "proton sponge" effect occurs when the amine groups buffer the lysosomal pH, leading to osmotic swelling and rupture. This is observed as the green signal dispersing from the red puncta into the cytoplasm.

Comparative Insights:

  • PLGA/PCL: Show minimal difference in release rates between pH 7.4 and 5.5, as their degradation is not primarily catalyzed by this mild acidity. They lack a mechanism for endosomal escape.

  • DLin-MC3-DMA: This lipid is the gold standard for pH-responsive endosomal escape in LNP-based nucleic acid delivery. Its pKa of ~6.44 is optimized for this function.[10]

  • BEIP (Anticipated): Expected to show significantly faster drug release at pH 5.5 compared to pH 7.4 due to the protonation of the amine, which increases the polymer's hydrophilicity and swelling. This protonation should also confer a proton sponge effect, facilitating endosomal escape, a critical step for delivering drugs to the cytoplasm.

In Vitro Cytotoxicity

Biocompatibility is a non-negotiable requirement for any drug carrier. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity or a cancer cell line like MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[21]

  • Treatment: Prepare serial dilutions of the empty nanoparticles (placebo) in cell culture medium. Replace the old medium with the nanoparticle-containing medium. Include untreated cells as a negative control and a known toxin (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[23][24]

  • Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the purple solution using a microplate reader at ~570 nm.[25]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A viability below 70% is often considered a cytotoxic effect according to ISO 10993-5.[25]

Comparative Insights:

  • PLGA/PCL: Generally considered highly biocompatible. Their degradation products are non-toxic at typical concentrations.[][14]

  • DLin-MC3-DMA: Safe within the context of LNP formulations at therapeutic doses.[15]

  • BEIP (Anticipated): Cytotoxicity will depend on the degradation products. While the polymer itself may be inert, the release of benzyl alcohol, isoprene oligomers, and the thioether-containing core must be evaluated. Benzyl alcohol has known, dose-dependent toxicity and is used with caution in formulations.[12][26][27] Rigorous testing would be essential to establish a safe concentration window.

Section 3: Synthesis and Characterization

A plausible synthetic route for BEIP would involve a multi-step process, likely leveraging robust reactions like esterification and thiol-ene "click" chemistry.[28] Characterization would be crucial to confirm its structure and purity using standard techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Gel Permeation Chromatography (GPC) for molecular weight determination.[29][30]

Conclusion and Future Outlook

The conceptual This compound (BEIP) represents a significant step towards the rational design of next-generation drug delivery vehicles. By integrating biodegradable ester linkages with pH- and redox-responsive functional groups, it offers a potential solution for targeted, triggered drug release in complex disease microenvironments.

Comparative Summary:

  • vs. PLGA/PCL: BEIP's primary advantage is its built-in "smart" functionality. While PLGA and PCL are reliable platforms for sustained release, they are passive systems. BEIP is designed to be an active participant in the delivery process, responding to biological signals.[31]

  • vs. DLin-MC3-DMA: BEIP shares the principle of pH-responsiveness for endosomal escape but extends the functionality to include redox-sensitivity. Furthermore, as a polymer, it offers different formulation possibilities (e.g., nanoparticles, films, hydrogels) compared to a lipid designed specifically for LNPs.

While the experimental data presented here is projected based on the known chemistry of its components, this guide provides a clear framework for the synthesis, characterization, and validation of BEIP and similar multi-responsive esters. Future work must focus on empirical validation of these properties, a thorough investigation of its degradation products and their toxicology, and optimization of its formulation for specific therapeutic applications. If validated, materials like BEIP could unlock new possibilities in precision medicine, particularly for challenging targets in oncology and intracellular delivery.

References

Validation of the structure of BnOH-NH-bis-(C2-S)-propane-O-isoprene ester using mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Structural Elucidation of a Multifunctional Molecule: The Case of a Hypothetical BnOH-NH-bis-(C2-S)-propane-O-isoprene Ester

Introduction

In modern drug discovery and materials science, researchers frequently synthesize complex molecules featuring a diverse array of functional groups within a single scaffold. The definitive structural validation of these molecules is a non-negotiable prerequisite for further investigation into their biological activity or material properties. The provided chemical name, "this compound," while likely representing a non-standard nomenclature, points to a molecule of significant complexity, containing a benzyl group, an amide or amine linkage, multiple thioether functionalities, a propane backbone, and an isoprene-based ester.

This guide provides a comprehensive framework for the structural validation of such a molecule, with a primary focus on mass spectrometry (MS). We will explore the rationale behind experimental design, compare MS with alternative analytical techniques, and provide detailed, actionable protocols. To illustrate these principles, we will use a plausible model molecule that incorporates the key functional groups: an N-acylated cysteine derivative.

The Analytical Challenge: A Molecule with Many Faces

The primary challenge in validating our target molecule lies in its multifunctionality. Each functional group imparts distinct chemical properties and can direct molecular fragmentation in unique ways. A successful validation strategy must unambiguously confirm:

  • The precise molecular weight.

  • The elemental composition.

  • The connectivity of all atoms (the structural isomer).

  • The presence and structure of each key functional group.

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), is exceptionally well-suited for the first two points and provides substantial, though often incomplete, data for the third and fourth. For unambiguous confirmation, a multi-technique approach is invariably required.

Primary Validation: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the cornerstone of structural validation. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer provide mass accuracy in the low ppm range, enabling the confident determination of elemental composition.

Experimental Protocol: ESI-QTOF-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water with 0.1% formic acid). The formic acid aids in protonation, promoting the formation of [M+H]+ ions in positive ion mode.

  • Direct Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Direct infusion is preferred for initial characterization to avoid complications from chromatographic separation.

  • MS1 (Full Scan) Acquisition: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000. The goal is to identify the protonated parent molecule, [M+H]+. From the high-resolution data, use the instrument's software to predict the elemental formula. For example, a measured m/z of 450.2134 might correspond to a formula of C24H32N2O4S, which can be compared against the expected theoretical formula.

  • MS2 (Tandem MS) Acquisition: Perform a product ion scan on the isolated [M+H]+ ion. In this step, the parent ion is selected in the quadrupole, fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the TOF analyzer.

  • Fragmentation Analysis: The key to structural validation lies in interpreting the fragmentation pattern. The CID process induces cleavage at the most labile bonds, providing a "fingerprint" of the molecule's structure. For a complex ester containing amide and thioether linkages, several characteristic fragmentation pathways are expected.

Expected Fragmentation Pathways

The fragmentation of our model molecule would likely proceed via cleavage of the weakest bonds, which are typically the amide and ester linkages, as well as bonds adjacent to the sulfur atom.

Predicted Fragment Ion Description of Neutral Loss or Fragment Structure Significance for Validation
[M+H - C5H8O2]+Loss of the isoprene ester group as prenyl formate.Confirms the presence and mass of the isoprene ester moiety.
[M+H - C7H7]+Loss of the benzyl group as a tropylium ion or toluene.Confirms the presence of the N-benzyl group. A corresponding fragment at m/z 91 ([C7H7]+) is a strong indicator.
[M+H - C2H5S]+Loss of the ethylthio group.Validates the thioether component of the molecule.
Amide Bond CleavageGeneration of b- and y-type ions from the cleavage of the amide bond.Provides evidence for the core amino acid-like backbone and the connectivity between the amine and the acid-derived portions.

The following diagram illustrates the general workflow for this validation process.

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolve Compound (ACN/H2O + 0.1% FA) infuse Direct Infusion via ESI prep->infuse ms1 MS1 Full Scan (HRMS) Determine [M+H]+ & Formula infuse->ms1 isolate Isolate [M+H]+ (Quadrupole) ms1->isolate cid Fragment via CID (Collision Cell) isolate->cid ms2 MS2 Product Ion Scan (TOF Analyzer) cid->ms2 interpret Analyze Fragmentation Pattern ms2->interpret validate Confirm Structural Components interpret->validate

Caption: High-Resolution Mass Spectrometry Workflow.

Comparative Analysis: Orthogonal Methods for Unambiguous Validation

While powerful, mass spectrometry alone cannot definitively distinguish between certain isomers (e.g., positional isomers). Therefore, integrating data from other analytical techniques is crucial for complete and trustworthy structural elucidation. The two most important complementary methods are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. While MS fragments the molecule and analyzes the pieces, NMR analyzes the intact molecule in solution, providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

  • ¹H NMR: Would confirm the presence of the benzyl group (signals ~7.2-7.4 ppm), the isoprene unit (vinylic protons ~4.5-5.5 ppm, methyl groups ~1.7-1.8 ppm), and protons adjacent to the sulfur and nitrogen atoms. The coupling patterns (splitting) between adjacent protons would reveal their connectivity.

  • ¹³C NMR: Would show distinct signals for the carbonyl carbons of the ester and amide groups (~170-175 ppm), aromatic carbons of the benzyl group (~125-140 ppm), and carbons of the isoprene unit.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the entire molecular puzzle. For instance, an HMBC experiment would show a correlation between a proton on the benzyl group's CH₂ and the carbon atom of the amide backbone, definitively proving their connection.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • Amide: A strong absorption around 1650 cm⁻¹ (C=O stretch, Amide I) and another around 1550 cm⁻¹ (N-H bend, Amide II).

  • Ester: A strong C=O stretch absorption, typically at a higher frequency than the amide, around 1735 cm⁻¹.

  • Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions around 1600 and 1475 cm⁻¹.

  • Thioether: C-S stretching vibrations are typically weak and appear in the fingerprint region (600-800 cm⁻¹), making them less diagnostic than the other functional groups.

The diagram below illustrates the complementary nature of these techniques.

G center_node Structural Validation of Target Molecule ms Mass Spectrometry (MS / MS/MS) center_node->ms Provides nmr NMR Spectroscopy (1H, 13C, 2D) center_node->nmr Provides ftir FTIR Spectroscopy center_node->ftir Provides ms_provides • Molecular Weight • Elemental Formula • Fragment Information ms->ms_provides nmr_provides • Atom Connectivity • Stereochemistry • Isomer Differentiation nmr->nmr_provides ftir_provides • Functional Group  Confirmation ftir->ftir_provides

Caption: Complementary Roles of MS, NMR, and FTIR.

Performance Comparison
Technique Strengths Limitations Role in Validating the Target Molecule
Mass Spectrometry (MS) - Extremely high sensitivity (femtomole to attomole).- Provides exact mass and elemental composition.- Fragmentation data reveals substructures.- Cannot easily distinguish between isomers (e.g., positional isomers).- Fragmentation can sometimes be complex and difficult to interpret without standards.Primary Confirmation: Absolutely essential for confirming molecular weight and formula. Provides the first layer of structural evidence via fragmentation.
NMR Spectroscopy - Provides unambiguous structural connectivity.- Can distinguish between isomers.- Provides information on stereochemistry.- Relatively low sensitivity (requires milligram to microgram quantities).- Can be time-consuming to acquire and interpret full 2D datasets.Gold Standard: The only technique that can definitively prove the atom-by-atom connectivity and differentiate between structural isomers.
FTIR Spectroscopy - Fast, inexpensive, and easy to use.- Excellent for confirming the presence or absence of key functional groups.- Provides little to no information on molecular connectivity.- Spectrum can be complex in the "fingerprint" region.Rapid Screening: Quickly confirms that the key chemical transformations (e.g., ester and amide formation) have occurred and the expected functional groups are present in the final product.

Conclusion

The structural validation of a complex molecule like the proposed "this compound" cannot be reliably achieved with a single analytical technique. While high-resolution mass spectrometry is the indispensable starting point for determining molecular formula and providing key structural fragments, it must be used in concert with orthogonal methods. The unparalleled detail of atomic connectivity from NMR spectroscopy and the rapid functional group confirmation from FTIR spectroscopy are required to build a complete, self-validating, and trustworthy body of evidence. This integrated analytical approach ensures the scientific integrity of the data and provides the authoritative grounding necessary for advancing drug development and research programs.

A Comparative Guide to Isoprene-Based Materials for Medical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of isoprene-based materials against existing standards and alternative elastomers, specifically tailored for researchers, scientists, and drug development professionals. The content herein is structured to offer deep, actionable insights into material selection, supported by experimental data and established testing protocols.

Introduction: The Rise of Synthetic Polyisoprene in Critical Applications

Synthetic polyisoprene, a polymer synthesized from the isoprene monomer, mirrors the molecular structure and many of the desirable properties of natural rubber.[1] Its emergence as a critical material in the medical and pharmaceutical industries is largely due to its unique combination of high performance and enhanced safety, particularly as a non-allergenic alternative to natural latex.[2] This guide will delve into the key performance indicators of synthetic polyisoprene, comparing it with incumbent materials like silicone, and referencing established standards to provide a clear framework for material evaluation.

The primary advantage of synthetic polyisoprene lies in its consistency and purity, which allows for uniform cure rates and predictable performance in finished products.[1] This is a crucial factor in medical device manufacturing, where lot-to-lot consistency is paramount for patient safety and regulatory compliance.[3]

Benchmarking Mechanical Performance: Strength, Elasticity, and Durability

The mechanical properties of an elastomer are fundamental to its function in a medical device. Synthetic polyisoprene exhibits an exceptional balance of tensile strength, elasticity, and resistance to tearing and abrasion, making it suitable for a wide range of applications from seals and stoppers to tubing and diaphragms.[4][5]

Key Mechanical Properties and Comparison

A comparative analysis of the mechanical properties of synthetic polyisoprene and medical-grade silicone reveals distinct advantages for each material.

Property Synthetic Polyisoprene Medical-Grade Silicone ASTM Test Method
Tensile Strength 500 - 3,500 PSI[6]200 - 1,500 PSIASTM D412
Elongation 300% - 900%[6]100% - 1,300%ASTM D412
Hardness (Shore A) 30 - 95[6]25 - 80ASTM D2240
Tear Resistance Good to Excellent[6]Fair to GoodASTM D624
Compression Set Excellent[6]ExcellentASTM D395
Resilience/Rebound Excellent[5]Good to ExcellentASTM D2632

Analysis of Mechanical Data:

  • Tensile Strength and Elongation: Synthetic polyisoprene generally offers higher tensile strength compared to silicone, indicating its ability to withstand significant force before breaking.[6] While silicone can exhibit very high elongation, polyisoprene provides a robust combination of strength and stretch.[6]

  • Hardness: Both materials are available in a wide range of hardness values, allowing for customization based on the specific application's need for flexibility or rigidity.[6]

  • Tear Resistance and Resilience: Polyisoprene's excellent tear resistance and rebound resilience make it ideal for dynamic applications involving repeated flexing and stretching.[5]

Experimental Workflow: Tensile and Tear Strength Testing

To ensure the reliability of mechanical data, standardized testing protocols must be followed. The workflow for tensile and tear strength testing, based on ASTM standards, is outlined below.

Caption: Workflow for Tensile and Tear Strength Testing.

Biocompatibility and Safety: Meeting Stringent Regulatory Standards

For any material in contact with the human body or pharmaceutical products, biocompatibility is non-negotiable. Both synthetic polyisoprene and medical-grade silicone are extensively tested to ensure they do not elicit adverse biological responses.[3][7]

Governing Standards for Medical Elastomers

The primary standards governing the biocompatibility of medical elastomers are ISO 10993 and USP Class VI.[8]

  • ISO 10993: This is a series of standards for evaluating the biological effects of medical devices. It provides a framework for determining the appropriate biocompatibility tests based on the nature and duration of body contact.[8][9]

  • USP Class VI: This standard, defined by the U.S. Pharmacopeial Convention, involves a series of biological reactivity tests in vivo.[8] Materials that pass Class VI testing are considered suitable for use in medical devices.[10]

It is crucial to note that while USP Class VI is widely accepted, ISO 10993 is the standard currently used by the FDA for medical device approval.[8]

Comparative Biocompatibility Profile
Biocompatibility Aspect Synthetic Polyisoprene Medical-Grade Silicone
Cytotoxicity Low to non-cytotoxic[11]Low to non-cytotoxic[7][11]
Sensitization & Irritation Non-sensitizing, non-irritatingNon-sensitizing, non-irritating[7]
Systemic Toxicity Passes USP Class VI testsPasses USP Class VI tests[12]
Allergenicity Non-allergenic[2]Hypoallergenic[3]

Causality in Biocompatibility: The excellent biocompatibility of both materials stems from their inert chemical structures. Synthetic polyisoprene's lack of the proteins found in natural rubber eliminates the risk of latex allergies.[4] Medical-grade silicone's silicon-oxygen backbone is highly stable and non-reactive with bodily fluids and tissues.[4][7]

Experimental Protocol: In Vitro Cytotoxicity Testing (ISO 10993-5)

A fundamental step in biocompatibility assessment is the in vitro cytotoxicity test, which evaluates the potential for a material to cause cell death.

Methodology:

  • Extract Preparation: Material samples are incubated in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours to create an extract.

  • Cell Culture: A monolayer of a standardized cell line (e.g., L929 mouse fibroblasts) is prepared in 96-well plates.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a defined period.

  • Viability Assessment: Cell viability is measured using a quantitative assay, such as the MTT assay, which measures mitochondrial activity.

  • Analysis: The viability of cells exposed to the material extract is compared to that of cells exposed to negative and positive controls. A reduction in viability below a certain threshold (typically 70%) indicates a cytotoxic potential.

Caption: In Vitro Cytotoxicity Testing Workflow (ISO 10993-5).

Chemical Resistance and Sterilization Compatibility

Materials used in medical and pharmaceutical settings must withstand a variety of chemicals and sterilization methods without degradation.

Chemical Resistance Profile

Synthetic polyisoprene offers good to excellent resistance to many alcohols and dilute acids and alkalis.[6] However, it has poor resistance to oils, fuels, and halogenated solvents.[6] Medical-grade silicone, on the other hand, exhibits broad chemical resistance but can be susceptible to swelling with non-polar solvents.[7]

Sterilization Compatibility

Both materials are compatible with common sterilization methods, a critical requirement for medical devices.

Sterilization Method Synthetic Polyisoprene Medical-Grade Silicone
Autoclave (Steam) CompatibleCompatible[7]
Ethylene Oxide (EtO) CompatibleCompatible
Gamma Radiation CompatibleCompatible[7]

The choice of sterilization method should be validated for the specific device and material formulation to ensure no adverse effects on material properties or biocompatibility.

Conclusion: A Data-Driven Approach to Material Selection

The selection of an elastomeric material for a medical or pharmaceutical application is a critical decision that impacts device performance, safety, and regulatory approval. This guide has provided a comparative benchmark of synthetic polyisoprene against established standards and a common alternative, medical-grade silicone.

Key Takeaways:

  • Synthetic polyisoprene is an excellent choice for applications requiring high tensile strength, tear resistance, and dynamic performance, coupled with the safety of a non-allergenic material.[2][5][6]

  • Medical-grade silicone excels in applications demanding exceptional biocompatibility, thermal stability, and flexibility over a wide temperature range.[7][13]

Ultimately, the optimal material choice depends on a thorough evaluation of the specific requirements of the application.[3] By leveraging the data and experimental protocols presented in this guide, researchers and developers can make informed, evidence-based decisions that lead to the development of safe, effective, and reliable healthcare solutions.

References

A Researcher's Guide to Cross-Validation of Experimental Data with Theoretical Models for Isoprene Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the critical process of cross-validating experimental data with theoretical models, focusing on the unique class of compounds known as isoprene esters. Our objective is to furnish you with the necessary knowledge and methodologies to rigorously assess the accuracy of predictive models against empirical evidence, thereby enhancing the robustness and reliability of your research.

The Imperative of Cross-Validation in the Study of Isoprene Esters

Isoprene esters, a diverse family of organic compounds, are integral to numerous fields, from materials science to pharmacology. Their physicochemical properties, reactivity, and biological activities are of significant interest. Theoretical models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, offer a powerful, cost-effective, and high-throughput means of predicting these characteristics. However, the predictive power of any model is only as reliable as its validation against real-world experimental data. This guide will navigate the essential techniques for achieving this crucial synergy between theory and practice.

Foundational Pillars: Experimental Characterization of Isoprene Esters

A robust experimental dataset is the bedrock of any successful cross-validation effort. The choice of analytical techniques should be guided by the specific properties of the isoprene esters under investigation. Organic compounds are traditionally characterized by a variety of methods to assess their purity and determine their structure and properties[1].

Spectroscopic Techniques: Unveiling Molecular Structure

Spectroscopy provides a window into the molecular architecture of isoprene esters, offering invaluable data for comparison with theoretical predictions of structure and bonding.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is instrumental in identifying the functional groups present in a molecule. For isoprene esters, FTIR can confirm the presence of the characteristic ester carbonyl (C=O) stretch, as well as C=C and C-O stretching vibrations[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity and chemical environment of atoms within the isoprene ester molecule[3][4][5]. This detailed structural information is critical for validating the output of molecular modeling.

Chromatographic Methods: Purity Assessment and Separation

Chromatographic techniques are essential for separating isoprene esters from reaction mixtures and for verifying their purity, a prerequisite for accurate property measurements.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a versatile method for the analysis of isoprene and its derivatives[6]. HPLC coupled with mass spectrometry (HPLC-MS/MS) provides a sensitive method for analyzing isoprenoid intermediates[7].

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) : GC is well-suited for the analysis of volatile compounds like isoprene[8][9]. When coupled with a mass spectrometer, GC-MS allows for the identification of individual components in a mixture based on their mass-to-charge ratio and fragmentation patterns[2].

Experimental Protocol: A Step-by-Step Workflow for Isoprene Ester Characterization

The following protocol outlines a general workflow for the experimental characterization of a newly synthesized isoprene ester.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_property Physicochemical Property Measurement Synthesis Isoprene Ester Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (HPLC/GC) Purification->Purity_Check FTIR_Analysis FTIR Spectroscopy Purity_Check->FTIR_Analysis NMR_Analysis NMR (¹H & ¹³C) Spectroscopy FTIR_Analysis->NMR_Analysis MS_Analysis Mass Spectrometry NMR_Analysis->MS_Analysis Solubility Solubility Determination MS_Analysis->Solubility Boiling_Point Boiling Point Measurement Solubility->Boiling_Point Refractive_Index Refractive Index Measurement Boiling_Point->Refractive_Index Data_for_Validation Data_for_Validation Refractive_Index->Data_for_Validation Final Dataset

Caption: Experimental workflow for isoprene ester characterization.

The Predictive Power of Theoretical Models

Theoretical models, particularly QSAR and QSPR, establish a mathematical relationship between the chemical structure of a molecule and its properties or activities[10]. These models are invaluable for predicting the behavior of novel isoprene esters without the need for extensive and costly experimentation.

Quantitative Structure-Property/Activity Relationships (QSAR/QSPR)

QSAR and QSPR models are built upon the principle that the properties of a chemical are a function of its molecular structure. These models utilize molecular descriptors—numerical representations of a molecule's chemical and physical characteristics—to predict properties of interest.

  • Model Development : The development of a robust QSAR/QSPR model typically involves the following steps:

    • Data Set Curation : A diverse set of esters with known experimental data is compiled.

    • Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule in the dataset.

    • Variable Selection : Statistical methods, such as Genetic Algorithms (GA), are used to select the most relevant descriptors[11].

    • Model Building : A mathematical relationship, often through Multiple Linear Regression (MLR), is established between the selected descriptors and the property of interest[11].

  • Model Validation : The predictive ability of the generated model must be rigorously assessed. Common validation techniques include:

    • Internal Validation : Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness[10][11].

    • External Validation : The model's predictive power is tested on a set of compounds that were not used in the model development process[10].

A Logical Framework for Cross-Validation

The cross-validation process involves a systematic comparison of experimentally determined values with the predictions generated by the theoretical model.

Cross_Validation_Logic Exp_Data Experimental Data (e.g., Boiling Point, Solubility) Comparison Comparative Analysis (Statistical Metrics) Exp_Data->Comparison Theo_Model Theoretical Model (e.g., QSAR/QSPR) Prediction Model Prediction for Isoprene Ester Theo_Model->Prediction Prediction->Comparison Validation_Outcome Validation Outcome (Model Accepted, Refined, or Rejected) Comparison->Validation_Outcome

Caption: Logical flow of the cross-validation process.

A Comparative Analysis: Bridging Experiment and Theory

The core of the cross-validation process lies in the direct comparison of experimental and predicted data. This comparison should be quantitative, employing statistical metrics to assess the model's performance.

Data Presentation for Clear Comparison

For a hypothetical set of isoprene esters, the following table illustrates how experimental and predicted data for a key physicochemical property, such as the octanol-water partition coefficient (LogP), can be presented for comparative analysis.

Isoprene EsterExperimental LogPPredicted LogP (QSAR Model)Absolute Error
Isoprene Ester A3.253.180.07
Isoprene Ester B3.873.950.08
Isoprene Ester C4.124.050.07
Isoprene Ester D2.983.050.07
Key Statistical Metrics for Model Evaluation

Several statistical parameters are crucial for evaluating the performance of a QSAR/QSPR model:

  • Coefficient of Determination (R²) : Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).

  • Root Mean Square Error (RMSE) : Measures the differences between values predicted by a model and the values observed.

  • Leave-One-Out Cross-Validated R² (Q²) : A measure of the model's predictive ability, obtained through internal cross-validation.

A well-performing model will exhibit a high R² and Q² (typically > 0.7) and a low RMSE.

Conclusion: Towards Predictive and Reliable Science

The cross-validation of experimental data with theoretical models is not merely a procedural step but a fundamental aspect of scientific rigor. For researchers working with isoprene esters, this process ensures that computational predictions are grounded in empirical reality. By embracing the methodologies outlined in this guide, you can enhance the predictive accuracy of your theoretical models, leading to more efficient and reliable scientific discovery and drug development.

References

A comparative study of different synthetic routes to functionalized propane linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Functionalized Propane Linkers

Introduction: The Central Role of Propane Linkers in Drug Discovery and Beyond

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the ability to precisely connect molecular fragments is paramount. Functionalized propane linkers, three-carbon chains bearing reactive groups, serve as fundamental building blocks for this purpose. Their structural simplicity and synthetic versatility allow for the systematic variation of spacing and functionality between two points of interest in a molecule. This guide provides a comparative analysis of several key synthetic routes to these indispensable linkers, offering insights into the strategic selection of a method based on desired functionality, scale, and overall synthetic goals. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative summary to aid researchers in their synthetic design.

I. Classical Approaches: Building the Carbon Skeleton

The construction of the basic three-carbon propane backbone is the foundational step, often followed by functionalization. Two classical methods, Malonic Ester Synthesis and Michael Addition, have long been staples in the organic chemist's toolbox for this purpose.

A. Malonic Ester Synthesis: A Versatile Route to Substituted Propanoic Acids

The malonic ester synthesis is a robust and highly adaptable method for preparing substituted carboxylic acids, which can serve as functionalized propane linkers.[1][2] The core principle of this synthesis lies in the high acidity of the α-protons of a malonic ester (typically diethyl malonate), allowing for easy deprotonation to form a stabilized enolate. This nucleophilic enolate can then be alkylated with a suitable electrophile.

Causality of Experimental Choices: The choice of a relatively mild base like sodium ethoxide is crucial to prevent unwanted side reactions such as ester hydrolysis.[3] The subsequent hydrolysis and decarboxylation steps are driven by the stability of the six-membered transition state in the decarboxylation of the resulting β-keto acid.[1]

  • Enolate Formation: To a solution of sodium ethoxide (1.0 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Alkylation: To the resulting enolate solution, add benzyl bromide (1.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Hydrolysis and Decarboxylation: After cooling, add an aqueous solution of sodium hydroxide and reflux for an additional 2 hours to hydrolyze the esters. Acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation, yielding 4-phenylbutanoic acid.[1]

B. Michael Addition: Forming 1,5-Dicarbonyl Compounds

The Michael addition, or 1,4-conjugate addition, is a powerful method for forming carbon-carbon bonds.[4] In the context of propane linkers, this reaction is typically used to create 1,5-dicarbonyl compounds, which can be further modified. The reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][5]

Causality of Experimental Choices: The choice of a soft nucleophile, such as an enolate or an enamine, is key to achieving 1,4-addition over direct 1,2-addition to the carbonyl group.[5] The reaction is often catalyzed by a base to generate the nucleophilic enolate.[6] Recent advancements have demonstrated the feasibility of performing this reaction under neutral, solvent-free conditions, enhancing its environmental friendliness.[7]

  • Reaction Setup: In a mortar, combine a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) and a β-nitroalkene (e.g., β-nitrostyrene, 1.0 eq).[7]

  • Grinding: Grind the mixture with a pestle for the time specified in the relevant literature, monitoring the reaction by TLC.

  • Workup: After completion, the product can often be isolated by simple washing with a suitable solvent to remove any unreacted starting materials.[7]

II. Introducing Heteroatoms: Direct Functionalization Strategies

For many applications, particularly in drug development, the incorporation of heteroatoms like nitrogen and oxygen into the propane linker is essential. Reductive amination and the ring-opening of strained heterocycles are two powerful methods for achieving this.

A. Reductive Amination: A Controlled Route to Amino Linkers

Reductive amination is a highly efficient and controlled method for synthesizing amines.[8][9] It circumvents the issue of over-alkylation often encountered with direct alkylation of amines.[8] The reaction proceeds through the in-situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced to the corresponding amine.[9]

Causality of Experimental Choices: The choice of reducing agent is critical for the success of this reaction. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[8]

  • Imine Formation: In a suitable solvent such as methanol, combine the primary amine (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Reduction: To this mixture, add sodium cyanoborohydride (1.2 eq) portion-wise at room temperature.

  • Workup: After the reaction is complete, quench with an aqueous acid solution and extract the product with an organic solvent.[8][10]

B. Ring-Opening of Azetidines and Oxetanes: Access to 1,3-Amino Alcohols and Diols

The ring-opening of strained four-membered heterocycles like azetidines and oxetanes provides a direct route to 1,3-difunctionalized propane linkers.[11][12] These reactions are driven by the release of ring strain and can be initiated by various nucleophiles or acids.[11][13]

Causality of Experimental Choices: The regioselectivity of the ring-opening is a key consideration. Under neutral or basic conditions, nucleophilic attack typically occurs at the less substituted carbon atom.[13] In the presence of a Lewis or Brønsted acid, the reaction can be directed to the more substituted carbon.[11]

  • Reaction Setup: Dissolve the substituted oxetane (1.0 eq) in a suitable solvent.

  • Nucleophilic Addition: Add the desired nucleophile (e.g., an amine or thiol, 1.2 eq) and a suitable catalyst if required (e.g., a Lewis acid).

  • Workup: Monitor the reaction by TLC. Upon completion, quench the reaction and purify the resulting 1,3-functionalized propane derivative by chromatography.[12][14]

III. Modern and Modular Approaches: Efficiency and Versatility

Modern synthetic chemistry often favors modular approaches that allow for the rapid and efficient assembly of complex molecules from simpler building blocks. Amide bond formation and "Click Chemistry" are prime examples of such strategies.

A. Amide Bond Formation: Creating Robust and Versatile Linkages

Amide bonds are exceptionally stable and are a cornerstone of peptide synthesis and many drug molecules.[15][16] The formation of an amide bond to create a functionalized propane linker typically involves the coupling of a carboxylic acid with an amine using a coupling agent.[17][18]

Causality of Experimental Choices: The choice of coupling agent is crucial for efficient amide bond formation, especially with sterically hindered or electron-deficient substrates.[18] Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.[16]

  • Acid Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane. Add the coupling agent (e.g., DCC, 1.1 eq) and a catalyst (e.g., DMAP, 0.1 eq).

  • Amine Addition: To the activated acid, add the amine (1.0 eq) and stir at room temperature.

  • Workup: Monitor the reaction by TLC. Upon completion, filter off the urea byproduct and purify the amide product by chromatography.[16][19]

B. Click Chemistry: A Bioorthogonal and Highly Efficient Ligation Strategy

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[20] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[21][22] This method is ideal for functionalizing propane linkers in complex molecular environments, including biological systems.[23]

Causality of Experimental Choices: The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen cycloaddition.[22] The reaction is typically performed in a mixture of water and an organic solvent to accommodate a wide range of substrates.

  • Reaction Mixture: In a suitable solvent mixture (e.g., t-butanol/water), combine the azide-functionalized propane linker (1.0 eq) and the alkyne-containing molecule (1.0 eq).

  • Catalyst Addition: Add a solution of copper(II) sulfate (0.05 eq) and sodium ascorbate (0.1 eq) to generate the active Cu(I) catalyst in situ.

  • Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC). The product can often be isolated by simple filtration or extraction.[20][21]

IV. The Importance of Protecting Groups

In many multi-step syntheses, the use of protecting groups is essential to temporarily mask reactive functional groups and prevent unwanted side reactions.[24] The choice of protecting group depends on its stability to the reaction conditions and the ease of its selective removal.[25] Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are particularly powerful in complex syntheses.[25] For example, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is cleaved by a base.[26]

V. Purification Strategies

The purification of the final functionalized propane linker is a critical step to ensure its suitability for downstream applications. Common purification techniques include:

  • Chromatography: Column chromatography is a versatile method for separating compounds based on their polarity.

  • Crystallization: For solid compounds, crystallization can be a highly effective method for obtaining pure material.

  • Distillation: For volatile liquid products, distillation can be used for purification.

  • Extraction: Liquid-liquid extraction is useful for separating the product from impurities based on their differential solubility in two immiscible liquids.

In some industrial applications, specialized techniques like using molecular sieves are employed for high-purity separations.[27]

Comparative Summary of Synthetic Routes

Synthetic Route Key Transformation Advantages Disadvantages Typical Functional Groups
Malonic Ester Synthesis Alkylation of malonic ester followed by hydrolysis and decarboxylationVersatile, well-established, good yields[28]Requires harsh hydrolysis/decarboxylation conditions, can lead to dialkylation[28]Carboxylic acids, alkyl chains
Michael Addition 1,4-Conjugate addition of a nucleophile to an α,β-unsaturated carbonylForms C-C bonds efficiently, can be performed under mild conditions[4][7]Can be prone to side reactions (1,2-addition), requires specific substratesKetones, esters, nitriles
Reductive Amination Formation and reduction of an imine/iminium ionHigh selectivity, avoids over-alkylation, mild conditions[8][9]Requires a carbonyl compound and an amine as starting materialsPrimary, secondary, and tertiary amines
Ring-Opening of Heterocycles Nucleophilic or acid-catalyzed opening of strained ringsDirect route to 1,3-difunctionalized compounds, stereocontrol possible[11][12]Limited availability of substituted starting materials, regioselectivity can be an issue[13]Alcohols, amines, thiols
Amide Bond Formation Coupling of a carboxylic acid and an amineForms highly stable bonds, wide variety of coupling reagents available[17][18]Can require expensive coupling agents, potential for racemization[17]Amides
Click Chemistry (CuAAC) Copper-catalyzed azide-alkyne cycloadditionHigh efficiency, bioorthogonal, mild conditions[20][21]Requires azide and alkyne functional groups, potential for copper contaminationTriazoles

Visualization of Synthetic Workflows

Malonic Ester Synthesis Workflow

MalonicEsterSynthesis start Diethyl Malonate enolate Enolate Formation (Base, e.g., NaOEt) start->enolate alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation hydrolysis Hydrolysis (NaOH, H₂O) alkylation->hydrolysis decarboxylation Decarboxylation (H₃O⁺, Heat) hydrolysis->decarboxylation product Functionalized Propanoic Acid decarboxylation->product

Caption: Workflow for Malonic Ester Synthesis.

Reductive Amination Workflow

ReductiveAmination carbonyl Aldehyde/Ketone imine_formation Imine/Iminium Ion Formation carbonyl->imine_formation amine Primary/Secondary Amine amine->imine_formation reduction Reduction (e.g., NaBH₃CN) imine_formation->reduction product Functionalized Amine reduction->product

Caption: Workflow for Reductive Amination.

Conclusion

The synthesis of functionalized propane linkers is a mature field with a diverse array of reliable methods. The choice of a particular synthetic route should be guided by the specific functional groups required in the final product, the desired scale of the reaction, and the overall synthetic strategy. Classical methods like the malonic ester synthesis and Michael addition remain valuable for constructing the carbon backbone, while modern techniques such as reductive amination and click chemistry offer unparalleled control and efficiency for introducing heteroatoms and performing modular ligations. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to make informed decisions and successfully synthesize the functionalized propane linkers necessary to advance their scientific endeavors.

References

A Senior Scientist's Guide to Validating the In Vivo Biocompatibility of Isoprene Ester Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a biomaterial is a critical decision point that dictates the ultimate success of an in vivo application. The ideal material must not only perform its intended function but also coexist harmoniously with the biological environment. For decades, aliphatic polyesters like polylactic acid (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (PCL) have been the gold standard. However, the search for polymers with tunable degradation rates, diverse mechanical properties, and bespoke functionalities is perpetual. This guide introduces isoprene ester derivatives, a promising class of elastomers, and provides a framework for validating their biocompatibility, comparing them directly against established benchmarks.

Part 1: The Imperative of Biocompatibility

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application[1]. This is not a single property but a collection of interactions between the material and the host tissue. An unfavorable interaction can lead to inflammation, thrombosis, fibrous encapsulation, or outright rejection of an implant, compromising its function and patient safety.

The International Organization for Standardization (ISO) provides a foundational series of standards for the biological evaluation of medical devices, ISO 10993[2][3]. Part 1 of this standard offers a framework for planning a biological evaluation and minimizing the number and exposure of test animals[2][3]. Key parameters to assess, which form the basis of our comparison, include:

  • Cytotoxicity: The potential for a material to cause cell death.[4][5]

  • Hemocompatibility: The effect of a material on blood and its components, particularly crucial for blood-contacting devices.[4]

  • Inflammatory Response: The degree of inflammation elicited by the material upon implantation.[6]

  • Degradation Profile: The rate and byproducts of material breakdown in a physiological environment.[7][8]

Part 2: A Comparative Analysis: Isoprene Ester Derivatives vs. Standard Biopolymers

Isoprene-based polymers, derived from the monomer of natural rubber, offer unique elastomeric properties.[9] When functionalized as esters, their degradation kinetics and surface chemistry can be precisely tuned. This section compares a representative isoprene ester derivative against PLA, PLGA, and PCL based on key biocompatibility metrics.

Table 1: Comparative Biocompatibility Performance of Selected Polymers

Parameter Isoprene Ester Derivative (Hypothetical Data) Polylactic Acid (PLA) Poly(lactic-co-glycolic acid) (PLGA) Polycaprolactone (PCL)
In Vitro Cytotoxicity (% Cell Viability) >90%>90%[10]>85% (Degradation products can be acidic)[11]>95%[12]
Hemolysis (%) <2%<2%<5%<2%
In Vivo Inflammatory Response Minimal, transient inflammation resolving by 4 weeks.Mild initial inflammation, forming a thin fibrous capsule.[12]Moderate inflammation, linked to acidic degradation products.[11]Minimal inflammation, well-integrated with tissue.[8][13]
Degradation Time Tunable (Weeks to Months)12-24 months[7][14]Weeks to 12 months (ratio-dependent)[15][16]>24 months[13][17]

Expert Insights:

  • Cytotoxicity: While all listed polymers generally exhibit low cytotoxicity, the acidic byproducts of PLGA degradation (lactic and glycolic acid) can create a localized low-pH environment, potentially stressing surrounding cells.[11] Isoprene ester derivatives are hypothesized to degrade into non-toxic, readily metabolized products, a critical point for validation.

  • Hemocompatibility: A hemolysis value below 2% is typically considered non-hemolytic.[18] All four polymer classes generally perform well in this regard, making them suitable for applications with transient blood contact. For permanent blood-contacting devices, further testing like complement activation and thrombogenicity is required as per ISO 10993-4.[4][19]

  • Inflammatory Response: The host response to biodegradable polymers is often orchestrated by macrophages.[6] An initial acute inflammatory response is normal, but a prolonged, chronic response can lead to thick fibrous encapsulation and device failure. The slower degradation of PCL and PLA often results in a more favorable, less intense long-term inflammatory profile compared to the faster-degrading PLGA.[11][12][13] The goal for isoprene ester derivatives is to demonstrate a response that is minimal and resolves quickly.

Part 3: Essential Protocols for Biocompatibility Validation

Trustworthiness in biocompatibility data comes from rigorous, standardized protocols. Here, we detail the methodologies for the foundational in vitro and in vivo tests.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay via Elution Method)

This protocol is based on ISO 10993-5 and assesses cell viability by measuring the metabolic activity of cells exposed to extracts of the test material.[2][20] Healthy cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[5]

Methodology:

  • Extract Preparation (as per ISO 10993-12):

    • Prepare sterile samples of the isoprene ester derivative, positive control (e.g., organotin-stabilized PVC), and negative control (e.g., high-density polyethylene) with a surface area-to-volume ratio of 3 cm²/mL.

    • Incubate samples in complete cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours.

    • Collect the resulting extracts under sterile conditions.

  • Cell Seeding:

    • Seed L929 mouse fibroblast cells (an ISO-recommended cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Exposure:

    • Remove the culture medium and replace it with the prepared material extracts (100 µL/well).

    • Incubate for another 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours, allowing formazan crystals to form.

    • Add 100 µL of solubilization solution (e.g., acidified isopropanol) and mix thoroughly to dissolve the crystals.

  • Quantification:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as: (Absorbance of Test Sample / Absorbance of Negative Control) x 100. A viability reduction of more than 30% is considered a cytotoxic effect.[21]

MTT_Assay_Workflow cluster_prep Phase 1: Extract Preparation cluster_exposure Phase 2: Cell Exposure cluster_assay Phase 3: Quantification prep1 Prepare Material Samples (Test, Positive, Negative) prep2 Incubate in Culture Medium (37°C, 24h) prep1->prep2 prep3 Collect Sterile Extracts prep2->prep3 exp3 Replace Medium with Extracts prep3->exp3 Use Extracts exp1 Seed L929 Fibroblasts in 96-well Plate exp2 Incubate (24h) for Attachment exp1->exp2 exp2->exp3 exp4 Incubate (24h) exp3->exp4 assay1 Add MTT Reagent exp4->assay1 Begin Assay assay2 Incubate (3-4h) assay1->assay2 assay3 Add Solubilizer assay2->assay3 assay4 Read Absorbance (570nm) assay3->assay4 Hemolysis_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Test Material (Isoprene Derivative) D Add Diluted Blood to All Samples & Incubate (37°C, 3h) A->D B Positive Control (DI Water) B->D C Negative Control (CMF-PBS) C->D E Centrifuge Samples (700-800 x g, 15 min) F Collect Supernatant E->F G Add Drabkin's Reagent F->G H Read Absorbance (540nm) G->H D->E InVivo_Study_Workflow A Animal Acclimatization B Surgical Implantation (Test & Control Materials) A->B C Post-Operative Monitoring (Daily Observations) B->C D Scheduled Euthanasia (e.g., 1, 4, 12 weeks) C->D E Tissue Explantation & Fixation D->E F Histological Processing (Embedding, Sectioning, H&E Staining) E->F G Microscopic Pathological Analysis F->G

References

A Senior Application Scientist's Guide to Characterizing Complex Polymers: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and therapeutics, complex polymers stand out for their sophisticated architectures and tailored functionalities. From branched and star-shaped polymers to block copolymers and bioconjugates, the precise characterization of these macromolecules is paramount to ensuring their safety, efficacy, and performance. This guide provides a comparative overview of key analytical techniques, offering insights into their principles, applications, and limitations, and empowering researchers to select the most appropriate methods for their specific challenges.

The Challenge of Complexity: What Defines a "Complex" Polymer?

Unlike their linear counterparts, complex polymers possess intricate structures that demand a multi-faceted analytical approach. Key features that contribute to this complexity include:

  • Complex Architecture: Branched, star-shaped, dendritic, or cyclic structures.

  • Dispersity in Multiple Dimensions: Variations in molecular weight, composition, and functionality.

  • Conjugation: Attachment of other molecules, such as proteins, peptides, or small molecule drugs.

A single characterization technique is often insufficient to fully elucidate the structure of a complex polymer. Therefore, a synergistic combination of methods is typically required to build a comprehensive understanding.

A Comparative Analysis of Key Characterization Techniques

The selection of an appropriate characterization technique is contingent upon the specific property of interest. The following sections provide a detailed comparison of commonly employed methods.

Determining Molecular Weight and Size Distribution

The molecular weight and its distribution are fundamental properties of any polymer. For complex polymers, these parameters are often more challenging to determine accurately.

SEC, also known as GPC, separates molecules based on their hydrodynamic volume in solution. While conventional SEC relies on calibration with linear standards, this approach can be misleading for complex polymers with different architectures.

Multi-Detector SEC (SEC-MALS): The coupling of SEC with a Multi-Angle Light Scattering (MALS) detector and a refractive index (RI) detector allows for the direct determination of absolute molecular weight without the need for column calibration. This is particularly powerful for analyzing branched polymers and conjugates.

Mass spectrometry techniques provide information on the absolute molecular weight and can reveal details about the chemical structure and end groups.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is well-suited for determining the absolute molecular weight of polymers with low polydispersity. It can also be used to identify end groups and the composition of copolymers.

  • Electrospray Ionization (ESI) MS: ESI-MS is another soft ionization technique that can be used for polymer analysis, often coupled with liquid chromatography.

Elucidating Chemical Structure and Composition

Understanding the chemical makeup and arrangement of monomer units is crucial for predicting the properties of a complex polymer.

NMR is one of the most powerful techniques for determining the chemical structure of polymers.

  • ¹H and ¹³C NMR: These one-dimensional techniques are used to identify the monomer units, determine the copolymer composition, and analyze end groups.

  • 2D NMR (e.g., COSY, HSQC): Two-dimensional NMR experiments can provide more detailed information about the connectivity of atoms, helping to elucidate the microstructure and architecture of complex polymers.

FTIR provides information about the functional groups present in a polymer. It is a relatively simple and rapid technique that can be used for qualitative analysis and to monitor chemical reactions.

Investigating Polymer Architecture and Solution Structure

The three-dimensional arrangement of a polymer chain, both in terms of its overall architecture and its conformation in solution, significantly influences its properties.

  • Multi-Angle Light Scattering (MALS): As mentioned earlier, MALS, when coupled with SEC, provides absolute molecular weight and the radius of gyration (Rg). The relationship between molecular weight and Rg can be used to gain insights into the polymer's architecture (e.g., linear vs. branched).

  • Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques provide information about the size, shape, and conformation of polymers in solution on a nanometer scale. They are particularly useful for studying the self-assembly of block copolymers and the structure of polymer-protein conjugates.

Assessing Thermal Properties and Stability

The thermal behavior of a polymer is critical for its processing and end-use applications.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

A Synergistic Workflow for Comprehensive Characterization

A logical and integrated workflow is essential for the efficient and thorough characterization of complex polymers. The following diagram illustrates a typical workflow, starting from initial screening to in-depth structural elucidation.

G cluster_0 Initial Screening cluster_1 Detailed Molecular Weight & Size cluster_2 Structural & Compositional Analysis cluster_3 Architecture & Solution Behavior cluster_4 Thermal Properties A FTIR (Functional Groups) C SEC-MALS (Absolute MW, Rg) A->C Initial MW estimate B Conventional SEC/GPC (Relative MW) B->C Initial MW estimate E 1D & 2D NMR (Chemical Structure, Composition) C->E Confirm MW & Dispersity F SAXS/SANS (Solution Structure, Self-Assembly) C->F Correlate size with solution structure D MALDI-TOF MS (Absolute MW, End Groups) D->E Confirm MW & End Groups E->F Correlate structure with solution behavior H DSC (Tg, Tm) TGA (Stability) E->H Correlate structure with thermal properties G Rheology (Viscoelastic Properties) F->G Relate structure to bulk properties

Caption: A typical workflow for the comprehensive characterization of complex polymers.

Data Summary: A Head-to-Head Comparison of Techniques

Technique Information Obtained Sample Requirements Advantages Limitations
SEC-MALS Absolute molecular weight (Mw), radius of gyration (Rg), polydispersity index (PDI)Soluble polymer, ~1-5 mg/mLNo column calibration needed, provides information on architectureCan be affected by polymer-column interactions, requires good separation
MALDI-TOF MS Absolute molecular weight, end-group analysis, copolymer compositionSoluble polymer, low PDI preferred, ~0.1-1 mg/mLHigh mass accuracy, provides detailed structural informationMass discrimination can occur for high PDI samples, requires a suitable matrix
NMR (¹H, ¹³C, 2D) Chemical structure, composition, microstructure, tacticity, branchingSoluble polymer, ~5-20 mgProvides detailed structural information at the atomic levelCan be insensitive for low concentration components, complex spectra for heterogeneous polymers
SAXS/SANS Size, shape, and conformation in solution, self-assembly behaviorSoluble polymer, ~1-10 mg/mLProvides information on the nanoscale structureRequires specialized equipment (synchrotron/neutron source), data analysis can be complex
DSC Glass transition temperature (Tg), melting temperature (Tm), crystallinitySolid or liquid polymer, ~5-10 mgProvides key information on thermal transitionsCan be affected by thermal history, may not be sensitive to subtle transitions
TGA Thermal stability, decomposition temperature, composition of multi-component systemsSolid or liquid polymer, ~5-10 mgSimple and robust, provides quantitative information on mass lossDoes not identify decomposition products, can be affected by heating rate

Experimental Protocols: A Practical Guide

Protocol for SEC-MALS Analysis of a Branched Polymer
  • Mobile Phase Preparation: Prepare an appropriate mobile phase (e.g., THF, DMF with 0.05 M LiBr) and filter it through a 0.2 µm filter. Degas the mobile phase thoroughly.

  • Instrument Setup: Equilibrate the SEC system, including the columns, MALS detector, and RI detector, with the mobile phase until a stable baseline is achieved.

  • Detector Calibration: Calibrate the RI detector using a set of known concentration standards. Normalize the MALS detectors using a well-characterized, narrow polymer standard.

  • Sample Preparation: Dissolve the branched polymer in the mobile phase to a concentration of 1-3 mg/mL. Filter the sample solution through a 0.2 µm filter.

  • Data Acquisition: Inject the sample onto the SEC system and collect the data from all detectors.

  • Data Analysis: Use the MALS software to calculate the absolute molecular weight and radius of gyration at each elution volume. Determine the overall molecular weight distribution and branching parameters.

Protocol for MALDI-TOF MS Analysis of a Polymer-Drug Conjugate
  • Matrix Selection and Preparation: Choose a suitable matrix (e.g., dithranol, sinapinic acid) that absorbs at the laser wavelength and co-crystallizes with the analyte. Prepare a saturated solution of the matrix in an appropriate solvent (e.g., THF, acetone).

  • Sample Preparation: Dissolve the polymer-drug conjugate in a suitable solvent (e.g., THF) to a concentration of ~1 mg/mL.

  • Sample-Matrix Deposition: Mix the sample solution and the matrix solution in a specific ratio (e.g., 1:10 v/v). Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely.

  • Instrument Calibration: Calibrate the mass spectrometer using a polymer standard with a known molecular weight and narrow distribution.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Optimize the laser power to obtain good signal-to-noise without causing fragmentation.

  • Data Analysis: Determine the peak molecular weights of the polymer-drug conjugate and any unconjugated polymer. The mass difference can confirm the successful conjugation and determine the number of drug molecules per polymer chain.

Concluding Remarks and Future Perspectives

The characterization of complex polymers is a challenging yet essential task in modern materials science and drug development. While individual techniques provide valuable pieces of the puzzle, a comprehensive understanding can only be achieved through the synergistic application of multiple, complementary methods. The workflow and comparative data presented in this guide offer a framework for researchers to develop a robust characterization strategy.

Looking ahead, advancements in high-resolution mass spectrometry, multi-dimensional chromatography, and advanced modeling techniques will continue to enhance our ability to unravel the intricacies of complex polymers, paving the way for the design of next-generation materials with unprecedented control over their structure and function.

Assessing the reproducibility of the synthesis of BnOH-NH-bis-(C2-S)-propane-O-isoprene ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reproducible Synthesis of Complex Thioether Esters: A Comparative Analysis

Introduction: The Reproducibility Crisis in Complex Molecule Synthesis

In the fields of drug discovery and materials science, the synthesis of complex, multi-functional molecules is a daily necessity. However, the path from a published procedure to a vial of pure compound in another laboratory is often fraught with challenges. A 2016 survey highlighted this issue, revealing that over 70% of researchers have failed to reproduce another scientist's experiments, and over half have failed to reproduce their own.[1][2] This "reproducibility crisis" leads to wasted resources, project delays, and unreliable biological data.[3][4]

This guide provides an in-depth analysis of the synthetic reproducibility of a representative complex molecule: BnOH-NH-bis-(C2-S)-propane-O-isoprene ester . While this specific molecule serves as a model, the principles, protocols, and comparative analyses discussed are broadly applicable to a wide range of multi-step organic syntheses. We will dissect a primary synthetic route, identify critical parameters for success, compare it with viable alternatives, and provide the technical insights necessary to ensure consistent, reproducible outcomes.

Part 1: A Proposed Primary Synthesis Route: A Convergent Thiol-Ene and Steglich Esterification Approach

To construct our target molecule, we propose a modern, convergent strategy that maximizes efficiency and functional group tolerance. The synthesis is broken down into two key bond-forming stages: the construction of the thioether core via a photocatalyzed thiol-ene reaction and the final esterification using the Steglich method.

Key Strategy 1: Photocatalyzed Thiol-Ene Reaction for C-S Bond Formation

The radical thiol-ene reaction is a powerful "click" reaction that allows for the anti-Markovnikov addition of a thiol to an alkene.[5] The use of visible-light photoredox catalysis makes this transformation exceptionally mild and tolerant of sensitive functional groups, avoiding the need for harsh reagents or high temperatures.[5][6][7] This method is chosen for its high efficiency, selectivity, and reputation for clean product formation with minimal side products like disulfides.

  • Reagent Preparation : In a nitrogen-filled glovebox, add the functionalized alkene (1.0 eq), the thiol (e.g., 1,3-propanedithiol, 0.5 eq), and a suitable photocatalyst (e.g., Ru(bpy)₃Cl₂, 0.5-1 mol%) to a vial.

  • Solvent Addition : Add degassed, anhydrous solvent (e.g., DMF or CH₃CN) to achieve a concentration of 0.1 M. Ensure the mixture is fully dissolved.

  • Reaction Setup : Seal the vial, remove from the glovebox, and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp). Begin vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS at 30-minute intervals. The reaction is typically complete within 2-4 hours.

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel to yield the desired bis-thioether intermediate.

G cluster_start Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_end Output A 1,3-Propanedithiol G Radical Initiation & Propagation A->G B Functionalized Alkenes (x2) B->G C Photocatalyst (e.g., Ru(bpy)3Cl2) C->G D Degassed Solvent (DMF) D->G E Inert Atmosphere (N2) E->G F Visible Light (Blue LED) F->G H Crude Product Mixture G->H Reaction Completion I Purified Thioether Core H->I Purification

Figure 1. Workflow for Photocatalyzed Thiol-Ene Synthesis.

Key Strategy 2: Steglich Esterification

For the final esterification step, the Steglich esterification is an excellent choice due to its mild, room-temperature conditions, which are ideal for substrates with sensitive functional groups or those prone to acid-catalyzed degradation.[8][9] The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[9][10]

  • Reagent Preparation : Dissolve the carboxylic acid-functionalized thioether intermediate (1.0 eq), the isoprene-derived alcohol (e.g., prenol, 1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a flame-dried, N₂-purged flask.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • DCC Addition : Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up : Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing with additional DCM. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the crude residue in ethyl acetate and wash with 5% HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the final ester product.

G RCOOH Carboxylic Acid O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl + DCC DCC DCC DCC->O_acyl Acyl_DMAP Acyl-DMAP Cation (Highly Reactive) O_acyl->Acyl_DMAP + DMAP Ester Product Ester O_acyl->Ester + Alcohol (slow) DCU DCU (Byproduct) O_acyl->DCU DMAP DMAP (Catalyst) DMAP->Acyl_DMAP Acyl_DMAP->Ester + Alcohol ROH Alcohol ROH->Ester

Figure 2. Simplified Mechanism of DMAP-Catalyzed Steglich Esterification.

Part 2: A Self-Validating System: Critical Parameters for Reproducibility

Achieving reproducibility is not a matter of chance; it is the result of rigorously controlling critical variables.[11] A protocol should function as a self-validating system, with built-in analytical checkpoints to ensure each step has proceeded as expected.[12][13][14] Below are the key parameters that dictate the success of our proposed synthesis.

ParameterKey ReactionCausality & Rationale for ControlRecommended Validation
Reagent Purity BothThiol-Ene: Oxidized thiols (disulfides) are inactive. Steglich: Impurities in the acid or alcohol can lead to side products. DCC degrades with moisture.NMR/GC-MS of starting materials. Use freshly opened or purified reagents.
Solvent Quality BothThiol-Ene: Dissolved oxygen can quench the radical reaction. Steglich: Trace water hydrolyzes DCC and the active O-acylisourea intermediate.Use anhydrous, degassed solvents. A Karl Fischer titration can verify water content (<50 ppm).
Catalyst Activity BothThiol-Ene: Photocatalyst activity can vary between batches. Steglich: DMAP quality is crucial for catalytic turnover.Run a small-scale test reaction with a known standard to confirm catalyst performance.
Atmosphere Control Thiol-EneThe radical chain propagation is highly sensitive to oxygen, which acts as a radical trap, inhibiting the reaction.Perform the reaction under a rigorously maintained inert atmosphere (N₂ or Ar).
Light Source Thiol-EneThe photon flux and wavelength of the light source directly impact the rate of photocatalyst excitation and, thus, the reaction kinetics.Standardize the light source (type, power, distance from the vessel) for consistent results.
Temperature SteglichWhile run at room temperature, side reactions, such as the rearrangement of the O-acylisourea to an inactive N-acylurea, can be accelerated at higher temperatures.[9]Maintain a consistent ambient temperature (e.g., 20-22 °C) and ensure the initial DCC addition is performed at 0 °C to control exotherms.
Reaction Monitoring BothSimply running a reaction for a set time is unreliable. Variations in reagent quality or setup can alter reaction rates.[15]Use TLC or LC-MS to monitor the disappearance of the limiting reagent. This provides a definitive endpoint and prevents the formation of degradation products from prolonged reaction times.
Work-up & Purification BothSteglich: Incomplete removal of the DCU byproduct can complicate subsequent steps. Both: Inconsistent purification can lead to variable purity in the final compound.Standardize the filtration and extraction procedures. Use a consistent chromatography protocol (silica gel batch, eluent system, column loading).

Part 3: Comparison with Alternative Synthetic Strategies

No single method is perfect for all scenarios. A robust assessment requires comparing the primary route with established alternatives.

Alternative 1: Thia-Michael Addition for C-S Bond Formation

The base-catalyzed thia-Michael addition is a classic method for forming C-S bonds.[16] It involves the addition of a thiolate anion to an electron-deficient alkene (a Michael acceptor).[17][18]

  • Mechanism: A weak base (e.g., Et₃N) deprotonates the thiol to form a nucleophilic thiolate, which attacks the β-carbon of an activated alkene (e.g., an acrylate or vinyl sulfone).[16][17]

  • Key Difference from Thiol-Ene: This reaction is not a radical process and requires the alkene to be electronically activated. It proceeds with Markovnikov-type selectivity (addition at the β-position).

Alternative 2: Yamaguchi Esterification

The Yamaguchi esterification is a powerful alternative for forming esters, especially from sterically hindered substrates.[19][20]

  • Mechanism: The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride.[21] This highly reactive anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP to yield the ester.[20][22][23] The regioselectivity is driven by the preferential attack of DMAP on the less hindered carbonyl of the mixed anhydride.[21]

  • Key Difference from Steglich: It is often a two-step, one-pot procedure and can provide higher yields for challenging couplings where the Steglich reaction might be sluggish.[19]

Comparative Analysis of Synthetic Methods
MethodTypeAdvantagesDisadvantagesBest Suited For...
Photocatalyzed Thiol-Ene C-S FormationMild conditions, high functional group tolerance, works on unactivated alkenes, excellent selectivity.[5][24]Requires a photocatalyst and light source, sensitive to oxygen.Complex molecules with diverse functional groups and unactivated C=C bonds.
Thia-Michael Addition C-S FormationNo metal catalyst or light required, simple reagents.[17]Requires an electron-deficient alkene, risk of polymerization, base can cause side reactions.[18]Syntheses where the precursor is a readily available Michael acceptor (e.g., acrylates).
Steglich Esterification EsterificationVery mild (room temp), good for acid-sensitive substrates, common reagents.[9][10]Can be slow with hindered substrates, DCU byproduct can be difficult to remove, DCC is a skin sensitizer.General-purpose esterification of moderately complex and acid-labile molecules.
Yamaguchi Esterification EsterificationExcellent for sterically hindered acids/alcohols, high yields, no epimerization.[19][20]Requires a specialized, more expensive reagent (TCBC), can be a two-step process.Challenging macrocyclizations or esterifications involving tertiary alcohols or neopentyl systems.

Conclusion: A Framework for Reproducible Synthesis

The successful and reproducible synthesis of complex molecules like "this compound" is not dependent on a single "magic" protocol but on a systematic and informed approach to chemical synthesis. The combination of a photocatalyzed thiol-ene reaction and a Steglich esterification represents a robust and modern primary route. However, understanding the alternatives, such as the thia-Michael addition and Yamaguchi esterification, provides essential flexibility.

Ultimately, reproducibility is achieved by understanding the causality behind each experimental choice, rigorously controlling critical parameters, validating intermediate steps, and maintaining meticulous records. The following flowchart provides a decision-making framework for selecting the most appropriate synthetic strategy.

G cluster_cs C-S Bond Formation cluster_ester Esterification start Start: Choose Synthesis Path cs_decision Is the alkene electron-deficient? start->cs_decision thiol_ene Use Photocatalyzed Thiol-Ene cs_decision->thiol_ene No michael Consider Thia-Michael Addition cs_decision->michael Yes ester_decision Are substrates sterically hindered? thiol_ene->ester_decision michael->ester_decision steglich Use Steglich Esterification ester_decision->steglich No yamaguchi Use Yamaguchi Esterification ester_decision->yamaguchi Yes final Proceed with Synthesis & In-Process Validation steglich->final yamaguchi->final

Figure 3. Decision framework for selecting a synthetic strategy.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of BnOH-NH-bis-(C2-S)-propane-O-isoprene Ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. The compound "BnOH-NH-bis-(C2-S)-propane-O-isoprene ester" represents a unique combination of functional groups, each carrying its own set of potential hazards. Since a specific Safety Data Sheet (SDS) for such a custom molecule is unavailable, this guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in the established principles of chemical waste management. Our approach is built on caution, treating the compound as hazardous until proven otherwise, to ensure the safety of personnel and environmental integrity.

Pre-Disposal Chemical Hazard Assessment

Understanding the constituent parts of the molecule is the first step toward safe disposal. The name implies the presence of several key functional groups, each with potential hazards that must be considered.

Functional GroupPotential Hazards & Disposal Considerations
Benzyl Alcohol (BnOH) Acute toxicity, skin and eye irritant. Classified as hazardous waste.[1] Must be collected for disposal by a licensed facility.[1][2][3]
Amine (-NH-) Potential for corrosivity (basicity), toxicity, and strong odors.[4] Incompatible with acids and oxidizing agents.[5] Must be segregated from other waste streams to prevent hazardous reactions.[5]
Thioether (Sulfide, -S-) Malodorous, can release toxic sulfur oxides upon combustion.[6] Often requires special handling, such as oxidation with bleach, to mitigate odor before collection.[7][8] Waste must be labeled as sulfur-containing.
Ester (-COO-) Susceptible to hydrolysis under acidic or basic conditions, which would break down the molecule into its constituent alcohol and a carboxylate salt.[9][10][11][12] This reactivity must be considered to prevent uncontrolled reactions in a waste container.

Given this combination of functionalities, the compound must be treated as a multi-hazard chemical waste. It is critical to prevent mixing this waste with other chemical streams to avoid unpredictable and dangerous reactions.[13][14][15]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure all handling is performed inside a certified chemical fume hood.[16][17] The immediate availability of an eyewash station and safety shower is mandatory.[17]

Required PPE includes:

  • Eye Protection: Safety goggles with side shields or a full-face shield.[18]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[16]

  • Body Protection: A flame-resistant laboratory coat.[16]

  • Respiratory Protection: Not typically required if all work is conducted within a fume hood, but a respirator should be available for emergency spill situations.[18]

Step-by-Step Disposal Protocol

This protocol ensures regulatory compliance and minimizes risk. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][17] Evaporation is not a permissible disposal method.[17]

Step 1: Waste Characterization & Segregation

  • Treat all waste containing "this compound" (including pure compound, solutions, and contaminated materials) as Hazardous Waste .[19][20]

  • This compound should be classified as a non-halogenated, sulfur- and nitrogen-containing organic waste .

  • Crucially, keep this waste stream separate from all others, particularly acids, bases, and oxidizing agents, to prevent violent reactions.[5][20]

Step 2: Containerization

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap.[20][21][22] A glass bottle is generally a safe choice for organic solvent waste.[23]

  • Ensure the container is not made of metal, as amines and other components may be corrosive.[22]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[22]

Step 3: Labeling

  • Properly label the waste container immediately. The label must include:

    • The words "Hazardous Waste ".[16][20]

    • The full chemical name: "This compound ".

    • An accurate list of all constituents and their approximate concentrations.

    • The date accumulation started.

    • The name of the generating laboratory and principal investigator.

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[20]

  • The SAA must be under the control of laboratory personnel, away from drains, and in a location with secondary containment to manage potential spills.[21][22]

  • Do not store more than 55 gallons of hazardous waste in your laboratory at one time.[19]

Step 5: Arranging for Disposal

  • Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[5][19][24]

  • Provide the waste manifest with a complete and accurate description of the contents.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or vapors are significant.

  • Control & Contain: If safe to do so, prevent the spill from spreading by containing it with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[1][2] Do not use combustible materials like paper towels.

  • Decontaminate:

    • For small spills, once absorbed, carefully collect the material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area thoroughly with soap and water.[16]

    • All cleaning materials, including contaminated gloves and absorbent pads, must be collected and disposed of as hazardous waste.[2][16]

  • Report: Report the spill to your institution's EHS office, regardless of size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this novel compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal cluster_spill Emergency: Spill Protocol A Identify Waste: This compound B Assess Hazards: - Amine (Base) - Thioether (Odor, SOx) - Ester (Hydrolysis) - BnOH (Toxic) A->B C Don Required PPE: - Goggles - Lab Coat - Resistant Gloves B->C D Select Compatible Waste Container (Glass) C->D E Segregate Waste: NON-HALOGENATED SULFUR/NITROGEN-CONTAINING D->E F Collect Waste in Chemical Fume Hood E->F G Do NOT mix with: - Acids - Oxidizers - Other Waste Streams F->G H Securely Cap Container (Leave 10% Headspace) G->H I Affix 'HAZARDOUS WASTE' Label with full chemical name H->I J Store in Secondary Containment in Satellite Accumulation Area (SAA) I->J K Contact EHS for Pickup J->K L Final Disposal via Licensed Facility K->L S1 Alert & Evacuate Area S2 Contain with Non-Combustible Absorbent (e.g., Sand) S1->S2 S3 Collect Contaminated Material into Hazardous Waste Container S2->S3 S4 Report to EHS S3->S4

Caption: Decision workflow for safe disposal of the specified ester.

By adhering to this comprehensive guide, laboratory professionals can manage the waste stream of "this compound" responsibly, ensuring a safe working environment and protecting our planet. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.